1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
Description
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Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S2/c11-17(13,14)10-6-7-12(8-10)18(15,16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICPBODIXJSKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663068 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881406-26-4 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
This guide provides an in-depth exploration of the synthetic pathway for 1-(phenylsulfonyl)pyrrole-3-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles and practical methodologies underpinning its synthesis, ensuring both theoretical understanding and reproducible experimental outcomes.
Introduction: Strategic Importance of this compound
This compound serves as a crucial building block in medicinal chemistry. The presence of the reactive sulfonyl chloride group at the C-3 position of the pyrrole ring, while the nitrogen is protected by a phenylsulfonyl group, allows for selective functionalization. This strategic arrangement is pivotal for the synthesis of a variety of targeted derivatives, including potent enzyme inhibitors and receptor modulators. The phenylsulfonyl group on the pyrrole nitrogen acts as both a protecting group and a director for electrophilic substitution, favoring the 3-position, a critical aspect that will be explored in the subsequent sections.[1]
Core Synthesis Pathway: A Two-Stage Approach
The most established and efficient synthesis of this compound is a two-stage process. The first stage involves the preparation of the precursor, 1-(phenylsulfonyl)pyrrole, followed by its direct chlorosulfonation to yield the target compound.
Stage 1: Synthesis of 1-(Phenylsulfonyl)pyrrole
The initial step is the N-sulfonylation of pyrrole with benzenesulfonyl chloride.[2] This reaction proceeds by the nucleophilic attack of the pyrrole nitrogen on the electrophilic sulfur atom of the benzenesulfonyl chloride. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2]
Reaction Scheme:
Figure 1: Synthesis of 1-(Phenylsulfonyl)pyrrole.
Experimental Protocol: Preparation of 1-(Phenylsulfonyl)pyrrole
-
Reaction Setup: To a solution of pyrrole in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine.[2] The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic nature of the reaction.[2]
-
Reagent Addition: Slowly add benzenesulfonyl chloride dropwise to the stirred solution.[2] The slow addition is critical to maintain the low temperature and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for several hours to ensure complete conversion.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove the salt byproduct (e.g., triethylammonium chloride). The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 1-(phenylsulfonyl)pyrrole as a white to light yellow crystalline solid.[2]
Causality and Experimental Choices:
-
Solvent: Aprotic solvents are used to avoid reaction with benzenesulfonyl chloride.
-
Base: A non-nucleophilic organic base like triethylamine is preferred to avoid competing reactions with the electrophile.
-
Temperature: Low-temperature control is essential to manage the exothermicity of the reaction and minimize the formation of undesired byproducts.
Stage 2: Chlorosulfonation of 1-(Phenylsulfonyl)pyrrole
The second and final stage is the electrophilic substitution on the 1-(phenylsulfonyl)pyrrole ring to introduce the sulfonyl chloride group. The phenylsulfonyl group at the nitrogen atom is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, it preferentially directs the incoming electrophile to the C-3 position.[1][3] The reagent of choice for this transformation is chlorosulfonic acid.[4]
Reaction Scheme:
Figure 2: Chlorosulfonation of 1-(Phenylsulfonyl)pyrrole.
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: A solution of 1-(benzenesulfonyl)pyrrole (10 g, 48.3 mmol) in acetonitrile (100 mL) is cooled to 0°C in an ice bath.[4]
-
Chlorosulfonation: Chlorosulfonic acid (6.43 mL, 96.5 mmol) is added dropwise to the cooled solution. The dropwise addition is crucial to control the highly exothermic and vigorous reaction.[4]
-
Reaction Progression: The resulting solution is allowed to warm to room temperature and stirred overnight.[4]
-
Conversion to Sulfonyl Chloride: Thionyl chloride (3.87 mL, 53.1 mmol) is then added dropwise, and the mixture is heated to reflux for 2 hours. An additional portion of thionyl chloride (704 μL, 9.65 mmol) is added, followed by another hour of reflux to ensure the complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.[4]
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is cautiously quenched by pouring it onto ice (500 g). The precipitated solid product is isolated by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield this compound as a dark brown solid (12.1 g, 82% yield).[4]
Causality and Experimental Choices:
-
Reagent Stoichiometry: An excess of chlorosulfonic acid is used to ensure complete sulfonation of the starting material.[4]
-
Thionyl Chloride: The intermediate product of the reaction with chlorosulfonic acid is a sulfonic acid. Thionyl chloride is a standard reagent used to convert sulfonic acids to the more reactive sulfonyl chlorides.[4]
-
Quenching: The reaction is quenched on ice to safely decompose any unreacted chlorosulfonic acid and thionyl chloride and to precipitate the water-insoluble product.[4]
Data Summary
| Stage | Starting Material | Reagents | Solvent | Temperature | Yield | Product |
| 1 | Pyrrole | Benzenesulfonyl chloride, Triethylamine | Dichloromethane | 0°C to RT | High | 1-(Phenylsulfonyl)pyrrole |
| 2 | 1-(Phenylsulfonyl)pyrrole | Chlorosulfonic acid, Thionyl chloride | Acetonitrile | 0°C to Reflux | 82%[4] | This compound |
Safety Considerations
-
Benzenesulfonyl chloride and chlorosulfonic acid are corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl chloride is also corrosive and toxic. It releases toxic gases upon contact with water. All operations should be conducted in a fume hood.
-
The chlorosulfonation reaction is highly exothermic. Proper temperature control is essential to prevent runaway reactions.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry, including nucleophilic substitution and electrophilic aromatic substitution. By carefully controlling the reaction conditions and understanding the role of each reagent, researchers can reliably produce this valuable synthetic intermediate. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutic agents.
References
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
-
Alchemist-chem. (n.d.). 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzene sulfonyl chloride (phenylsulfonyl chloride; benzene sulfochloride; benzenesulfonic chloride; benzenosulfochloride). Retrieved from [Link]
- Google Patents. (n.d.). US4105692A - Process for the preparation of benzenesulphonyl chloride.
-
ResearchGate. (n.d.). Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Retrieved from [Link]
-
Supplemental Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, combining a pyrrole core with two sulfonyl groups, render it a versatile building block for the synthesis of a diverse array of biologically active molecules. The phenylsulfonyl group at the 1-position of the pyrrole ring acts as an effective directing and protecting group, influencing the regioselectivity of further chemical transformations. The sulfonyl chloride moiety at the 3-position provides a reactive handle for the introduction of various functional groups, most notably through the formation of sulfonamides. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and an exploration of the applications of this compound in the landscape of modern drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₄S₂ | [1][2] |
| Molecular Weight | 305.76 g/mol | [1][2] |
| Appearance | Dark brown solid | [1] |
| Melting Point | Not experimentally reported. The precursor, 1-(Phenylsulfonyl)pyrrole, has a melting point of 88-91 °C.[3][4] | |
| Boiling Point (Predicted) | 492.5 ± 37.0 °C | |
| Density (Predicted) | 1.54 ± 0.1 g/cm³ | |
| pKa (Predicted) | -18.10 ± 0.70 | |
| Solubility | The precursor, 1-(Phenylsulfonyl)pyrrole, is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, but has poor solubility in water.[5] Specific solubility data for this compound is not widely available, but it is expected to be soluble in a range of common organic solvents used in synthesis. |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process starting from 1-(phenylsulfonyl)pyrrole. The methodology outlined below is a robust and scalable procedure.
Experimental Protocol: Synthesis of this compound[1]
Step 1: Chlorosulfonation of 1-(Phenylsulfonyl)pyrrole
-
A solution of 1-(phenylsulfonyl)pyrrole (10 g, 48.3 mmol) in acetonitrile (100 mL) is cooled to 0°C in an ice bath.
-
Chlorosulfonic acid (6.43 mL, 96.5 mmol) is added dropwise to the cooled solution, maintaining the temperature at 0°C.
-
The resulting solution is allowed to warm to room temperature and stirred overnight.
Step 2: Conversion to the Sulfonyl Chloride
-
Thionyl chloride (3.87 mL, 53.1 mmol) is added dropwise to the reaction mixture.
-
The mixture is then heated to reflux for 2 hours.
-
An additional portion of thionyl chloride (704 μL, 9.65 mmol) is added, and the mixture is refluxed for a further 1 hour.
Work-up and Purification
-
After cooling to room temperature, the reaction mixture is cautiously quenched by pouring it onto ice (500 g).
-
The precipitated solid is collected by vacuum filtration using a sintered funnel.
-
The solid is washed with water and dried under vacuum to yield the desired product as a dark brown solid (12.1 g, 82% yield).[1]
Characterization Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.00-8.02 (m, 2H), 7.70-7.80 (m, 1H), 7.60-7.70 (m, 2H), 7.26 (dd, J=2.4, 3.3 Hz, 1H), 7.17 (dd, J=1.6, 2.5 Hz, 1H), 6.31 (dd, J=1.6, 3.2 Hz, 1H).[1]
-
LC-MS (Method A): Rₜ = 3.51 min, m/z = 304.1/306.1 [M - H]⁻.[1]
-
Expected IR Spectral Features: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.
-
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will exhibit signals corresponding to the carbons of the phenyl and pyrrole rings. The carbon bearing the sulfonyl chloride group is expected to be significantly downfield.
Reactivity and Stability
This compound is a reactive electrophile, a characteristic property of sulfonyl chlorides. The sulfonyl chloride moiety is susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Hydrolytic and Thermal Stability
Aryl sulfonyl chlorides generally exhibit limited stability in the presence of water, undergoing hydrolysis to the corresponding sulfonic acid. However, their low solubility in aqueous media can protect them from rapid hydrolysis, allowing for their isolation from aqueous work-ups.[6] The stability of heteroaromatic sulfonyl chlorides can vary depending on the nature and position of the heteroatoms and other substituents.[3][7] While specific studies on the thermal and hydrolytic stability of this compound are not extensively documented, it is advisable to handle the compound in a dry environment and store it under anhydrous conditions to prevent degradation. The thermal stability of sulfonyl chlorides can also be a concern, with some compounds undergoing decomposition at elevated temperatures.[8]
Applications in Drug Discovery
The utility of this compound in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of compounds with a wide range of biological activities. The resulting sulfonamides are a particularly important class of compounds in medicinal chemistry.[9][10]
Synthesis of Bioactive Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base is a straightforward method for the synthesis of a diverse library of sulfonamide derivatives.[11] These sulfonamides can be designed to target various biological entities, including enzymes and receptors.
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamide derivatives.
Potential Therapeutic Targets
The phenylsulfonylpyrrole scaffold has been incorporated into molecules targeting a variety of diseases. For instance, compounds bearing this motif have been investigated as:
-
Kinase Inhibitors: Protein kinases are crucial targets in oncology and immunology. The phenylsulfonylpyrrole core can be elaborated to generate potent and selective kinase inhibitors.[12][13][14]
-
Anti-inflammatory Agents: Pyrrole-containing compounds have shown promise as anti-inflammatory agents.[15][16] The sulfonamide derivatives of this compound represent a promising avenue for the development of novel anti-inflammatory drugs.[17]
-
Antimicrobial Agents: Sulfonamides are a well-established class of antibacterial agents. Novel sulfonamides derived from this compound could exhibit potent antimicrobial activity.[18]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its well-defined synthesis and reactive sulfonyl chloride group provide a reliable platform for the generation of diverse chemical libraries, particularly of sulfonamide derivatives. The continued exploration of the chemical space accessible from this intermediate is expected to yield new lead compounds for the treatment of a wide range of diseases. This guide provides the foundational knowledge for researchers to effectively utilize this important synthetic tool in their drug discovery endeavors.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]
-
13 C NMR Spectrum (1D, 150 MHz, chcl3, predicted) (NP0043270). NP-MRD. Available from: [Link]
-
1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China. Autech Industry Co.,Limited. Available from: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. ChemRxiv. Available from: [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available from: [Link]
-
13C NMR spectra of compound 1. | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. Available from: [Link]
-
Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety. PubMed. Available from: [Link]
-
The Synthesis of Functionalised Sulfonamides. CORE. Available from: [Link]
-
1-(Phenylsulfonyl)Pyrrole. ChemBK. Available from: [Link]
-
(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available from: [Link]
-
Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. ResearchGate. Available from: [Link]
-
1-(phenylsulfonyl)-3-propyl-1H-pyrrole - C13H15NO2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available from: [Link]
-
1-(Phenylsulfonyl)pyrrole - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available from: [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. SpringerLink. Available from: [Link]
-
1-Phenyl-3-tosyl-1H-pyrrole. MDPI. Available from: [Link]
-
The FTIR spectrum for Pyrrole | Download Table. ResearchGate. Available from: [Link]
-
Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. PubMed. Available from: [Link]
-
Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central. Available from: [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 881406-26-4 [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chembk.com [chembk.com]
- 5. 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride CAS number 881406-26-4
An In-Depth Technical Guide to 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride (CAS 881406-26-4)
Introduction
This compound is a key heterocyclic building block in synthetic organic and medicinal chemistry. The strategic placement of a phenylsulfonyl protecting group on the pyrrole nitrogen serves a dual purpose: it deactivates the otherwise highly reactive pyrrole ring towards polymerization and directs subsequent electrophilic substitution preferentially to the C3 position.[1][2][3] The resulting 3-sulfonyl chloride moiety is a versatile electrophilic handle, primarily used for the synthesis of a diverse range of sulfonamide derivatives through reaction with various nitrogen nucleophiles.[4] This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, insights into its reactivity, and its applications for researchers and professionals in drug development.
Physicochemical Properties & Spectroscopic Data
The fundamental properties of a reagent are critical for its effective use in synthesis. This section outlines the key identifiers and analytical data for this compound.
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 881406-26-4 | [5] |
| Molecular Formula | C₁₀H₈ClNO₄S₂ | [6] |
| Molecular Weight | 321.76 g/mol | [6] |
| IUPAC Name | 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride | [7] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Dark brown solid | [7] |
| Solubility | Soluble in acetonitrile | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR (500 MHz, DMSO-d6): δ 8.0-8.0 (m, 2H), 7.7-7.8 (m, 1H), 7.6-7.7 (m, 2H), 7.26 (dd, J=2.4, 3.3 Hz, 1H), 7.17 (dd, J=1.6, 2.5 Hz, 1H), 6.31 (dd, J=1.6, 3.2 Hz, 1H).[7]
-
LC-MS (Method A): RT = 3.51 min, m/z = 304.1/306.1 [M - H]⁻.[7]
Synthesis and Mechanistic Rationale
The preparation of this compound is achieved through a robust two-stage electrophilic substitution on 1-(phenylsulfonyl)pyrrole.[7] The N-phenylsulfonyl group is critical; its electron-withdrawing nature deactivates the pyrrole ring, preventing polymerization and side reactions, while directing the bulky sulfonyl group to the less sterically hindered C3 position.[1][3]
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from a documented patent procedure, yielding the target compound at a high purity and an 82% yield.[7]
Materials:
-
1-(Phenylsulfonyl)pyrrole (10 g, 48.3 mmol)
-
Acetonitrile (100 mL)
-
Chlorosulfonic acid (6.43 mL, 96.5 mmol)
-
Thionyl chloride (3.87 mL, 53.1 mmol, and an additional 704 μL, 9.65 mmol)
-
Ice (500 g)
Procedure:
-
Initial Reaction Setup: In a suitable reaction vessel, dissolve 1-(benzenesulfonyl)pyrrole (10 g, 48.3 mmol) in acetonitrile (100 mL).
-
Sulfonation: Cool the solution to 0°C using an ice bath. Add chlorosulfonic acid (6.43 mL, 96.5 mmol) dropwise to the cooled solution. The use of two equivalents of chlorosulfonic acid ensures complete sulfonation at the C3 position.
-
Warming and Stirring: Allow the resulting solution to warm to room temperature and stir overnight. This extended time ensures the electrophilic substitution goes to completion.
-
Chlorination: Add thionyl chloride (3.87 mL, 53.1 mmol) dropwise to the reaction mixture. This step converts the in situ generated sulfonic acid to the desired sulfonyl chloride.
-
Reflux: Heat the mixture to reflux for 2 hours. Add an additional portion of thionyl chloride (704 μL, 9.65 mmol) and continue to heat at reflux for another hour to ensure complete conversion.
-
Quenching and Isolation: After allowing the mixture to cool to room temperature, cautiously pour it onto ice (500 g) to quench the reaction and precipitate the product.
-
Purification: Isolate the precipitated dark brown solid by vacuum filtration. Wash the solid with water to remove any remaining acids and inorganic salts.
-
Drying: Dry the final product under vacuum to yield this compound (12.1 g, 82% yield).[7]
Reactivity and Applications in Synthetic Chemistry
The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.
Application in Drug Discovery: mGlu4 Modulators
A notable application of this scaffold is in the development of Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), a target for treating CNS disorders like Parkinson's disease.[8][9] Researchers have successfully used N-phenylsulfonyl-1H-pyrrole cores as replacements for central phenyl rings in previously identified mGlu4 PAMs.[8] The synthesis involves acylating a reduced amino-pyrrole precursor, which is derived from a related N-phenylsulfonyl pyrrole structure.[8] This highlights the compound's value in generating novel chemical matter with desirable pharmacological properties. For instance, the synthesis of N-(1-((3,4-dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide demonstrated that alkyl-substituted pyrrole sulfonamides are potent PAMs of mGlu4.[8][9]
Safety and Handling
While a specific, comprehensive safety data sheet for this exact compound is not widely available, the known reactivity of sulfonyl chlorides and related precursors dictates cautious handling.[10]
-
Hazard Identification: Based on precursors and related structures, this compound should be treated as a skin, eye, and respiratory irritant.[11][12] Sulfonyl chlorides are reactive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Always use appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
-
Handling and Storage:
Conclusion
This compound is a valuable and highly functionalized intermediate for chemical synthesis. Its preparation is well-documented and efficient, leveraging the directing effects of the N-phenylsulfonyl group. The primary application of this reagent is the construction of diverse sulfonamides, a privileged functional group in medicinal chemistry, as demonstrated by its successful incorporation into novel modulators of the mGlu4 receptor. Proper handling and storage are essential due to its reactive nature. This guide provides the foundational knowledge for researchers to effectively and safely utilize this versatile building block in their synthetic endeavors.
References
-
Supporting Information for Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
ResearchGate. Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Available from: [Link]
-
National Institutes of Health. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Available from: [Link]
-
LookChem. 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China. Available from: [Link]
-
PubChem. 1-Phenylsulfonylpyrrole | C10H9NO2S | CID 140146. Available from: [Link]
-
Georganics. 1-(Phenylsulfonyl)pyrrole - High purity | EN. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 881406-26-4. Available from: [Link]
-
kchem.org. Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Available from: [Link]
-
ResearchGate. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Available from: [Link]
-
Royal Society of Chemistry. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Available from: [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
-
PubMed Central. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Available from: [Link]
-
PubMed. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Available from: [Link]
-
Pharma Info Source. CAS 881406-26-4 suppliers, 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride suppliers. Available from: [Link]
-
PubMed. Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. Available from: [Link]
-
CAS Common Chemistry. 4-n-Octylphenol. Available from: [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
-
MDPI. Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [chemicalbook.com]
- 5. This compound | 881406-26-4 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 1-Phenylsulfonylpyrrole | C10H9NO2S | CID 140146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(Phenylsulfonyl)pyrrole - High purity | EN [georganics.sk]
electrophilic substitution reactions of 1-(phenylsulfonyl)pyrrole
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-(Phenylsulfonyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Phenylsulfonyl)pyrrole has emerged as a pivotal substrate in synthetic organic chemistry, offering a synthetically versatile platform for the preparation of substituted pyrroles. The introduction of the electron-withdrawing phenylsulfonyl group to the pyrrole nitrogen atom profoundly alters the reactivity and regioselectivity of electrophilic substitution reactions. This guide provides a comprehensive exploration of these transformations, delving into the underlying mechanistic principles and offering practical, field-proven insights for laboratory application. We will examine a range of electrophilic substitution reactions, including acylation, alkylation, nitration, and halogenation, with a focus on controlling the reaction outcomes. Detailed experimental protocols and illustrative diagrams are provided to empower researchers in leveraging the unique chemical behavior of 1-(phenylsulfonyl)pyrrole for the synthesis of complex molecular architectures relevant to drug discovery and materials science.
Introduction: The Dual Role of the Phenylsulfonyl Group
Pyrrole, a fundamental five-membered aromatic heterocycle, is inherently rich in electron density, making it highly susceptible to electrophilic attack.[1][2] This high reactivity, however, often leads to a lack of selectivity and a propensity for polymerization, particularly under acidic conditions.[3][4] The strategic introduction of a phenylsulfonyl group at the nitrogen atom, to form 1-(phenylsulfonyl)pyrrole, serves a dual purpose: it acts as a protective group and a powerful directing group.[5][6][7]
The strong electron-withdrawing nature of the sulfonyl moiety significantly deactivates the pyrrole ring towards electrophilic substitution, rendering it more stable and less prone to polymerization.[8][9] This deactivation allows for more controlled and predictable reactions. Furthermore, the phenylsulfonyl group modulates the regioselectivity of electrophilic attack, enabling access to substitution patterns that are otherwise difficult to achieve with unsubstituted pyrrole.[10]
dot graph "Introduction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Pyrrole [label="Pyrrole\n(High Reactivity, Prone to Polymerization)"]; PSP [label="1-(Phenylsulfonyl)pyrrole\n(Moderated Reactivity, Stable)"]; EWG [label="Phenylsulfonyl Group\n(Strong Electron-Withdrawing Group)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pyrrole -> PSP [label=" N-Sulfonylation"]; EWG -> PSP [label=" Modifies Reactivity & Regioselectivity"]; } /dot
Caption: The role of the N-phenylsulfonyl group.
Friedel-Crafts Acylation: A Study in Regiocontrolled Synthesis
The Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole is a cornerstone of its synthetic utility, providing a reliable route to 3-acylpyrroles. The choice of Lewis acid catalyst is paramount in dictating the regiochemical outcome of this reaction.
AlCl₃ Catalysis: The Path to 3-Acylpyrroles
When aluminum chloride (AlCl₃) is employed as the catalyst, acylation occurs with high regioselectivity at the C-3 position.[11] This preference is attributed to the formation of a complex between the Lewis acid and the sulfonyl group, which sterically hinders attack at the adjacent C-2 and C-5 positions.
dot graph "Acylation_AlCl3" { graph [rankdir="LR", splines=ortho]; node [shape=record, fontname="Arial", fontsize=10, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="1-(Phenylsulfonyl)pyrrole", shape=box]; reagents [label="RCOCl, AlCl₃", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Complex\n(Steric hindrance at C-2/C-5)"]; product [label="3-Acyl-1-(phenylsulfonyl)pyrrole\n(Major Product)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label=" Reaction with"]; reagents -> intermediate; intermediate -> product [label=" Electrophilic Attack at C-3"]; } /dot
Caption: AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole.
BF₃·OEt₂ Catalysis: Favoring 2-Acylpyrroles
In contrast, the use of boron trifluoride etherate (BF₃·OEt₂) as the catalyst leads to a predominance of the 2-acyl derivative.[11] This shift in regioselectivity is thought to arise from a weaker interaction between the milder Lewis acid and the substrate, diminishing the steric directing effect of the sulfonyl group and allowing electronic factors to favor attack at the more nucleophilic C-2 position.
| Catalyst | Major Product | Minor Product | Reference |
| AlCl₃ | 3-Acyl isomer | 2-Acyl isomer | [11] |
| BF₃·OEt₂ | 2-Acyl isomer | 3-Acyl isomer | [11] |
Experimental Protocol: Synthesis of 3-Acetyl-1-(phenylsulfonyl)pyrrole
The following protocol is adapted from the work of Anderson et al.[8]
-
To a stirred solution of 1-(phenylsulfonyl)pyrrole (1.0 g, 4.83 mmol) in dichloromethane (20 mL) at 0 °C, add anhydrous aluminum chloride (0.77 g, 5.79 mmol).
-
After stirring for 15 minutes, add acetyl chloride (0.41 mL, 5.79 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-acetyl-1-(phenylsulfonyl)pyrrole.
Friedel-Crafts Alkylation: A More Complex Regiochemical Landscape
The Friedel-Crafts alkylation of 1-(phenylsulfonyl)pyrrole is generally less regioselective than acylation, often yielding mixtures of 2- and 3-substituted products.[8][12] The outcome is highly dependent on the nature of the alkylating agent and the reaction conditions.
-
tert-Butylation: The reaction with tert-butyl chloride in the presence of AlCl₃ affords 3-tert-butyl-1-(phenylsulfonyl)pyrrole in excellent yield with only a trace of the 2-isomer.[8] The steric bulk of the tert-butyl group likely directs the substitution to the less hindered C-3 position.
-
Isopropylation and Ethylation: These reactions are less selective, producing mixtures of 2- and 3-alkylated products.[8][13] For instance, isopropylation with isopropyl chloride gives an approximate 1:1 mixture of the 2- and 3-isomers.[8]
| Alkylating Agent | Major Product | Minor Product(s) | Reference |
| tert-Butyl chloride | 3-tert-Butyl isomer | 2-tert-Butyl isomer | [8] |
| Isopropyl chloride | Mixture of 2- and 3-isomers | - | [8] |
| Ethyl bromide | 2-Ethyl isomer | Polymeric material | [8] |
Nitration: Introduction of a Nitro Group
The nitration of 1-(phenylsulfonyl)pyrrole can be achieved using fuming nitric acid in acetic anhydride at low temperatures.[8] This reaction primarily yields a mixture of 2-nitro- and 3-nitro-1-(phenylsulfonyl)pyrrole.
Experimental Protocol: Nitration of 1-(Phenylsulfonyl)pyrrole
This protocol is based on the procedure described by Anderson et al.[8]
-
Prepare a solution of acetyl nitrate by adding fuming nitric acid (0.35 mL) to ice-cold acetic anhydride (2 mL) and allowing it to warm to room temperature.
-
Dissolve 1-(phenylsulfonyl)pyrrole (1.08 g, 5.2 mmol) in acetic anhydride (3 mL) and cool the solution to -10 °C.
-
Add the acetyl nitrate solution dropwise to the stirred solution of 1-(phenylsulfonyl)pyrrole over approximately 5 minutes.
-
Continue stirring at -10 °C for 1 hour.
-
Pour the reaction mixture onto ice (approx. 150 g).
-
Extract the aqueous mixture with ether.
-
Combine the organic extracts, wash with water, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure to obtain the crude product mixture.
dot graph "Nitration_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "Reagent Preparation" { color="#4285F4"; node [fillcolor="#FFFFFF"]; HNO3 [label="Fuming HNO₃"]; Ac2O1 [label="Acetic Anhydride (cold)"]; AcetylNitrate [label="Acetyl Nitrate Solution"]; HNO3 -> AcetylNitrate; Ac2O1 -> AcetylNitrate; }
subgraph "Reaction" { color="#EA4335"; node [fillcolor="#FFFFFF"]; PSP_sol [label="1-(Phenylsulfonyl)pyrrole in Ac₂O\n(-10 °C)"]; ReactionMix [label="Reaction Mixture\n(Stir at -10 °C)"]; AcetylNitrate -> ReactionMix [label=" Add dropwise"]; PSP_sol -> ReactionMix; }
subgraph "Workup" { color="#FBBC05"; node [fillcolor="#FFFFFF"]; Quench [label="Pour onto ice"]; Extract [label="Extract with Ether"]; WashDry [label="Wash and Dry"]; Product [label="Crude Nitro-PSP Mixture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReactionMix -> Quench; Quench -> Extract; Extract -> WashDry; WashDry -> Product; } } /dot
Caption: Workflow for the nitration of 1-(phenylsulfonyl)pyrrole.
Halogenation and Other Electrophilic Substitutions
The halogenation of 1-(phenylsulfonyl)pyrrole provides access to halogenated pyrrole derivatives.[9] Due to the deactivating effect of the phenylsulfonyl group, harsher conditions may be required compared to the halogenation of unsubstituted pyrrole.
Other electrophilic substitution reactions, such as sulfonation, have also been explored.[14] The choice of reagents and conditions is critical to achieving the desired substitution pattern and avoiding side reactions.
Deprotection: Liberation of the Substituted Pyrrole
A key advantage of using the phenylsulfonyl group is its facile removal under mild alkaline hydrolysis.[11] This allows for the synthesis of 3-substituted pyrroles that are otherwise challenging to prepare directly. For example, treatment of 3-acyl-1-(phenylsulfonyl)pyrrole with potassium hydroxide in methanol readily cleaves the sulfonyl group to yield the corresponding 3-acylpyrrole.
Conclusion
1-(Phenylsulfonyl)pyrrole is a remarkably versatile building block for the synthesis of substituted pyrroles. The phenylsulfonyl group effectively tempers the high reactivity of the pyrrole ring and provides a powerful tool for controlling the regioselectivity of electrophilic substitution reactions. A thorough understanding of the interplay between the substrate, the electrophile, and the reaction conditions, particularly the choice of Lewis acid catalyst in Friedel-Crafts reactions, is essential for harnessing the full synthetic potential of this important intermediate. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to confidently employ 1-(phenylsulfonyl)pyrrole in their synthetic endeavors.
References
-
Anderson, H. J., Loader, C. E., Xu, R. X., Le, N., Gogan, N. J., McDonald, R., & Edwards, L. G. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-902. [Link]
-
Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry, 48(19), 3214-3219. [Link]
- Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVII. The synthesis of 3-acylpyrroles. Synthesis, 1985(4), 353-364.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
-
Janosik, T., Bergman, J., & Romero, I. (2006). Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile. Tetrahedron, 62(8), 1669-1707. [Link]
-
Nikolaos, G., Pontiki, E., & Hadjipavlou-Litina, D. (2020). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2020(2), M1134. [Link]
-
Pharma Guideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved January 19, 2026, from [Link]
-
PrepChem. (2020, July 24). Synthesis of 1-(phenylsulfonyl)-1H-pyrrole. Retrieved January 19, 2026, from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 452-463.
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved January 19, 2026, from [Link]
-
Barbon, A., Mian, F., Zorzi, E., Gennari, A., Savoia, A., Maniero, A. L., ... & Licandro, E. (2019). Synthetic protocols for the nitration of corroles. Molecules, 24(11), 2139. [Link]
-
Química Orgánica. (n.d.). Nitration of pyrrole. Retrieved January 19, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Retrieved January 19, 2026, from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved January 19, 2026, from [Link]
-
Química Orgánica. (n.d.). Halogenation and sulfonation of pyrrole. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2025, March 12). Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. Retrieved January 19, 2026, from [Link]
-
Chem Zipper. (2020, January 1). Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution. Retrieved January 19, 2026, from [Link]
-
Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Retrieved January 19, 2026, from [Link]
Sources
- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 4. echemi.com [echemi.com]
- 5. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. mdpi.com [mdpi.com]
spectroscopic data (NMR, IR, MS) of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound (CAS: 881406-26-4). As a key intermediate in the synthesis of novel sulfonamide derivatives, rigorous structural confirmation is paramount for its use in research and drug development.[1] This document, intended for researchers and scientists, synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We delve into the causality behind experimental choices and data interpretation, presenting a self-validating framework for the characterization of this and similar heterocyclic sulfonyl chlorides.
Introduction and Molecular Overview
This compound is a bifunctional reagent characterized by a central pyrrole ring N-substituted with a phenylsulfonyl group and C-3 substituted with a sulfonyl chloride moiety. The phenylsulfonyl group acts as a stable N-blocking and directing group, while the sulfonyl chloride at the 3-position provides a reactive site for nucleophilic substitution, typically with amines, to form a diverse array of sulfonamides.[1][2]
The robust analytical characterization of this intermediate is critical to ensure its identity and purity, which directly impacts the integrity of subsequent synthetic steps and the biological activity of the final products. This guide provides an integrated spectroscopic approach to achieve unambiguous structural elucidation.
Molecular Structure
The chemical structure of this compound is presented below. The numbering scheme is provided for clarity in the assignment of NMR signals.
Sources
An In-Depth Technical Guide to the Synthesis and Application of 1-(Phenylsulfonyl)-1H-pyrrole-3-sulfonyl Chloride and Its Derivatives
Introduction: A Versatile Scaffold in Modern Drug Discovery
The 1-(phenylsulfonyl)-1H-pyrrole core is a foundational scaffold in medicinal chemistry, prized for its unique electronic properties and synthetic versatility. The introduction of a sulfonyl chloride group at the 3-position creates a highly reactive and valuable intermediate, 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride (1) . This molecule serves as a critical linchpin for the development of a diverse array of derivatives, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.
The strategic placement of the N-phenylsulfonyl group is a cornerstone of this scaffold's utility. By withdrawing electron density from the pyrrole nitrogen, it "sequesters" the lone pair, deactivating the ring towards electrophilic attack compared to unsubstituted pyrrole.[1][2] Crucially, this deactivation is tempered, allowing for controlled electrophilic substitution. The phenylsulfonyl group directs incoming electrophiles preferentially to the C3 (β) position, a consequence of the resonance stabilization of the resulting cationic intermediate.[1][3] This predictable regioselectivity is paramount, providing a reliable route to 3-substituted pyrroles, which are often more challenging to access than their 2-substituted counterparts.[3]
This guide provides an in-depth exploration of the synthesis, reactivity, and application of 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride. It is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights to empower the design and synthesis of next-generation therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the core intermediate's properties is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 881406-26-4 | [4] |
| Molecular Formula | C₁₀H₈ClNO₄S₂ | [4] |
| Molecular Weight | 305.76 g/mol | [4] |
| Appearance | Dark brown solid | [4] |
| Boiling Point | 492.5 ± 37.0 °C (Predicted) | ChemicalBook |
| Density | 1.54 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
Note: Predicted values are based on computational models and should be used as estimates.
Spectroscopic Data:
| Technique | Data | Source |
| ¹H NMR | (500 MHz, DMSO-d₆) δ 8.0-8.0 (m, 2H), 7.7-7.8 (m, 1H), 7.6-7.7 (m, 2H), 7.26 (dd, J=2.4, 3.3 Hz, 1H), 7.17 (dd, J=1.6, 2.5 Hz, 1H), 6.31 (dd, J=1.6, 3.2 Hz, 1H). | [4] |
| LC-MS | RT = 3.51 min, m/z = 304.1/306.1 [M - H]⁻. | [4] |
| ¹³C NMR | Data not explicitly found for the title compound. Expected signals would include aromatic carbons from the phenylsulfonyl group, and three distinct signals for the pyrrole ring carbons, with the C3 carbon being significantly downfield due to the attachment of the sulfonyl chloride group. | |
| IR | Data not explicitly found. Expected characteristic peaks would include strong S=O stretching vibrations around 1370-1380 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric) for both sulfonyl groups, as well as C-H and C=C stretching from the aromatic rings. |
Synthesis of the Core Intermediate: A Mechanistic Approach
The synthesis of 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride is a robust, two-step process starting from pyrrole. Each step is chosen to ensure high yield and the correct regiochemistry.
Step 1: N-Protection of Pyrrole
The first critical step is the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is not merely a protecting group strategy; it is the essential electronic modification that directs the subsequent sulfonation to the desired C3 position.
Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrole [5]
-
Preparation: Suspend pre-washed sodium hydride (1.06 g) in 50 mL of anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere and cool to 0 °C.
-
Deprotonation: Add a solution of pyrrole (1.34 g) in 50 mL of anhydrous DMF dropwise to the NaH suspension. Stir the mixture for 30 minutes at 0 °C. The evolution of hydrogen gas will be observed as the pyrrolide anion is formed.
-
Causality: Pyrrole's N-H proton is weakly acidic. A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate it, forming the sodium pyrrolide salt. DMF is an ideal polar aprotic solvent that solubilizes the reactants and does not interfere with the strong base.
-
-
Sulfonylation: Add a solution of benzenesulfonyl chloride (3.89 g) in DMF to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.
-
Causality: The pyrrolide anion is a potent nucleophile that attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the N-S bond.
-
-
Workup: Carefully quench the reaction with water and perform an aqueous workup, extracting the product into diethyl ether. Combine the organic extracts, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the product.
Step 2: Regioselective Chlorosulfonation
With the N-phenylsulfonyl group in place, the pyrrole ring is now primed for electrophilic substitution at the C3 position. The reagent of choice is chlorosulfonic acid.
Synthesis of Sulfonamide Derivatives
The reaction with primary or secondary amines is one of the most common and powerful transformations of this scaffold, yielding stable sulfonamides. These derivatives are prominent in many classes of therapeutic agents.
Representative Protocol: Synthesis of a Pyrrole-3-Sulfonamide
-
Setup: Dissolve 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride (1.0 mmol) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 mmol, 1.1 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 mmol, 1.5 equivalents), to the reaction mixture.
-
Causality: The amine acts as the nucleophile. The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
-
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent, wash with aqueous acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
Synthesis of Sulfonate Ester Derivatives
Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. While less common in final drug products than sulfonamides, they are important intermediates in organic synthesis.
Representative Protocol: Synthesis of a Pyrrole-3-Sulfonate Ester
-
Setup: Dissolve the desired alcohol or phenol (1.0 mmol) and a base such as pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 mmol) in an anhydrous solvent like DCM (10 mL). 2. Addition of Sulfonyl Chloride: Add a solution of 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride (1.1 mmol) in the same solvent to the mixture, typically at 0 °C.
-
Causality: The alcohol is the nucleophile. The base deprotonates the alcohol in situ, increasing its nucleophilicity, and also neutralizes the HCl byproduct.
-
-
Reaction: Allow the reaction to stir, warming to room temperature, until completion as monitored by TLC.
-
Workup and Purification: Perform a standard aqueous workup similar to the sulfonamide synthesis. Purify the resulting sulfonate ester by flash column chromatography.
Applications in Drug Discovery: Structure-Activity Relationship (SAR) Insights
The true power of the 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride scaffold is realized in its application to drug discovery programs. The ability to rapidly generate diverse sulfonamide libraries has led to the discovery of potent and selective modulators of various biological targets.
Case Study 1: Positive Allosteric Modulators (PAMs) of mGlu4
The metabotropic glutamate receptor 4 (mGlu4) is a target for CNS disorders. Research has identified N-(1-(arylsulfonyl)-1H-pyrrol-3-yl)picolinamides as potent PAMs. [6]
-
Core Scaffold: The 1-(phenylsulfonyl)-1H-pyrrole-3-amine core, derived from the sulfonyl chloride, is essential for activity.
-
SAR Insights:
-
Phenylsulfonyl Group: Alkyl substitutions on the phenyl ring of the N-phenylsulfonyl group are well-tolerated and can enhance potency. For instance, 3,4-dimethyl substitution (yielding N-(1-((3,4-dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide) resulted in a potent mGlu4 PAM. [6] * Halogen Substitution: Halogen substitutions on the same phenyl ring were generally found to be less potent. [6] * Flexibility: The sulfonamide linkage is a key structural element, and its conversion to a sulfone can impact activity, highlighting the importance of the N-H bond for potential hydrogen bonding interactions. [7]
-
Case Study 2: Carbonic Anhydrase (CA) Inhibitors
The sulfonamide group is a classic zinc-binding pharmacophore for inhibiting carbonic anhydrase enzymes, which are targets for diuretics, anti-glaucoma agents, and anticancer drugs. Pyrrole-3-sulfonamides have been explored as potent inhibitors of various CA isoforms. [8]
-
SAR Insights:
-
Substitution on the Sulfonamide Nitrogen: The nature of the substituent attached to the sulfonamide nitrogen is critical for determining potency and isoform selectivity. Aromatic and heterocyclic moieties often lead to potent inhibition.
-
Substitution Patterns: The substitution pattern on an aromatic ring attached to the sulfonamide nitrogen significantly influences activity. For example, in one study, 3- and 4-hydroxyl substitutions on a phenyl ring enhanced potency against a specific CA isoform, while a 2-hydroxyl group was detrimental. [9] * Bioisosteric Replacement: Replacing a substituted phenyl ring with a furan ring was shown to significantly improve inhibitory potency against certain isoforms, demonstrating the value of exploring different heterocyclic systems. [9]
-
Safety and Handling
Chemical synthesis requires a commitment to safety. The reagents used to synthesize and derivatize 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride are hazardous and must be handled with appropriate precautions.
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl and H₂SO₄ mists. [8] * Handling: Always handle in a well-ventilated chemical fume hood. Wear a full set of personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Storage: Store in a dry, well-ventilated area, away from water and incompatible materials.
-
Spills: Neutralize spills cautiously with a dry, inert material like sodium bicarbonate. Do not use water.
-
-
Thionyl Chloride: A corrosive and moisture-sensitive liquid that releases toxic HCl and SO₂ gases upon contact with water. Handle with the same precautions as chlorosulfonic acid.
-
Sulfonyl Chlorides (General): These compounds are irritants and lachrymators. They are sensitive to moisture and should be handled in a dry environment. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-(Phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride is more than just a chemical intermediate; it is a strategically designed molecular tool. Its synthesis is predicated on the powerful directing effect of the N-phenylsulfonyl group, which provides reliable and regioselective access to the C3 position of the pyrrole ring. The resulting sulfonyl chloride is a versatile electrophilic hub, enabling the facile creation of diverse sulfonamide and sulfonate ester libraries. The successful application of this scaffold in developing potent modulators for complex targets like mGlu4 and carbonic anhydrases underscores its immense value to the drug discovery community. By understanding the causality behind its synthesis and the structure-activity relationships of its derivatives, researchers can continue to leverage this powerful scaffold to build the medicines of tomorrow.
References
-
Di Micco, S., et al. (2022). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Felts, A. S., et al. (2016). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Supporting Information for relevant experimental procedures. (n.d.). ScienceOpen. Available at: [Link]
-
Ceruso, M., et al. (2020). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. Bioorganic Chemistry. Available at: [Link]
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
-
PrepChem. (n.d.). Synthesis of 1-(phenylsulfonyl)-1H-pyrrole. Available at: [Link]
-
Shim, Y. K., et al. (2001). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. ResearchGate. Available at: [Link]
-
Waller, C. L., et al. (2020). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Soud, Y. A., et al. (2011). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. Available at: [Link]
-
Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Cortes, S. (2020). 17.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily. Study Prep. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Phenylsulfonyl Group in Pyrrole Chemistry: A Tool for Activation, Control, and Complex Synthesis
For researchers and professionals in drug development and synthetic chemistry, the functionalization of the pyrrole ring presents a persistent challenge. The high electron density and inherent reactivity of the pyrrole nucleus often lead to polymerization, low yields, and a lack of regioselectivity in electrophilic substitution reactions, which typically favor the C2 (α) position. The introduction of a phenylsulfonyl group at the nitrogen atom (N1) has emerged as a powerful strategy to modulate this reactivity, offering a versatile handle for protection, activation, and regiochemical control. This guide provides an in-depth analysis of the multifaceted role of the N-phenylsulfonyl group, transforming the humble pyrrole into a predictable and highly versatile building block for complex molecular architectures.
The Dual Role: Protection and Activation
The primary function of the N-phenylsulfonyl group is to temper the pyrrole's excessive reactivity. This is achieved through its strong electron-withdrawing nature, which significantly impacts the electron distribution within the heterocyclic ring.[1]
Electronic Modulation
The sulfonyl group's potent inductive and resonance effects decrease the electron density of the pyrrole ring.[1] This deactivation serves two critical purposes:
-
Stabilization: It stabilizes the pyrrole ring against oxidative degradation and polymerization, which are common issues with unsubstituted pyrroles under acidic or electrophilic conditions.[1]
-
Activation for Nucleophilic Attack: While deactivating the ring towards electrophiles, the sulfonyl group can also participate in specific reactions, such as reacting with nucleophiles to form new sulfonated products.[1]
Synthesis of 1-(Phenylsulfonyl)pyrrole
The introduction of the phenylsulfonyl group is a straightforward and high-yielding process, typically achieved by reacting pyrrole with benzenesulfonyl chloride in the presence of a base. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.
Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)pyrrole [2][3]
-
Setup: In a reaction vessel, combine pyrrole (1.0 eq), toluene (approx. 4.5 M solution of pyrrole), and tetrabutylammonium hydrogensulfate (0.1 eq).
-
Addition of Base: Add a 50% aqueous sodium hydroxide solution (approx. 10 eq of NaOH).
-
Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.5 eq) in toluene dropwise to the vigorously stirred mixture over 15-20 minutes. Maintain the temperature at or below room temperature.
-
Reaction: Stir the mixture at room temperature for 3-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Separate the organic and aqueous phases. Wash the organic phase sequentially with water and saturated brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, 30% dichloromethane/hexane) or recrystallization to yield 1-phenylsulfonylpyrrole as a white to beige solid.
Caption: Synthesis of 1-(Phenylsulfonyl)pyrrole.
A Paradigm of Regiocontrol in Electrophilic Substitution
Perhaps the most significant contribution of the N-phenylsulfonyl group is its ability to direct electrophilic substitution away from the kinetically favored C2 position towards the thermodynamically favored C3 (β) position. This directing effect, however, is not absolute and exhibits a "tunable reactivity" that depends critically on the nature of the electrophile and the reaction conditions, particularly the choice of Lewis acid.[4][5]
Friedel-Crafts Acylation: A Case for C3-Selectivity
The most well-documented example of this regiocontrol is the Friedel-Crafts acylation. In the presence of strong Lewis acids like aluminum chloride (AlCl₃), acylation of 1-(phenylsulfonyl)pyrrole proceeds with remarkable regiospecificity to yield 3-acylpyrroles.[5][6] This provides an efficient and valuable route to β-functionalized pyrroles, which are otherwise difficult to access.[7]
However, this C3-selectivity is not universal. Reactions with weaker Lewis acids or certain "one-carbon" acylating agents, such as oxalyl chloride or Vilsmeier formylation reagents, proceed exclusively at the C2 position.[5][8]
Alkylation and Other Substitutions
In contrast to acylation, other electrophilic substitutions often result in mixtures of C2 and C3 isomers.[7]
-
tert-Butylation: Friedel-Crafts tert-butylation provides the 3-tert-butyl derivative, offering a useful synthetic route.[5]
-
Ethylation and Isopropylation: These reactions typically yield mixtures of 2- and 3-alkylated products, with 2-substitution often predominating.[7]
This tunable reactivity underscores the complex interplay between the steric and electronic effects of the N-sulfonyl group and the specific characteristics of the attacking electrophile.
Caption: Regioselectivity in Electrophilic Substitution.
| Reaction | Electrophile/Catalyst | Predominant Isomer(s) | Reference |
| Acetylation | Acetyl chloride / AlCl₃ | 3-acetyl | [5][6] |
| Benzoylation | Benzoyl chloride / AlCl₃ | 3-benzoyl | [5] |
| Formylation | DMF / POCl₃ | 2-formyl | [5] |
| tert-Butylation | t-Butyl bromide / AlCl₃ | 3-tert-butyl | [5] |
| Ethylation | Ethyl bromide / AlCl₃ | Mixture (mostly 2-ethyl) | [7] |
Enabling Metalation and Cross-Coupling Reactions
The N-phenylsulfonyl group is instrumental in facilitating directed metalation and subsequent cross-coupling reactions, providing a robust pathway to C2-functionalized pyrroles.
Directed C2-Lithiation
While electrophilic attack is often directed to C3, deprotonation with strong bases like lithium diisopropylamide (LDA) or n-butyllithium occurs selectively at the C2 position.[4][9] The sulfonyl group's ability to stabilize the resulting C2-lithio species through coordination and inductive effects is key to this high regioselectivity.
Suzuki Cross-Coupling for 2-Arylpyrroles
The C2-lithiated intermediate is a versatile nucleophile that can be trapped with various electrophiles. A particularly powerful application is its reaction with trimethyl borate, followed by acidic workup, to generate 1-(phenylsulfonyl)pyrrole-2-boronic acid.[4] This boronic acid is a stable and effective partner in palladium(0)-catalyzed Suzuki cross-coupling reactions with aryl halides, affording a wide range of 2-aryl-1-(phenylsulfonyl)pyrroles in good to excellent yields.[4] This method is superior to using N-Boc protected pyrrolylboronic acids, which are prone to deboronification.[4]
Experimental Protocol: Synthesis of 2-Aryl-1-(phenylsulfonyl)pyrroles via Suzuki Coupling [4]
-
Boronic Acid Synthesis:
-
Cool a solution of 1-(phenylsulfonyl)pyrrole (1.0 eq) in dry THF to -78 °C under an inert atmosphere.
-
Add LDA (1.1 eq) dropwise and stir for 1 hour.
-
Add trimethyl borate (1.2 eq) and allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with dilute acid (e.g., 1M HCl) and extract the product. Purify to obtain 1-(phenylsulfonyl)pyrrole-2-boronic acid.
-
-
Suzuki Coupling:
-
In a reaction vessel, combine the 1-(phenylsulfonyl)pyrrole-2-boronic acid (1.0 eq), an aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable solvent mixture (e.g., benzene/ethanol).
-
Add an aqueous base (e.g., 10% Na₂CO₃).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction, perform an aqueous workup, and purify the crude product by chromatography to yield the 2-aryl-1-(phenylsulfonyl)pyrrole.
-
Caption: Synthetic pathway to 2-arylpyrroles.
Role in Cycloaddition Chemistry
By reducing the electron density of the pyrrole ring, the N-phenylsulfonyl group diminishes its aromatic character and enhances its utility in cycloaddition reactions. While unsubstituted pyrroles are generally poor dienes, N-sulfonylpyrroles can participate more readily in reactions like the Diels-Alder cycloaddition. For instance, N-arylpyrroles have been shown to undergo [4+2] cycloaddition with highly reactive dienophiles like benzynes, a reaction pathway facilitated by the electronic nature of the N-substituent.[10] This opens avenues for constructing complex, bridged-ring nitrogen heterocycles.
Deprotection Strategies
A protecting group's utility is defined by the ease and selectivity of its removal. The N-phenylsulfonyl group can be cleaved under various conditions to regenerate the free N-H pyrrole, though cleavage can sometimes be challenging.[11]
-
Alkaline Hydrolysis: Mild alkaline hydrolysis (e.g., KOH in methanol) is a common and effective method for removing the phenylsulfonyl group, particularly after the desired functionalization has been achieved.[8]
-
Reductive Cleavage: Strong reducing agents, such as those based on sodium or samarium iodide, can cleave the N-S bond.[11]
-
Electrochemical Methods: Electrochemical reduction offers a particularly mild and selective method for desulfonylation, avoiding harsh chemical reagents that might be incompatible with other functional groups in the molecule.[11]
Caption: Common deprotection methods.
Conclusion
The phenylsulfonyl group is far more than a simple protecting group in pyrrole chemistry. It is a powerful control element that fundamentally alters the electronic landscape of the pyrrole ring. By deactivating the ring, it prevents unwanted side reactions and enables a broader scope of chemistry. Critically, it provides a mechanism for "tunable" regioselectivity in electrophilic substitutions and facilitates highly regioselective C2-metalation for cross-coupling reactions. While its removal can require specific conditions, the synthetic advantages it confers make 1-(phenylsulfonyl)pyrrole a cornerstone intermediate for the synthesis of complex, highly functionalized pyrrolic compounds in pharmaceutical and materials science research.
References
- Vertex AI Search. (n.d.). 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China.
- Grieb, J. A., & Ketcha, D. M. (1995). Synthesis of 2-Aryl-1-(Phenylsulfonyl)Pyrroles. Synthetic Communications, 25(14), 2145-2153.
- ResearchGate. (n.d.). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives.
- Anderson, H. J., Loader, C. E., & Edwards, G. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-901.
-
Canadian Science Publishing. (n.d.). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Retrieved January 20, 2026, from [Link]
- ResearchGate. (n.d.). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride.
-
ResearchGate. (n.d.). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Metalation of Pyrrole. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. Retrieved January 20, 2026, from [Link]
Sources
- 1. 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 2. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [chemicalbook.com]
- 3. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [amp.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
molecular structure and conformation of sulfonylated pyrroles.
An In-Depth Technical Guide to the Molecular Structure and Conformation of Sulfonylated Pyrroles
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] When functionalized with a sulfonyl group, its electronic, steric, and conformational properties are profoundly altered. This guide provides a comprehensive technical analysis of the molecular structure and conformation of sulfonylated pyrroles, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental principles governing the restricted rotation around the N-S bond, the resulting phenomenon of atropisomerism, the experimental and computational techniques used for conformational analysis, and the critical implications of these structural features for molecular recognition and rational drug design.
The Impact of N-Sulfonylation on the Pyrrole Scaffold
The introduction of a sulfonyl group directly onto the pyrrole nitrogen dramatically modifies the heterocyclic system's properties. Unlike the electron-rich nature of a simple pyrrole, the N-sulfonylated analogue is electron-deficient. This is due to the powerful electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair away from the pyrrole ring and towards the electronegative oxygen atoms.
This electronic perturbation has two major consequences:
-
Altered Aromaticity and Reactivity: The aromaticity of the pyrrole ring is reduced, making it less susceptible to electrophilic aromatic substitution than its unsubstituted counterpart.[4][5] When substitution does occur, the regioselectivity is altered. For instance, while pyrrole typically undergoes electrophilic attack at the C2 position, N-sulfonylpyrroles can show a preference for the C3 position under certain catalytic conditions.[6][7]
-
Geometric and Conformational Constraints: The bond between the pyrrole nitrogen and the sulfonyl sulfur (N-S) is not a simple sigma bond. It exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the S-O bonds.[8] This imparts significant torsional strain, creating a substantial energy barrier to free rotation around the N-S bond.
Atropisomerism: The Consequence of Hindered Rotation
The high rotational barrier around the N-S bond can lead to a form of axial chirality known as atropisomerism.[9] Atropisomers are stereoisomers that can be isolated as distinct chemical entities because rotation around a single bond is sufficiently slow at a given temperature.[10][11]
This phenomenon is critically important in drug development, as different atropisomers of the same molecule can have dramatically different pharmacological and toxicological profiles.[12]
Atropisomers are generally classified based on their half-life of interconversion (t½) at 37 °C:[10]
-
Class 1 (Rapidly Interconverting): t½ < 60 seconds. These are typically treated as a single, achiral compound in early development, though they exist as a racemic mixture.
-
Class 2 (Intermediate): 60 seconds < t½ < 4.5 years. These pose a challenge as they may racemize during synthesis, purification, or storage, leading to inconsistent biological data.
-
Class 3 (Stable): t½ > 4.5 years. These are configurationally stable and can be developed as single enantiomers, akin to traditional chiral molecules.
The stability of sulfonylated pyrrole atropisomers is dictated by the energy barrier to rotation, which is influenced by both steric and electronic factors.
Factors Influencing the Rotational Barrier
Steric Effects: The primary driver for high rotational barriers is steric hindrance. Bulky substituents ortho to the axis of rotation clash in the transition state, raising the energy required for interconversion.[13][14]
-
On the Sulfonyl Group: Arylsulfonyl groups with ortho-substituents (e.g., 2,4,6-trimethylphenylsulfonyl) will create a significantly higher barrier than a simple methanesulfonyl group.
-
On the Pyrrole Ring: Substituents at the C2 and C5 positions of the pyrrole ring will sterically interact with the sulfonyl oxygen atoms during rotation, increasing the barrier height.
Electronic Effects: The electronic nature of the substituents also modulates the rotational barrier.
-
Highly electron-withdrawing groups on the sulfonyl moiety (e.g., perfluoroalkyl groups) increase the partial double-bond character of the N-S bond, thereby increasing the rotational barrier.[8]
-
The electronic properties of substituents on an arylsulfonyl group or the pyrrole ring itself can subtly tune the barrier height by influencing the electron density at the N-S bond.[15]
The interplay of these effects determines whether a given sulfonylated pyrrole will exist as a pair of stable, isolable atropisomers or as a rapidly equilibrating mixture of conformers.
Caption: Factors influencing the N-S rotational barrier.
Methodologies for Conformational Analysis
A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is required for a thorough understanding of the conformational landscape of sulfonylated pyrroles.
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous depiction of the molecule's conformation in the solid state.[16] It yields precise data on:
-
Bond Lengths: A shortened N-S bond length (typically < 1.65 Å) compared to a standard N-S single bond is indicative of double-bond character.[8]
-
Torsion Angles: The C-N-S-C dihedral angle defines the specific conformer captured in the crystal lattice.
-
Intramolecular Interactions: Reveals steric clashes or stabilizing interactions that influence the preferred conformation.
While invaluable, it is crucial to remember that the crystal structure represents a low-energy state in a highly ordered lattice and may not be the sole or most populated conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the conformation and dynamics of sulfonylated pyrroles in solution.
-
Variable-Temperature (VT) NMR: This is the primary technique for quantifying rotational energy barriers.[17] If rotation is slow on the NMR timescale, separate signals will be observed for the two atropisomers. As the temperature is raised, these signals broaden, coalesce into a single broad peak, and then sharpen into an averaged signal. The Gibbs free energy of activation (ΔG‡) for rotation can be calculated from the coalescence temperature (Tc).
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can establish through-space proximity between protons on the pyrrole ring and the sulfonyl moiety, confirming the structure of a specific conformer.[18] For example, an NOE between a pyrrole C2-proton and an ortho-proton of an N-arylsulfonyl group would confirm a specific rotational orientation.
Computational Chemistry
In silico methods complement experimental data by providing a detailed energy profile of the entire rotational landscape.[19][20]
-
Density Functional Theory (DFT): DFT calculations are commonly used to compute the potential energy surface by systematically rotating the C-N-S-C dihedral angle. This allows for the identification of energy minima (stable conformers) and transition states, providing a theoretical value for the rotational barrier.[6]
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in a simulated solvent environment, offering insights into conformational preferences and interconversion rates over time.[18]
Caption: Integrated workflow for conformational studies.
Experimental Protocol: Determining Rotational Barrier via VT-NMR
This protocol outlines the steps for a typical Variable-Temperature NMR experiment to determine the rotational barrier (ΔG‡) of a sulfonylated pyrrole exhibiting atropisomerism.
Objective: To measure the coalescence temperature (Tc) and calculate the free energy of activation for rotation around the N-S bond.
Materials:
-
High-purity sample of the sulfonylated pyrrole (~5-10 mg).
-
An appropriate deuterated solvent that remains liquid over the required temperature range (e.g., Toluene-d8, DMSO-d6).
-
NMR spectrometer equipped with a variable temperature unit.
Methodology:
-
Sample Preparation: Dissolve the sample in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Initial Spectrum Acquisition (Room Temperature): Acquire a standard ¹H NMR spectrum at ambient temperature. Identify pairs of signals corresponding to the two distinct atropisomers. Protons close to the chiral axis (e.g., at C2/C5 of the pyrrole or ortho-positions of an aryl sulfonyl group) are ideal probes as they will show the largest chemical shift difference (Δν).
-
Low-Temperature Analysis: Cool the sample in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum. Observe the sharpening of the signals for the individual atropisomers. The goal is to reach a temperature where the exchange is slow and sharp, well-resolved signals are obtained. This confirms the baseline, non-exchanging spectrum.
-
High-Temperature Analysis (Coalescence): From the low-temperature baseline, increase the temperature in small increments (5-10 K). Acquire a spectrum at each temperature, allowing for equilibration.
-
Identify Coalescence Temperature (Tc): Carefully observe the chosen pair of signals. As the temperature increases, they will broaden and move closer together. The coalescence temperature (Tc) is the temperature at which the two peaks merge into a single, broad singlet. Record this temperature accurately in Kelvin.
-
Post-Coalescence Analysis: Continue to increase the temperature above Tc. The broad singlet should sharpen into a single, time-averaged peak.
-
Calculation of Rotational Barrier (ΔG‡): Use the Eyring equation (simplified form) to calculate the free energy barrier at the coalescence temperature:
-
First, calculate the rate constant at coalescence (k_c):
-
k_c = (π * Δν) / √2 ≈ 2.22 * Δν
-
where Δν is the separation of the two signals in Hz at the low-temperature, slow-exchange limit.
-
-
Then, calculate ΔG‡:
-
ΔG‡ = -R * Tc * ln(k_c * h / (k_B * Tc))
-
where R is the gas constant (8.314 J/mol·K), Tc is the coalescence temperature (K), h is Planck's constant, and k_B is the Boltzmann constant.
-
-
Data Presentation:
All quantitative data should be summarized for clarity.
| Compound | Substituent (Pyrrole) | Substituent (Sulfonyl) | Δν (Hz) | Tc (K) | ΔG‡ (kcal/mol) |
| 1 | 2,5-Dimethyl | Phenyl | 45.5 | 310 | 15.2 |
| 2 | H | 2,4,6-Triisopropylphenyl | 88.2 | 355 | 17.8 |
| 3 | 2-Bromo | 4-Nitrophenyl | 35.1 | 298 | 14.5 |
Table 1: Example data from VT-NMR experiments. Values are hypothetical for illustrative purposes.
Implications for Drug Design and Development
Understanding and controlling the conformational behavior of sulfonylated pyrroles is paramount in a drug discovery context.
-
Structure-Activity Relationship (SAR): A rigidified conformation can lead to a significant increase in binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. The "active conformation" can be locked in, preventing the molecule from adopting non-productive poses.
-
Atroposelective Binding: Even for rapidly interconverting atropisomers (Class 1), a protein target will often selectively bind to only one of the two conformers.[12] This means that 50% of the compound may be inactive "excess baggage." Designing molecules that favor the bioactive conformation can dramatically improve potency.
-
Pharmacokinetic Properties: The three-dimensional shape of a molecule influences its solubility, membrane permeability, and metabolic stability. Different atropisomers can have different pharmacokinetic profiles. For stable atropisomers (Class 3), it is essential to synthesize and test each one individually.
Conclusion
The sulfonylated pyrrole is far more than a simple combination of two common chemical moieties. The introduction of the sulfonyl group imposes profound electronic and steric constraints that govern the molecule's three-dimensional structure. The resulting phenomenon of hindered N-S bond rotation and potential atropisomerism is a critical design element for medicinal chemists. A rigorous conformational analysis, employing a synergistic combination of X-ray crystallography, advanced NMR techniques, and computational modeling, is essential to unlock the full potential of this scaffold. By understanding and harnessing these conformational properties, researchers can design more potent, selective, and effective therapeutic agents, transforming a potential liability into a powerful tool for molecular recognition.
References
- American Chemical Society. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate.
-
MDPI. Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Available from: [Link]
-
Royal Society of Chemistry. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Available from: [Link]
-
PubMed. Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. Available from: [Link]
-
ResearchGate. Preparation of sulfonyl pyrroles 2 from primary sulfonamides 1. Available from: [Link]
-
MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]
-
ResearchGate. Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. Available from: [Link]
-
ACS Publications. Atropisomerism in the Pharmaceutically Relevant Realm. Available from: [Link]
-
ResearchGate. Development of axially chiral arylpyrroles a classes of atropisomers.... Available from: [Link]
-
NIH National Library of Medicine. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. Available from: [Link]
-
PubMed. Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents. Available from: [Link]
-
Study.com. Atropisomers | Overview, Chirality & Examples. Available from: [Link]
-
Wikipedia. Atropisomer. Available from: [Link]
-
University of Leicester. Rotational barriers in heterocyclic sulphenamides: Intermolecular trapping of sulphenylnitrenes. Available from: [Link]
-
LinkedIn. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available from: [Link]
-
NIH National Library of Medicine. Atropisomerism in medicinal chemistry: challenges and opportunities. Available from: [Link]
-
ResearchGate. Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Available from: [Link]
-
ResearchGate. Computational study about the derivatives of pyrrole as high-energy-density compounds. Available from: [Link]
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available from: [Link]
-
ResearchGate. Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?. Available from: [Link]
-
MDPI. X-Ray Structures of Some Heterocyclic Sulfones. Available from: [Link]
-
PubMed. Conformational analysis of two novel cytotoxic C2-substituted pyrrolo[2,3-f]quinolines in aqueous media, organic solvents, membrane bilayers and at the putative active site. Available from: [Link]
-
bmc.um.ac.ir. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Available from: [Link]
-
NIH National Library of Medicine. Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Available from: [Link]
-
MDPI. Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1][21]Phenanthrolines Bearing a 9-Cyano Group. Available from: [Link]
-
ACS Publications. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Available from: [Link]
-
PubMed. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. Available from: [Link]
-
PubMed. Conformational features and anion-binding properties of calix[22]pyrrole: a theoretical study. Available from: [Link]
-
SlideShare. Pyrrole : Aromatic. Available from: [Link]
-
Chemistry LibreTexts. 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Available from: [Link]
-
ResearchGate. X-Ray crystal structure of (RS)-24. X-Ray crystallographic numbering shown. Available from: [Link]
-
NIH National Library of Medicine. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Available from: [Link]
-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available from: [Link]
-
Royal Society of Chemistry. 19F NMR-tags for peptidyl prolyl conformation analysis. Available from: [Link]
-
Royal Society of Chemistry. Tuning rotational barriers through substituent modification in catechol-diyl molecular gyrotops. Available from: [Link]
-
ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available from: [Link]
-
NIH National Library of Medicine. Steric and Conformational Effects in Molecular Junctions. Available from: [Link]
-
ResearchGate. The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Available from: [Link]
-
PubMed. Steric and electronic interactions controlling the cis/trans isomer equilibrium at X-Pro tertiary amide motifs in solution. Available from: [Link]
-
Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid at BMRB. Available from: [Link]
-
PubMed. Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions. Available from: [Link]
-
PubMed. Conformational Analysis of 5-lipoxygenase Inhibitors: Role of the Substituents in Chiral Recognition and on the Active Conformations of the (Methoxyalkyl)thiazole and Methoxytetrahydropyran Series. Available from: [Link]
-
PubMed. An electronic effect on protein structure. Available from: [Link]
-
PubMed. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Available from: [Link]
Sources
- 1. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate - American Chemical Society [acs.digitellinc.com]
- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Atropisomer - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Atropisomers | Overview, Chirality & Examples - Lesson | Study.com [study.com]
- 12. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steric and Conformational Effects in Molecular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Tuning rotational barriers through substituent modification in catechol-diyl molecular gyrotops - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Conformational analysis of two novel cytotoxic C2-substituted pyrrolo[2,3-f]quinolines in aqueous media, organic solvents, membrane bilayers and at the putative active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conformational features and anion-binding properties of calix[4]pyrrole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Synthesis of Sulfonamides Utilizing 1-(Phenylsulfonyl)pyrrole-3-sulfonyl Chloride: A Guide for Researchers
Introduction: The Enduring Importance of Sulfonamides and the Need for Advanced Synthetic Tools
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the structure and function of a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The development of novel sulfonamide-containing entities is a continuous pursuit in drug discovery. This necessitates the availability of versatile and efficient synthetic methodologies. A key reagent in this endeavor is 1-(phenylsulfonyl)pyrrole-3-sulfonyl chloride, a highly valuable building block for the regioselective synthesis of complex sulfonamides.
This comprehensive guide provides detailed application notes and protocols for the synthesis of sulfonamides using this compound. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and a self-validating framework for the described protocols.
The Reagent: this compound - Properties and Synthetic Rationale
This compound is a solid reagent that serves as a precursor for the introduction of a pyrrole-3-sulfonamide functionality.[2] The strategic use of the N-phenylsulfonyl group is twofold. Firstly, it acts as a protecting group for the otherwise reactive pyrrole nitrogen. Secondly, and more critically, it functions as a powerful electron-withdrawing group that directs electrophilic substitution to the C3 position of the pyrrole ring. This directing effect is crucial for the regioselective synthesis of the 3-sulfonyl chloride from 1-(phenylsulfonyl)pyrrole.[3]
The synthesis of this compound is achieved through a robust two-step process starting from 1-(phenylsulfonyl)pyrrole.[4]
Protocol 1: Synthesis of this compound [4]
-
Chlorosulfonylation: A solution of 1-(phenylsulfonyl)pyrrole (10 g, 48.3 mmol) in acetonitrile (100 mL) is cooled to 0°C. Chlorosulfonic acid (6.43 mL, 96.5 mmol) is then added dropwise. The resulting solution is allowed to warm to room temperature and stirred overnight.
-
Conversion to Sulfonyl Chloride: Thionyl chloride (3.87 mL, 53.1 mmol) is added dropwise to the reaction mixture, which is then heated to reflux for 2 hours. An additional portion of thionyl chloride (704 μL, 9.65 mmol) is added, and the mixture is refluxed for a further hour.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully quenched by addition to ice (500 g). The precipitated solid is collected by vacuum filtration, washed with water, and dried under vacuum to yield this compound as a dark brown solid (12.1 g, 82% yield).
General Protocol for the Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding 1-(phenylsulfonyl)pyrrole-3-sulfonamides. The choice of base and solvent is critical for achieving high yields and purity.
Experimental Protocol: General Sulfonamide Synthesis
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane, or acetonitrile), add this compound (1.05 eq.) portion-wise at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-(phenylsulfonyl)pyrrole-3-sulfonamide.
Table 1: Reaction Parameters for Sulfonamide Synthesis
| Parameter | Recommended Conditions | Notes |
| Solvent | Pyridine, Dichloromethane (DCM), Acetonitrile | Pyridine can act as both solvent and base. For less reactive amines, a non-basic solvent with an added base may be preferred. |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | An excess of the amine can also serve as the base. |
| Temperature | 0°C to room temperature | Initial addition at 0°C is recommended to control the exothermic reaction. |
| Reaction Time | 2-24 hours | Varies depending on the nucleophilicity of the amine. |
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Mechanism of Sulfonylation
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a stepwise mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.
-
Chloride Elimination: The chloride ion, being a good leaving group, is eliminated from the tetrahedral intermediate.
-
Deprotonation: A base, which can be the solvent (e.g., pyridine), an added amine base (e.g., triethylamine), or another molecule of the reactant amine, removes a proton from the nitrogen atom to yield the final sulfonamide product.
Diagram 2: Mechanism of Sulfonylation
Caption: Simplified mechanism of sulfonamide formation.
Deprotection of the N-Phenylsulfonyl Group
A key advantage of using this compound is the potential for subsequent removal of the N-phenylsulfonyl group, liberating the NH of the pyrrole ring for further functionalization. This deprotection can be achieved under various conditions, although it is generally more challenging than for other protecting groups.
Mild electrochemical methods have been reported for the deprotection of N-phenylsulfonyl amines.[5] Additionally, reductive cleavage using reagents like magnesium in methanol can be effective for removing sulfonyl groups.[6] For N-arylsulfonamides, treatment with strong acids like trifluoromethanesulfonic acid can achieve deprotection.[7][8] The choice of deprotection strategy will depend on the overall molecular structure and the presence of other functional groups.
Troubleshooting and Expert Insights
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to moisture. Increasing the reaction time or temperature may also be beneficial for less reactive amines.
-
Side Reactions: In some cases, bis-sulfonylation of primary amines can occur. Using a 1:1 stoichiometry of the amine and sulfonyl chloride can help to minimize this.
-
Purification Challenges: The polarity of the resulting sulfonamide can vary significantly. A gradient elution during column chromatography is often necessary to achieve good separation.
-
Reagent Stability: this compound should be stored in a cool, dry place to prevent hydrolysis.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of sulfonamides. Its use allows for the regioselective introduction of a pyrrole-3-sulfonamide moiety, which is a valuable scaffold in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry.
References
- Kak-Shan, L., & Dong-Hwan, K. (2002). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Bulletin of the Korean Chemical Society, 23(5), 671-674.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Chem-Station. Sulfonyl Protective Groups. [Link]
- Tocco, G., Begala, M., Esposito, F., Caboni, P., Cannas, V., & Tramontano, E. (2013). ZnO-mediated regioselective C-arylsulfonylation of indoles: A facile solvent-free synthesis of 2- and 3-sulfonylindoles and preliminary evaluation of their activity against drug-resistant mutant HIV-1 reverse transcriptases (RTs). Tetrahedron Letters, 54(46), 6237-6241.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(40), 18430-18434.
- McCrary, A., & Donahue, M. (2025).
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439.
- Al-Masoudi, N. A. L., & Al-Sultani, H. K. J. (2018). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Global Pharma Technology, 10(08), 241-252.
- Fleming, I., Frackenpohl, J., & Ila, H. (1998). Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1, (8), 1229-1236.
-
Organic Chemistry Portal. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]
- Anzalone, A. V., & Ischay, M. A. (2017). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. The Journal of Organic Chemistry, 82(11), 5883-5890.
- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. Journal of the American Chemical Society, 135(29), 10638-10641.
-
Macmillan Group. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]
-
National Center for Biotechnology Information. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Protocol for the Synthesis of 3-Sulfonamidopyrroles via Reaction of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl Chloride with Amines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 3-sulfonamidopyrrole derivatives, a scaffold of significant interest in medicinal chemistry. The protocol details the reaction of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride with a variety of primary and secondary amines. We delve into the mechanistic underpinnings, offer a detailed, step-by-step experimental procedure, and provide expert insights into optimizing reaction conditions. This document is designed to equip researchers in drug discovery and organic synthesis with a robust and reliable methodology for accessing this valuable class of compounds.
Introduction: The Significance of the Sulfonamidopyrrole Scaffold
The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory medications.[1] Its unique physicochemical properties, such as its ability to act as a hydrogen bond donor and acceptor and its hydrolytic stability, make it an attractive isostere for amide bonds in drug design.[2] When incorporated into a pyrrole ring, a privileged heterocyclic motif found in numerous biologically active molecules, the resulting 3-sulfonamidopyrrole core represents a promising scaffold for developing novel therapeutics.[3][4]
This compound is a key intermediate that facilitates the introduction of the sulfonamide moiety at the C3 position of the pyrrole ring. The phenylsulfonyl protecting group on the pyrrole nitrogen serves a dual purpose: it deactivates the otherwise highly reactive pyrrole ring towards electrophilic attack at the C2 position and directs substitution to the C3 position.[5] This application note provides a detailed protocol for the reliable synthesis of diverse 3-sulfonamidopyrroles from this versatile precursor.
Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-established addition-elimination mechanism.
Causality Behind the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing oxygen and chlorine atoms polarize the S-Cl bond, making the sulfur atom susceptible to attack.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Elimination of Chloride: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated sulfonamide is then deprotonated by a base present in the reaction mixture. This final step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing it from protonating the starting amine and rendering it non-nucleophilic. This drives the reaction equilibrium towards the product.[1][6]
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically employed to scavenge the HCl without competing with the primary or secondary amine nucleophile in reacting with the sulfonyl chloride.[7]
Caption: General mechanism for sulfonamide synthesis.
Preparation of Starting Material: this compound
For this protocol to be self-contained, a reliable synthesis for the starting sulfonyl chloride is provided. This procedure is adapted from established literature methods.[8]
Protocol:
-
A solution of 1-(benzenesulfonyl)pyrrole (1.0 eq) in acetonitrile is cooled to 0°C.
-
Chlorosulfonic acid (2.0 eq) is added dropwise while maintaining the temperature at 0°C.
-
The solution is allowed to warm to room temperature and stirred overnight.
-
Thionyl chloride (1.1 eq) is added, and the mixture is heated to reflux for 2-3 hours.
-
After cooling, the reaction mixture is quenched by cautiously pouring it onto crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield this compound as a solid.[8]
Safety Note: This procedure involves highly corrosive reagents (chlorosulfonic acid, thionyl chloride) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Detailed Experimental Protocol for Sulfonamide Synthesis
This protocol is a general procedure that can be adapted for various primary and secondary amines.
Materials and Equipment
-
Reagents:
-
This compound
-
Amine (aliphatic or aromatic, primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
Step-by-Step Reaction Procedure
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the sulfonyl chloride in a suitable anhydrous solvent (e.g., DCM, approximately 0.1 M concentration). Purge the flask with an inert gas like nitrogen or argon.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add the base (1.5-2.0 equivalents) followed by the dropwise addition of the desired amine (1.0-1.2 equivalents).
-
Expert Insight: Adding the amine slowly at 0°C helps to control the initial exotherm of the reaction, minimizing potential side reactions.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. The disappearance of the starting sulfonyl chloride spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the contents to a separatory funnel and extract the product with the same organic solvent used for the reaction (e.g., DCM).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.
-
Expert Insight: The acidic wash is particularly important for reactions with primary or secondary aliphatic amines to ensure easy removal of the often water-soluble amine hydrochlorides.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-sulfonamidopyrrole derivative.[1]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for the reaction with different classes of amines. Yields are indicative and may vary based on the specific substrate.
| Amine Substrate | Amine Eq. | Base (Eq.) | Solvent | Time (h) | Temp (°C) | Expected Yield |
| Benzylamine | 1.1 | TEA (1.5) | DCM | 4 | 25 | 85-95% |
| Morpholine | 1.1 | DIPEA (1.5) | DCM | 2 | 25 | 90-98% |
| Aniline | 1.2 | TEA (2.0) | MeCN | 12 | 25 | 70-85% |
| n-Butylamine | 1.1 | TEA (1.5) | THF | 3 | 25 | 88-96% |
| Diethylamine | 1.1 | DIPEA (1.5) | DCM | 4 | 25 | 80-90% |
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, ensure all reagents and solvents are anhydrous, as the sulfonyl chloride is sensitive to hydrolysis. A stronger base or a slight increase in temperature might be necessary for less nucleophilic amines (e.g., anilines).
-
Multiple Spots on TLC: The presence of multiple product spots may indicate side reactions. Ensure the purity of the starting sulfonyl chloride. If a nucleophilic base like pyridine is used, it may compete with the desired amine, leading to an undesired pyridinium sulfonate adduct.[7]
-
Product Characterization: It is imperative to fully characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR) to confirm its structure and purity.
Conclusion
The protocol described provides a robust and versatile method for the synthesis of 3-sulfonamidopyrrole derivatives. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can efficiently generate a diverse library of these compounds for applications in drug discovery and materials science. This self-validating system, which relies on careful monitoring and purification, ensures the reliable production of high-purity materials for further investigation.
References
-
Reddy, T. J., Le, T. V., & Rana, T. M. (2011). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
-
Request PDF. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
PubMed. (2017). Synthesis of Polysubstituted 3-Amino Pyrroles via Palladium-Catalyzed Multicomponent Reaction. National Center for Biotechnology Information. [Link]
-
PubMed. (2012). Discovery of a novel pyrrole derivative...as a potassium-competitive acid blocker (P-CAB). National Center for Biotechnology Information. [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Kakushkin, A. S., & Alabugin, I. V. (2012). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. ResearchGate. [Link]
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis of Polysubstituted 3-Amino Pyrroles via Palladium-Catalyzed Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-(Phenylsulfonyl)pyrrole-3-sulfonyl Chloride in Medicinal Chemistry
Prepared by: A Senior Application Scientist
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride emerges as a synthetically versatile, yet underexplored, building block for medicinal chemistry. Its unique trifunctional architecture, comprising a pyrrole core, a protecting/modulating N-phenylsulfonyl group, and a reactive C-3 sulfonyl chloride, offers a compelling platform for the design of novel therapeutic agents. The N-phenylsulfonyl group serves to electronically modify the pyrrole ring, enhancing its stability and modulating the reactivity of the C-3 position. This strategic substitution pattern makes the sulfonyl chloride at the 3-position a prime handle for introducing diverse functionalities, enabling the exploration of a wide chemical space in the pursuit of new drugs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving this compound. We will delve into its synthetic utility, propose potential therapeutic applications based on the known pharmacophoric features of its constituent moieties, and provide detailed, actionable protocols for its incorporation into drug discovery workflows.
PART 1: Synthesis and Chemical Reactivity
The strategic importance of this compound lies in its controlled synthesis and predictable reactivity, allowing for its use as a key intermediate.
Synthetic Pathway Overview
The preparation of this compound typically proceeds via a two-step sequence starting from pyrrole. The first step involves the protection of the pyrrole nitrogen with a phenylsulfonyl group, which serves to deactivate the ring towards electrophilic attack at the nitrogen and directs subsequent functionalization. The second step is the critical introduction of the sulfonyl chloride moiety at the C-3 position.
Application Notes & Protocols: 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride as a Versatile Building Block in Organic Synthesis
Introduction: Strategic Access to C3-Functionalized Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The regioselective functionalization of the pyrrole ring, however, presents a significant synthetic challenge due to the high reactivity of the heterocycle, which often leads to mixtures of isomers or polymerization. The introduction of a robust protecting and directing group on the pyrrole nitrogen is a cornerstone strategy to overcome these challenges.
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride (CAS: 881406-26-4) has emerged as a highly valuable and versatile building block for the synthesis of C3-substituted pyrroles. The N-phenylsulfonyl group serves a dual purpose: it deactivates the pyrrole ring to prevent unwanted side reactions while sterically and electronically directing subsequent electrophilic substitution to the C3 position.[1][2] This reagent provides a direct and efficient route to 3-pyrrolesulfonamides, a class of compounds with significant therapeutic potential.
This guide provides in-depth technical protocols and scientific rationale for the synthesis and application of this compound, designed for researchers and professionals in organic synthesis and drug development.
Physicochemical Properties & Safety
| Property | Value |
| CAS Number | 881406-26-4[3][4] |
| Molecular Formula | C₁₀H₈ClNO₄S₂[3] |
| Molecular Weight | 305.76 g/mol [3] |
| Appearance | Reported as a dark brown solid[3] |
| Synonyms | 1-(Benzenesulfonyl)pyrrole-3-sulfonyl chloride |
Safety & Handling: As a sulfonyl chloride, this reagent is expected to be corrosive and highly reactive towards nucleophiles, including water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere.
Core Concept: The N-Phenylsulfonyl Directing Group
The synthetic utility of this building block is rooted in the powerful directing effect of the N-phenylsulfonyl group. Electrophilic substitution on an unsubstituted pyrrole ring overwhelmingly favors the C2 (α) position. However, the strongly electron-withdrawing nature of the sulfonyl group significantly alters the electron density of the pyrrole ring.
Causality of C3-Regioselectivity:
-
Inductive and Mesomeric Withdrawal: The sulfonyl group withdraws electron density from the pyrrole ring, reducing its overall reactivity and preventing polymerization under strongly acidic conditions.
-
Directing Effect: This withdrawal of electron density deactivates the C2 position more significantly than the C3 position. Electrophilic attack at C3 leads to a more stable cationic intermediate (arenium ion) compared to attack at C2. This electronic preference makes C3 the favored site for electrophilic substitution, such as chlorosulfonation.[1][2][5]
Caption: Regioselectivity of electrophilic attack on the N-phenylsulfonyl pyrrole ring.
Protocol 1: Synthesis of the Building Block
The preparation of this compound is achieved through a two-step, one-pot electrophilic substitution sequence starting from 1-(phenylsulfonyl)pyrrole.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[3]
Reagents & Equipment:
-
1-(Phenylsulfonyl)pyrrole
-
Acetonitrile (anhydrous)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Vacuum filtration apparatus (sintered funnel)
Procedure:
-
Dissolve 1-(phenylsulfonyl)pyrrole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (2.0 eq) dropwise via an addition funnel. Maintain the temperature at 0 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully add thionyl chloride (1.1 - 1.3 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC or LC-MS if desired.
-
After cooling to room temperature, cautiously pour the reaction mixture onto a large amount of crushed ice with stirring.
-
A precipitate will form. Isolate the solid product by vacuum filtration using a sintered funnel.
-
Wash the solid thoroughly with cold water to remove any residual acids.
-
Dry the product under vacuum to yield this compound.
| Parameter | Reported Value | Reference |
| Yield | ~82% | [3] |
| ¹H NMR | Consistent with published spectra (DMSO-d₆) | [3] |
| LC-MS | m/z = 304.1/306.1 [M-H]⁻ | [3] |
Scientist's Notes:
-
Causality of Reagents: Chlorosulfonic acid is a powerful electrophilic agent that installs the sulfonic acid group (-SO₃H) at the C3 position. Thionyl chloride is a classic reagent used to convert the resulting sulfonic acid into the more reactive sulfonyl chloride (-SO₂Cl).
-
Quenching: The quench on ice is highly exothermic and must be performed with caution. This step serves to precipitate the organic product while dissolving inorganic byproducts.
-
Purity: The crude product obtained after filtration is often of sufficient purity for subsequent reactions, such as sulfonamide formation.
Application 1: Synthesis of 3-Pyrrolesulfonamides
The primary application of this building block is its reaction with primary and secondary amines to furnish a diverse array of 3-pyrrolesulfonamides. This reaction is typically high-yielding and proceeds under mild conditions.[6][7]
Caption: Reaction mechanism for sulfonamide formation.
General Protocol for Sulfonamide Synthesis
Reagents & Equipment:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Tertiary amine base, e.g., triethylamine (1.5 eq)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at room temperature.
-
Stir the reaction for 30 minutes to several hours. Monitor the consumption of the sulfonyl chloride by TLC.[6]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-pyrrolesulfonamide.
Scientist's Notes:
-
Role of the Base: Triethylamine acts as a scavenger for the HCl generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
Substrate Scope: This reaction is generally robust and compatible with a wide range of aliphatic and aromatic primary and secondary amines.
-
Purification: The workup procedure is designed to remove the triethylamine hydrochloride salt and any unreacted amine. Column chromatography is typically effective for final purification.
Application 2: Deprotection to Access N-H Pyrroles
A key advantage of the N-phenylsulfonyl group is its lability under mild basic conditions, allowing for its removal to unveil the free N-H pyrrole. This is often a critical final step in a synthetic sequence.[5][8]
Caption: Deprotection workflow to yield the final N-H pyrrole.
Protocol for N-Phenylsulfonyl Deprotection
This protocol is based on general methods for the cleavage of this protecting group.[8]
Reagents & Equipment:
-
N-Phenylsulfonyl-3-pyrrolesulfonamide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (3.0 eq)
-
Methanol (MeOH) and Water
-
Standard reflux apparatus
Procedure:
-
Dissolve the N-protected pyrrole (1.0 eq) in a mixture of methanol and water.
-
Add the base (e.g., K₂CO₃, 3.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting crude product can be purified by column chromatography or recrystallization if necessary.
Scientist's Notes:
-
Mechanism: The deprotection proceeds via nucleophilic attack of hydroxide or methoxide at the sulfonyl sulfur, leading to the cleavage of the S-N bond.
-
Orthogonality: The C3-sulfonamide bond is stable under these conditions, allowing for selective deprotection of the nitrogen. This chemical orthogonality is a significant advantage of this synthetic strategy.
Summary & Outlook
This compound is a powerful and reliable building block for modern organic synthesis. Its utility is derived from the predictable regiochemical control exerted by the N-phenylsulfonyl group, which enables the efficient and direct synthesis of 3-pyrrolesulfonamides. The straightforward protocols for its preparation, subsequent reaction with amines, and final deprotection make it an indispensable tool for accessing complex pyrrole-containing molecules for pharmaceutical and materials science applications. Future applications may explore its use in cycloaddition reactions or as a precursor for other C3-functionalized pyrroles.
References
-
Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. ResearchGate. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Supporting Information, Angew. Chem. Int. Ed. 2011, 50, 10927. [Link]
-
1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data. LookChem. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 2011. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 2023. [Link]
-
Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Bulletin of the Korean Chemical Society, 1999. [Link]
-
Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. ResearchGate. [Link]
-
The Synthesis of Functionalised Sulfonamides. CORE. [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 2019. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc., 2023. [Link]
-
Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 2000. [Link]
Sources
- 1. bkcs.kchem.org [bkcs.kchem.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 881406-26-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Catalytic Sulfonylation of Pyrroles
Introduction: The Enduring Significance of Sulfonylated Pyrroles
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and pharmaceuticals.[1] The introduction of a sulfonyl group onto the pyrrole ring profoundly influences its physicochemical properties, modulating its lipophilicity, metabolic stability, and electron-withdrawing character.[2][3] This strategic functionalization has led to the development of potent therapeutic agents, including antitumor and radioprotective compounds, and has found applications in organic light-emitting devices (OLEDs).[4][5]
Historically, the sulfonylation of pyrroles was often achieved through classical electrophilic substitution, for instance, using the pyridine-SO₃ complex.[6] While effective to some extent, these methods can suffer from harsh reaction conditions and a lack of regioselectivity. The advent of modern catalytic methods has revolutionized the synthesis of sulfonylated pyrroles, offering milder conditions, improved yields, and greater control over regioselectivity. This guide provides a detailed overview of contemporary catalytic approaches for the sulfonylation of pyrroles, complete with mechanistic insights and field-proven protocols for researchers in drug discovery and chemical synthesis.
I. Transition Metal-Catalyzed C-H Sulfonylation: A Paradigm of Efficiency
Transition metal catalysis has emerged as a powerful tool for the direct C-H functionalization of pyrroles, providing an atom-economical route to sulfonylated products.[1][2] These methods often rely on the ability of a transition metal to selectively activate a C-H bond, facilitating its coupling with a suitable sulfonylating agent.
A. Palladium-Catalyzed Direct Sulfonylation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the C-H sulfonylation of pyrroles is no exception. These reactions typically proceed through a directed C-H activation mechanism, where a directing group on the pyrrole substrate coordinates to the palladium center, bringing it into proximity with the target C-H bond.
Mechanism Overview:
The catalytic cycle for a directed palladium-catalyzed C-H sulfonylation generally involves the following key steps:
-
Coordination: The directing group on the pyrrole substrate coordinates to the Pd(II) catalyst.
-
C-H Activation: The palladium center activates a specific C-H bond, often the C2 or C5 position, to form a palladacycle intermediate.
-
Oxidative Addition/Reductive Elimination or Reaction with an Electrophilic Sulfonyl Source: The palladacycle then reacts with the sulfonylating agent. This can occur through various pathways, including oxidative addition of a sulfonyl chloride followed by reductive elimination, or reaction with an electrophilic sulfonyl source.
-
Catalyst Regeneration: The active Pd(II) catalyst is regenerated, completing the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed C2-Sulfonylation of N-Arylpyrroles
This protocol is adapted from a general procedure for the palladium-catalyzed direct sulfonylation of C-H bonds.[7][8]
Materials:
-
N-Arylpyrrole (1.0 equiv)
-
Benzenesulfonyl chloride (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
1,4-Dioxane (0.2 M)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere, add N-arylpyrrole (0.2 mmol, 1.0 equiv), benzenesulfonyl chloride (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).
-
Add 1,4-dioxane (1.0 mL) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-sulfonylated pyrrole.
Causality Behind Experimental Choices:
-
Pd(OAc)₂: A common and effective palladium(II) precatalyst.
-
Ag₂CO₃: Acts as both a base to neutralize the HCl generated during the reaction and as an oxidant to facilitate the catalytic cycle.
-
1,4-Dioxane: A suitable solvent for this type of cross-coupling reaction, capable of dissolving the reagents and tolerating the reaction temperature.
-
Inert Atmosphere: Prevents the degradation of the catalyst and sensitive reagents.
B. Copper-Catalyzed Sulfonylation Approaches
Copper catalysis offers a more economical and environmentally benign alternative to palladium for certain transformations. Copper-catalyzed methods for introducing sulfonyl groups onto pyrrole rings often involve radical pathways or domino reactions.
Mechanism Overview (Radical Pathway):
-
Initiation: A copper(I) catalyst can react with a sulfonyl chloride to generate a sulfonyl radical.
-
Propagation: The sulfonyl radical adds to the pyrrole ring, forming a radical intermediate.
-
Oxidation and Deprotonation: The radical intermediate is oxidized and deprotonated to afford the sulfonylated pyrrole and regenerate the active catalyst.
Experimental Protocol: Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides
This protocol describes a domino reaction to synthesize sulfonyl-functionalized pyrrol-2-ones.[9][10]
Materials:
-
Pent-4-ynamide (1.0 equiv)
-
Sulfonyl chloride (1.5 equiv)
-
Cu(acac)₂ (10 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (12 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene (0.1 M)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Cu(acac)₂ (0.02 mmol, 10 mol%) and BINAP (0.024 mmol, 12 mol%).
-
Add toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the pent-4-ynamide (0.2 mmol, 1.0 equiv), sulfonyl chloride (0.3 mmol, 1.5 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the sulfonyl-functionalized pyrrol-2-one.
Causality Behind Experimental Choices:
-
Cu(acac)₂: A stable and effective copper(II) precatalyst that is reduced in situ to the active copper(I) species.
-
BINAP: A bidentate phosphine ligand that stabilizes the copper catalyst and influences its reactivity and selectivity.
-
K₂CO₃: A base required for the cyclization and subsequent dehydrogenation steps.
-
Toluene: A high-boiling solvent suitable for the reaction temperature.
II. Organocatalysis: A Metal-Free Frontier
Organocatalysis has emerged as a powerful strategy in organic synthesis, avoiding the use of potentially toxic and expensive transition metals.[11] While direct organocatalytic C-H sulfonylation of pyrroles is still a developing area, innovative methods for constructing sulfonylated pyrroles have been reported.
Mechanism Overview (Radical Pathway):
In the presence of a suitable organocatalyst and a base, a radical cascade reaction can be initiated, leading to the formation of functionalized pyrroles. For instance, an organomolecule can promote the formation of a radical species from a precursor, which then undergoes cyclization and aromatization to yield the pyrrole ring.[5][12]
Experimental Protocol: Organocatalytic Cycloisomerization for Functionalized Pyrroles
This protocol is based on the cycloisomerization of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes.[5][12]
Materials:
-
Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enyne (1.0 equiv)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Tetrahydrofuran (THF) (0.1 M)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enyne (0.1 mmol, 1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.02 mmol, 20 mol%).
-
Add dry THF (1.0 mL) and stir the solution at room temperature.
-
Add KOtBu (0.2 mmol, 2.0 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 10-30 minutes, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the functionalized pyrrole.
Causality Behind Experimental Choices:
-
4,4'-Di-tert-butyl-2,2'-bipyridine: Acts as an organocatalyst, likely promoting a single-electron transfer process to initiate the radical cyclization.
-
KOtBu: A strong base that facilitates the elimination and aromatization steps.
-
THF: A suitable aprotic solvent for this transformation.
III. Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[3][13] This approach is particularly well-suited for the C-H sulfonamidation of electron-rich heterocycles like pyrroles.
Mechanism Overview:
-
Photoexcitation: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is excited to a higher energy state.
-
Single-Electron Transfer (SET): The excited photocatalyst can oxidize the pyrrole to its radical cation.
-
Nucleophilic Attack: A deprotonated sulfonamide acts as a nucleophile and attacks the pyrrole radical cation.
-
Oxidation and Catalyst Regeneration: The resulting radical intermediate is oxidized by an external oxidant (often atmospheric oxygen) to the final product, and the photocatalyst is returned to its ground state to complete the catalytic cycle.
Experimental Protocol: Visible-Light Photoredox C-H Sulfonamidation of N-Methylpyrrole
This protocol is adapted from a metal-free photocatalytic C-H sulfonamidation procedure.[3][13]
Materials:
-
N-Methylpyrrole (20 equiv)
-
Sulfonamide (1.0 equiv)
-
9-Mesityl-10-methylacridinium perchlorate (photocatalyst) (1 mol%)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Acetonitrile/Water (3:1 mixture) (0.1 M)
-
Schlenk tube or vial
-
Blue LED light source
Procedure:
-
To a Schlenk tube, add the sulfonamide (0.2 mmol, 1.0 equiv), 9-mesityl-10-methylacridinium perchlorate (0.002 mmol, 1 mol%), and NaOH (0.4 mmol, 2.0 equiv).
-
Add the acetonitrile/water (3:1, 2.0 mL) solvent mixture.
-
Add N-methylpyrrole (4.0 mmol, 20 equiv).
-
Seal the tube and place it approximately 5 cm from a blue LED light source.
-
Irradiate the reaction mixture at room temperature for 6-16 hours, with stirring.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
9-Mesityl-10-methylacridinium perchlorate: An organic dye that acts as a potent photocatalyst under visible light irradiation.
-
NaOH: A base to deprotonate the sulfonamide, making it a more effective nucleophile.
-
Acetonitrile/Water: A solvent system that dissolves the reagents and allows for efficient photocatalysis.
-
Oxygen (from air): Acts as the terminal oxidant in the catalytic cycle.
-
Excess N-Methylpyrrole: Can serve as both the substrate and a solvent, driving the reaction to completion.
IV. Data Presentation: A Comparative Overview
The following table summarizes the key parameters for the catalytic sulfonylation methods discussed. This allows for a quick comparison of the different approaches based on their typical reaction conditions and performance.
| Catalytic Method | Catalyst | Typical Loading | Sulfonylating Agent | Temperature | Typical Yields | Key Advantages |
| Palladium-Catalyzed | Pd(OAc)₂ | 5 mol% | Sulfonyl Chloride | 100 °C | 60-90% | High regioselectivity with directing groups. |
| Copper-Catalyzed | Cu(acac)₂/BINAP | 10 mol% | Sulfonyl Chloride | 110 °C | 50-85% | Economical, domino reaction potential. |
| Organocatalytic | 4,4'-di-tert-butyl-2,2'-bipyridine | 20 mol% | Pre-functionalized substrate | Room Temp. | 70-95% | Metal-free, mild conditions. |
| Photoredox Catalysis | Acridinium Dye | 1 mol% | Sulfonamide | Room Temp. | 70-99% | Extremely mild conditions, high functional group tolerance. |
V. Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a generalized experimental workflow and a simplified mechanistic pathway for photoredox-catalyzed sulfonylation.
Caption: Generalized experimental workflow for catalytic sulfonylation.
Caption: Simplified mechanism of photoredox-catalyzed sulfonamidation.
VI. Safety and Best Practices
-
Handling of Metal Catalysts: Many transition metal catalysts are toxic and should be handled in a well-ventilated fume hood.[14][15][16][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfonylating Agents: Sulfonyl chlorides are corrosive and lachrymatory.[18] They should be handled with care in a fume hood.
-
Solvents: Many organic solvents are flammable and toxic. Ensure proper ventilation and avoid ignition sources.
-
Inert Atmosphere Techniques: For air- and moisture-sensitive reactions, proper Schlenk line or glovebox techniques are essential for reproducibility.
-
Photochemical Reactions: When using LED light sources, avoid direct eye exposure.
VII. Conclusion and Future Outlook
The catalytic sulfonylation of pyrroles has witnessed significant advancements, moving from classical methods to highly efficient and selective catalytic protocols. Transition metal catalysis, particularly with palladium and copper, offers robust and versatile strategies for C-H sulfonylation. Concurrently, the rise of organocatalysis and photoredox catalysis provides milder, metal-free alternatives, expanding the synthetic toolbox for accessing these valuable compounds.
Future developments in this field will likely focus on expanding the substrate scope, further improving regioselectivity, and developing enantioselective sulfonylation methods. The continued exploration of sustainable and economical catalytic systems, such as those based on earth-abundant metals like iron, will also be a key research direction. The protocols and insights provided in this guide are intended to empower researchers to leverage these powerful catalytic tools for the synthesis of novel sulfonylated pyrroles for applications in drug discovery and beyond.
References
-
Halogenation and sulfonation of pyrrole . Química Organica.org. [Link]
-
Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation . ACS Organic & Inorganic Au. [Link]
-
Metal-free C–H sulfonamidation of pyrroles by visible light photoredox catalysis . Chemical Communications (RSC Publishing). [Link]
-
Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of pyrrole . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Preparation of sulfonyl pyrroles 2 from primary sulfonamides 1. ResearchGate. [Link]
-
(PDF) Metal-Free C-H Sulfonamidation of Pyrroles by Visible Light Photoredox Catalysis . ResearchGate. [Link]
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential . PubMed. [Link]
-
An organocatalytic method for constructing pyrroles via the cycloisomerisation of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes . PubMed. [Link]
-
Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones . PubMed. [Link]
-
Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes . MDPI. [Link]
-
Pyrrolyl-radical-based di-/tri-functionalization of alkenes using sulfonyl pyrroles via radical/radical cross-coupling . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionalization . Yoshikai Group. [Link]
-
Synthesis of Polysubstituted Fused Pyrroles by Gold-Catalyzed Cycloisomerization/1,2-Sulfonyl Migration of Yndiamides . ACS Publications. [Link]
-
Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones . PubMed. [Link]
-
Iron-catalyzed aerobic C-H functionalization of pyrrolones . PubMed. [Link]
-
Indole and Pyrrole Derivatives as Pre-photocatalysts and Substrates in the Sulfonyl Radical-Triggered Relay Cyclization Leading to Sulfonylated Heterocycles . ACS Publications. [Link]
-
Scope of the Reactions of Indolyl- and Pyrrolyl-Tethered N-Sulfonyl-1,2,3-triazoles: Rhodium(II)-Catalyzed Synthesis of Indole- and Pyrrole-Fused Polycyclic Compounds . PubMed. [Link]
-
Recent approaches in the organocatalytic synthesis of pyrroles . PubMed. [Link]
-
Catalyst Safety . Sulphuric Acid on the Web. [Link]
-
Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers . PubMed. [Link]
-
Scope of the Reactions of Indolyl- and Pyrrolyl-tethered N-Sulfonyl-1,2,3-triazoles: Rhodium(II)-catalyzed Synthesis of Indole- and Pyrrole-fused Polycyclic Compounds . PMC. [Link]
-
Spent Catalyst (Various) - SAFETY DATA SHEET . HollyFrontier. [Link]
-
An organocatalytic method for constructing pyrroles via the cycloisomerisation of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes . PubMed. [Link]
-
Palladium(II)-catalyzed regioselective direct C2 alkenylation of indoles and pyrroles assisted by the N-(2-pyridyl)sulfonyl protecting group . PubMed. [Link]
-
Palladium-catalyzed direct sulfonylation of C–H bonds with the insertion of sulfur dioxide . RSC Publishing. [Link]
-
Catalyst handling best practice guide . European Catalyst Manufacturers Association. [Link]
-
Palladium-catalyzed direct sulfonylation of C–H bonds with the insertion of sulfur dioxide . Chemical Communications (RSC Publishing). [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes . SciSpace. [Link]
-
Gold-Catalyzed Synthesis of 2-Sulfenylspiroindolenines via Spirocyclizations . MDPI. [Link]
-
ACS Select - C-H Functionalization . ACS Publications. [Link]
-
Sulfonylation of five-membered heterocycles via an S(N)Ar reaction . PubMed. [Link]
-
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab . Questron Technologies Corp. [Link]
-
Palladium Catalyzed C3-(sp2)-H Alkenylation of Pyrroles: A Direct Access to Novel Organic Thermally Activated Delayed Fluorescence (TADF) Materials . ChemRxiv. [Link]
-
Catalyst Handling Activities - Exposure, Health Effects and Control . Suncor. [Link]
-
Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones . PubMed. [Link]
-
Copper-catalyzed propargylic C–H functionalization for allene syntheses . RSC Publishing. [Link]
-
Iron-Catalyzed Synthesis of Sulfur-Containing Heterocycles . PubMed. [Link]
-
Complex N-heterocycle synthesis via iron-catalyzed, direct C-H bond amination . PubMed. [Link]
-
Palladium Catalyzed C3-(sp2)-H Alkenylation of Pyrroles via a Benzothiazole Directing Group: A Direct Access to Organic Thermally Activated Delayed Fluorescence Materials . PubMed. [Link]
-
Radical Sulfimidation via Visible-Light Photoredox Catalysis: N-Acyloxyamides as Bench-Stable Nitrene Surrogates . PubMed. [Link]
-
Iron-catalyzed Heterocycle and Arene Deprotonative Alkylation . PubMed. [Link]
-
Ligand-free iron carbonyl catalyzed transfer hydrogenation strategy: synthesis of N-heterocycles . Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An organocatalytic method for constructing pyrroles via the cycloisomerisation of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-catalyzed direct sulfonylation of C–H bonds with the insertion of sulfur dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent approaches in the organocatalytic synthesis of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed enantioselective sulfonylation from sulfur dioxide: generation of tertiary propargylic sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Metal-free C–H sulfonamidation of pyrroles by visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. sulphuric-acid.com [sulphuric-acid.com]
- 15. s29.q4cdn.com [s29.q4cdn.com]
- 16. suncor.com [suncor.com]
- 17. catalystseurope.org [catalystseurope.org]
- 18. questron.ca [questron.ca]
Application Note: Strategies for the Regioselective Synthesis of 3-Sulfonylated Pyrroles
Abstract
The 3-sulfonylated pyrrole motif is a privileged scaffold in medicinal chemistry and materials science, yet its synthesis presents a significant regioselectivity challenge. The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C2 (α) position, making direct and selective functionalization at the C3 (β) position a non-trivial pursuit. This application note provides a detailed guide for researchers, outlining field-proven methodologies to overcome this challenge. We will explore direct electrophilic sulfonation strategies that defy classical reactivity patterns, the use of pre-functionalized pyrroles for directed synthesis, and modern photoredox-catalyzed cyclization reactions that construct the heterocyclic core with innate C3-sulfonylation. Each section explains the causal logic behind the experimental design, provides detailed, step-by-step protocols, and is supported by authoritative references to ensure scientific integrity.
Introduction: The Significance and Challenge of C3-Sulfonylation
The pyrrole ring is a cornerstone of numerous biologically active molecules, including natural products and blockbuster pharmaceuticals.[1][2] When combined with a sulfone group (R-SO₂-R'), a critical pharmacophore known for its metabolic stability and ability to form strong hydrogen bonds, the resulting sulfonylated pyrroles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]
The primary obstacle in synthesizing these valuable compounds is controlling the site of functionalization. Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution.[4] Mechanistic studies show that electrophilic attack at the C2 (or C5) position produces a more stable cationic intermediate, which can be described by three resonance structures, compared to only two for attack at the C3 (or C4) position.[5] Consequently, most electrophilic additions, including classical sulfonation approaches, yield the C2-substituted product with high preference.[6]
This guide focuses on robust and reproducible strategies to achieve the less thermodynamically favored, yet often more desirable, 3-sulfonylated pyrrole architecture.
Methodologies for Regioselective C3-Sulfonylation
2.1. Direct Electrophilic Sulfonation: Revisiting a Classic Reaction
While textbooks have long asserted that electrophilic sulfonation of pyrrole occurs at the C2-position, recent investigations have revealed that the choice of sulfonating agent is critical in dictating the regiochemical outcome. It has been demonstrated that the use of a sulfur trioxide-pyridine complex (SO₃·py) can selectively yield 3-sulfonylated pyrroles, challenging the conventional wisdom.[7] This outcome is likely due to the bulky nature of the SO₃·py complex, which may favor attack at the less sterically hindered C3 position, or a different reaction mechanism that favors the C3-substituted product under kinetic control.
Caption: C2 vs. C3 electrophilic attack on pyrrole.
This protocol is based on the findings that demonstrate direct sulfonation at the C3 position.[7]
Materials:
-
1-Methylpyrrole
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Pyridine (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-methylpyrrole (1.0 eq) in anhydrous pyridine (approx. 0.5 M solution).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfur trioxide-pyridine complex (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice. Slowly add saturated NaHCO₃ solution until the evolution of gas ceases and the pH is neutral (~7).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the sodium 1-methylpyrrole-3-sulfonate.
Causality: The use of the bulky SO₃·py complex is the key to shifting regioselectivity. The reaction likely proceeds under kinetic control, where the less-hindered C3 position is more accessible to the large sulfonating agent, overriding the electronic preference for C2 attack.
2.2. Pre-functionalization for Directed Synthesis
A robust method to ensure absolute regioselectivity is to physically block the reactive C2 and C5 positions, forcing functionalization to occur at C3. Another precise strategy involves C3-halogenation followed by metal-halogen exchange and subsequent quenching with a sulfonylating agent.
Caption: Multi-step synthesis of 3-sulfonylated pyrroles.
This approach involves protecting the pyrrole nitrogen (e.g., as a silyl ether), which facilitates selective bromination at the C3 position.[6] Subsequent deprotection/reprotection and metal-halogen exchange generates a C3-lithiated species, which can be trapped by an appropriate sulfonyl chloride. While multi-step, this method provides unambiguous regiocontrol.
2.3. Radical Cascade Cyclization for de novo Ring Synthesis
Modern synthetic methods offer an elegant alternative: constructing the pyrrole ring with the sulfonyl group already incorporated at the desired position. A visible-light-induced photoredox-catalyzed reaction of 1,5-dienes with sulfonyl chlorides provides a powerful route to 3-sulfonylated pyrrolin-2-ones.[8][9] This method leverages the generation of a sulfonyl radical, which undergoes a regioselective tandem sulfonylation/cyclization cascade.
The reaction is initiated by a photocatalyst, such as fac-Ir(ppy)₃, which, upon excitation by visible light, engages in a single electron transfer (SET) with a sulfonyl chloride to generate a sulfonyl radical.[8] This radical adds regioselectively to the less substituted double bond of the 1,5-diene. The resulting radical intermediate then undergoes a 5-endo cyclization. Subsequent oxidation and deprotonation furnish the 3-sulfonylated pyrrolin-2-one product.
Caption: Photoredox cycle for sulfonylation-cyclization.[8]
This protocol is adapted from the work of Deng and coworkers.[8]
Materials:
-
1,5-diene substrate (e.g., N,N-diallylacetamide) (0.1 mmol, 1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (0.2 mmol, 2.0 eq)
-
fac-Ir(ppy)₃ (1 mol%)
-
Potassium phosphate (K₃PO₄) (0.15 mmol, 1.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous (1 mL)
-
25 mL Schlenk tube
-
White LEDs (5-20 W)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk tube containing a magnetic stir bar, add the 1,5-diene (1.0 eq), sulfonyl chloride (2.0 eq), fac-Ir(ppy)₃ (0.01 eq), and K₃PO₄ (1.5 eq).
-
Atmosphere Control: Evacuate and backfill the tube with dry nitrogen three times.
-
Solvent Addition: Add anhydrous CH₂Cl₂ (1 mL) via syringe.
-
Irradiation: Place the Schlenk tube approximately 5 cm from a white LED lamp and stir the mixture at room temperature.
-
Reaction: Irradiate the reaction for 16 hours. Monitor for completion using TLC.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column. Purify by flash column chromatography (e.g., 10-40% EtOAc/Petroleum ether) to obtain the desired 3-sulfonylated pyrrolin-2-one.
Causality: The high regioselectivity arises from the preferential addition of the sulfonyl radical to the more accessible, sterically unhindered terminal alkene of the 1,5-diene.[8] The subsequent 5-endo cyclization is kinetically favored, leading specifically to the five-membered heterocyclic core with the sulfonyl group at the C3 position.
Data Summary and Method Comparison
| Method | Key Reagents | Conditions | Regioselectivity (C3:C2) | Typical Yields | Key Advantages / Disadvantages |
| Direct Sulfonylation | Pyrrole, SO₃·py | 0 °C to RT, 12-16h | Predominantly C3[7] | Moderate | Pro: Operationally simple, one step. Con: Requires specific sulfonating agent, may not be general for all substituted pyrroles. |
| Pre-functionalization | N-silylpyrrole, NBS, n-BuLi, RSO₂Cl | Multi-step, cryogenic conditions | >99:1 | Good to High | Pro: Unambiguous regiocontrol. Con: Multi-step, requires protecting groups and cryogenic reagents. |
| Photoredox Cyclization | 1,5-Diene, RSO₂Cl, Photocatalyst | Visible light, RT, 16h | Highly selective for C3[8] | Moderate to High | Pro: Mild conditions, high functional group tolerance, builds core. Con: Produces pyrrolin-2-one, not an aromatic pyrrole directly. |
Conclusion and Future Outlook
The regioselective synthesis of 3-sulfonylated pyrroles can be effectively achieved through several distinct strategies. For direct functionalization of a pre-existing pyrrole ring, the use of the SO₃-pyridine complex offers a straightforward, albeit specific, solution. For syntheses demanding absolute regiochemical purity, multi-step sequences involving pre-functionalized intermediates remain the gold standard. Excitingly, modern methodologies like photoredox catalysis provide innovative ways to construct the entire heterocyclic system with the desired substitution pattern from acyclic precursors under exceptionally mild conditions.
Future research will likely focus on the development of transition-metal-catalyzed C-H activation/sulfonylation reactions. Such methods could provide a more direct and atom-economical route to 3-sulfonylated pyrroles, eliminating the need for protecting groups or pre-functionalized substrates and further expanding the synthetic toolkit available to chemists in drug discovery and materials science.
References
-
Deng, R., et al. (2023). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Molecules, 28(14), 5473. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Deng, R., et al. (2023). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. PubMed. [Link]
-
Li, Y., et al. (2023). Pyrrolyl-radical-based di-/tri-functionalization of alkenes using sulfonyl pyrroles via radical/radical cross-coupling. Organic Chemistry Frontiers. [Link]
-
McCrary, A. (2025). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. Symposium of Student Scholars. [Link]
-
Mondal, S., et al. (2022). Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence. Organic Letters. [Link]
-
Kour, J., et al. (2019). Recent Advances in the Synthesis of Pyrroles. SciSpace. [Link]
-
Chemistry Gallery. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. [Link]
-
Ballini, R., et al. (2005). Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?. ResearchGate. [Link]
-
Tan, B., et al. (2021). C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates. Nature Communications. [Link]
-
Estévez, V., et al. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. RSC Publishing. [Link]
-
Bartee, D., & Goundry, W. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. CHIMIA. [Link]
-
ron. (2015). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-Pyrrolin-2-ones by Rhodium-Catalyzed Transannulation of 1-Sulfonyl-1,2,3-triazole with Ketene Silyl Acetal. Organic Chemistry Portal. [Link]
-
Driver, T. G., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. [Link]
-
Banert, K., et al. (2019). Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
-
ResearchGate. (n.d.). Pyrroles: reactions and synthesis. ResearchGate. [Link]
-
Langer, P. (2006). Recent Advances in the Synthesis of Pyrroles. ResearchGate. [Link]
-
Pérez, P. J., et al. (2020). Pyrrole C−H Functionalization. ResearchGate. [Link]
-
Cera, G., et al. (2018). Recent transition metal-catalyzed procedures for the synthesis of pyrroles. ResearchGate. [Link]
-
Gros, C. P., et al. (2000). Nonaromatic Corroles: Regioselectivity of Electrophilic Substitution. The Journal of Organic Chemistry. [Link]
-
Li, C., et al. (2014). Synthesis of 3-pyrrolin-2-ones by rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazole with ketene silyl acetal. PubMed. [Link]
-
Daugulis, O., et al. (2011). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society. [Link]
-
International Journal of Pharmaceutical Research and Modern Sciences. (2024). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. ijprems. [Link]
-
Cioffi, C. L., et al. (2001). Preparation of Sulfenyl Pyrroles. ResearchGate. [Link]
-
Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
-
Green Chemistry. (n.d.). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. RSC Publishing. [Link]
-
Quora. (2018). Why do heterocycles like pyrroles under go electrophilic substitution rather than addition?. Quora. [Link]
-
Organic Chemistry Frontiers. (n.d.). Transition-metal-catalyzed regiodivergent sulfonylation of aziridrines for the synthesis of β-amino sulfones. RSC Publishing. [Link]
-
Boger, D. L., et al. (2001). Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B. PubMed. [Link]
-
MDPI. (2023). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent advances in the synthesis of pyrroles by multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
An Application Note and Protocol for the Large-Scale Synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
Abstract
This document provides a comprehensive, field-proven guide for the , a key intermediate in pharmaceutical development. The protocol herein is designed for scalability, safety, and high yield. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for critical process parameters. This guide emphasizes safety protocols for handling hazardous reagents and provides a robust framework for process validation, ensuring reproducibility for researchers, chemists, and drug development professionals.
Introduction and Strategic Overview
This compound is a pivotal building block in medicinal chemistry, notably in the synthesis of complex heterocyclic compounds.[1] The presence of two distinct sulfonyl functionalities on the pyrrole core allows for selective, orthogonal reactions, making it a versatile intermediate. However, its synthesis presents challenges, particularly on a larger scale, due to the use of highly reactive and corrosive reagents.
The strategic approach detailed here involves a two-stage process:
-
N-Protection of Pyrrole: The pyrrole nitrogen is first protected with a phenylsulfonyl group. This is a critical step for two primary reasons: it deactivates the otherwise highly reactive pyrrole ring to prevent polymerization and unwanted side reactions, and it acts as a directing group, favoring electrophilic substitution at the C-3 position.[2][3]
-
Regioselective Chlorosulfonation: The protected pyrrole is then subjected to chlorosulfonation using chlorosulfonic acid. This electrophilic aromatic substitution introduces the sulfonyl chloride moiety at the desired C-3 position.[4]
This application note provides a detailed, step-by-step protocol, critical safety information, and the scientific rationale behind the procedural choices to ensure a successful and safe scale-up.
Reaction Scheme and Mechanism
The overall transformation is depicted below. The electron-withdrawing nature of the N-phenylsulfonyl group reduces the electron density of the pyrrole ring, moderating its reactivity and directing the incoming electrophile (generated from chlorosulfonic acid) to the C-3 position.[5]
Figure 1: Overall reaction scheme for the chlorosulfonation of 1-(Phenylsulfonyl)pyrrole.
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale of approximately 10-20 grams of final product and is designed for linear scalability with appropriate engineering controls.
Part A: Synthesis of 1-(Phenylsulfonyl)pyrrole (Starting Material)
Rationale: This initial step produces the stable, handleable precursor for the key chlorosulfonation reaction. Using sodium hydride ensures complete deprotonation of pyrrole for efficient reaction with benzenesulfonyl chloride.[6]
Materials:
| Reagent | M.W. | Amount | Moles (eq) |
|---|---|---|---|
| Pyrrole | 67.09 | 10.0 g | 0.149 (1.0) |
| Sodium Hydride (60% in oil) | 24.00 | 6.56 g | 0.164 (1.1) |
| Benzenesulfonyl Chloride | 176.62 | 28.9 g | 0.164 (1.1) |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Ethyl Acetate | - | 3 x 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a 1 L, 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
NaH Suspension: Charge the flask with Sodium Hydride (60% dispersion in mineral oil). Add 150 mL of anhydrous THF and cool the suspension to 0°C using an ice-water bath.
-
Pyrrole Addition: Dissolve pyrrole in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5°C.
-
Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes. Vigorous hydrogen evolution will be observed initially.
-
Benzenesulfonyl Chloride Addition: Cool the reaction mixture back down to 0°C. Add a solution of benzenesulfonyl chloride in 100 mL of anhydrous THF dropwise via the addition funnel over 45-60 minutes, ensuring the temperature does not exceed 10°C.[6]
-
Reaction Completion: Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC (Thin Layer Chromatography) until the starting pyrrole is consumed.
-
Work-up: Carefully quench the reaction by cooling to 0°C and slowly adding saturated aqueous ammonium chloride solution.[6] Transfer the mixture to a separatory funnel.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Part B: Large-Scale Synthesis of this compound
Rationale: This procedure is adapted from established literature methods for robust performance.[4] The initial cooling to 0°C is critical to control the highly exothermic reaction between the substrate and chlorosulfonic acid. The subsequent addition of thionyl chloride helps to convert any sulfonic acid byproduct (formed by hydrolysis) back into the desired sulfonyl chloride, maximizing the yield.[4]
Materials:
| Reagent | M.W. | Amount | Moles (eq) |
|---|---|---|---|
| 1-(Phenylsulfonyl)pyrrole | 207.25 | 10.0 g | 0.0483 (1.0) |
| Chlorosulfonic Acid | 116.52 | 11.25 g (6.43 mL) | 0.0965 (2.0) |
| Thionyl Chloride | 118.97 | 6.32 g (3.87 mL) | 0.0531 (1.1) |
| Acetonitrile (Anhydrous) | - | 100 mL | - |
| Ice | - | 500 g | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, equip a 500 mL, 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber (containing aqueous NaOH solution).
-
Initial Solution: Charge the flask with 1-(Phenylsulfonyl)pyrrole (10.0 g, 48.3 mmol) and anhydrous acetonitrile (100 mL). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Chlorosulfonic Acid Addition: Add chlorosulfonic acid (6.43 mL, 96.5 mmol) dropwise via the dropping funnel over a period of 60-90 minutes. Crucial: Maintain the internal temperature below 5°C throughout the addition. The reaction is highly exothermic and will release HCl gas.[4][7]
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Thionyl Chloride Addition: Add thionyl chloride (3.87 mL, 53.1 mmol) dropwise to the mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 3 hours.[4]
-
Reaction Quench (Critical Step): Prepare a 2 L beaker containing 500 g of crushed ice. While stirring the ice vigorously, cautiously pour the cooled reaction mixture onto the ice in a slow, steady stream. This is a highly exothermic process that will release SO₂ and HCl gases. Perform this in an efficient fume hood.
-
Product Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation. Isolate the solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the washings are neutral to pH paper. Dry the solid under vacuum at 40-50°C to a constant weight.
-
Expected Outcome: The desired product is obtained as a dark brown solid (Expected yield: 12.1 g, 82%).[4]
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety and Hazard Management
E-E-A-T Pillar: Trustworthiness. Adherence to these safety protocols is mandatory for the well-being of personnel and the integrity of the experiment.
-
General Precautions: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. A safety shower and eyewash station must be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Body: A flame-retardant lab coat is required. For handling concentrated chlorosulfonic acid, a full acid-resistant suit with a hood is recommended.[7][8]
-
Hands: Wear heavy-duty nitrile or neoprene gloves. Check for compatibility before use.
-
Eyes/Face: Chemical splash goggles and a full-face shield are mandatory when handling or dispensing chlorosulfonic acid.[9]
-
-
Reagent-Specific Hazards:
-
Chlorosulfonic Acid (ClSO₃H): This substance is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas.[10][11] It can cause severe, deep burns on contact.[9] Inhalation of its vapors can cause serious respiratory irritation and may be fatal.[10]
-
Thionyl Chloride (SOCl₂): Corrosive and a lachrymator. Reacts with water to produce HCl and SO₂ gases.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Spills: Evacuate the area. For small spills of chlorosulfonic acid, cautiously neutralize with an alkaline material like sodium bicarbonate or crushed limestone.[9] Do NOT use water or combustible absorbents like sawdust.[9]
-
-
Waste Disposal: All waste streams (aqueous and organic) must be considered hazardous. Neutralize acidic waste carefully before disposal according to institutional guidelines.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. The data provided below are consistent with the expected product structure.[4]
-
Appearance: Dark brown solid.
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ 8.0-8.0 (m, 2H, Ar-H)
-
δ 7.7-7.8 (m, 1H, Ar-H)
-
δ 7.6-7.7 (m, 2H, Ar-H)
-
δ 7.26 (dd, J=2.4, 3.3 Hz, 1H, Pyrrole-H)
-
δ 7.17 (dd, J=1.6, 2.5 Hz, 1H, Pyrrole-H)
-
δ 6.31 (dd, J=1.6, 3.2 Hz, 1H, Pyrrole-H)
-
-
LC-MS (Method A): RT = 3.51 min, m/z = 304.1/306.1 [M - H]⁻.[4]
References
-
CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
ICSC 1039 - CHLOROSULFONIC ACID. International Labour Organization. [Link]
- Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective synthesis of acylpyrroles. Journal of Organic Chemistry.
- Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society.
-
Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. National Institutes of Health (PMC). [Link]
-
1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data. Alchemist-chem. [Link]
-
METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. European Patent Office. [Link]
-
METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. WIPO Patentscope. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
1-(Phenylsulfonyl)Pyrrole. ChemBK. [Link]
-
Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Korean Chemical Society. [Link]
- Process for the preparation of benzenesulphonyl chloride.
- Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)
Sources
- 1. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. scbt.com [scbt.com]
- 3. bkcs.kchem.org [bkcs.kchem.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. macro.lsu.edu [macro.lsu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 10. lobachemie.com [lobachemie.com]
- 11. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: High-Purity Isolation of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl Chloride via Optimized Crystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride by crystallization. The described methodology addresses the common challenge of removing colored impurities and residual reagents from the crude synthesis product, which is often isolated as a dark brown solid. By employing a carefully selected dual-solvent system, this protocol consistently yields a crystalline solid of high purity, suitable for demanding downstream applications in pharmaceutical research and development. The causality behind each step is explained to empower researchers to adapt and troubleshoot the process effectively.
Introduction: The Critical Need for Purity
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of impurities, even in trace amounts, can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredients (APIs). The crude product from the typical synthesis, which involves chlorosulfonation of 1-(phenylsulfonyl)pyrrole, is often a dark, amorphous solid contaminated with residual acids and colored byproducts[1]. Crystallization is a robust and scalable method for purifying such solid compounds, relying on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures[2]. This application note details an optimized crystallization protocol to achieve high-purity this compound.
Physicochemical Properties & Rationale for Solvent Selection
A successful crystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for this compound at an elevated temperature and low solubility at a lower temperature, while impurities should remain either soluble or insoluble across the temperature range.
Given the presence of two polar sulfonyl chloride groups and a less polar phenylsulfonyl pyrrole backbone, a dual-solvent system is advantageous. A polar solvent can effectively dissolve the compound at higher temperatures, while a non-polar anti-solvent can induce precipitation upon cooling. For the related compound, 1-(phenylsulfonyl)pyrrole, a mixture of dichloromethane and petroleum ether has been shown to be effective for crystallization[3].
For this compound, we propose a similar approach using a mixture of a moderately polar solvent, such as ethyl acetate or dichloromethane, and a non-polar anti-solvent like hexanes or heptane. This combination allows for fine-tuning of the solubility profile to maximize recovery and purity. It is crucial to use anhydrous solvents to prevent the hydrolysis of the reactive sulfonyl chloride moiety.
Table 1: Key Parameters for Crystallization
| Parameter | Recommended Value/Range | Rationale |
| Primary Solvent | Ethyl Acetate (anhydrous) | Good solubility at elevated temperatures for the target compound. |
| Anti-Solvent | n-Heptane (anhydrous) | Lowers the solubility of the target compound upon cooling, inducing crystallization. |
| Solvent Ratio (v/v) | 1:2 to 1:4 (Ethyl Acetate:n-Heptane) | This ratio should be optimized to ensure complete dissolution at high temperature and maximum precipitation upon cooling. |
| Dissolution Temperature | 50-60 °C | High enough to ensure complete dissolution without causing thermal degradation of the sulfonyl chloride. |
| Crystallization Temperature | 0-4 °C | Promotes slow crystal growth, leading to higher purity. |
| Expected Yield | 75-90% | Dependent on the purity of the crude material and strict adherence to the protocol. |
| Expected Purity | >98% (by HPLC) | Sufficient for most synthetic applications. |
Experimental Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. All glassware should be thoroughly dried before use.
Materials and Equipment:
-
Crude this compound
-
Ethyl Acetate (anhydrous)
-
n-Heptane (anhydrous)
-
Erlenmeyer flask (250 mL)
-
Magnetic stir bar and stir plate with heating
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Step-by-Step Crystallization Procedure:
-
Initial Dissolution:
-
Place the crude this compound (10 g) and a magnetic stir bar into the 250 mL Erlenmeyer flask.
-
Add the minimum amount of anhydrous ethyl acetate required to form a slurry at room temperature (approximately 20-30 mL).
-
Fit the flask with a condenser to prevent solvent loss.
-
Gently heat the mixture to 50-60 °C with continuous stirring. The dark brown solid should begin to dissolve.
-
Continue adding small portions of warm ethyl acetate until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery rate.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step is crucial for removing particulate matter.
-
-
Addition of Anti-Solvent and Crystal Nucleation:
-
While the ethyl acetate solution is still warm, slowly add anhydrous n-heptane dropwise with continuous stirring.
-
Continue adding n-heptane until the solution becomes slightly turbid, indicating the point of supersaturation.
-
Add a few more drops of warm ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold (0-4 °C) 1:4 ethyl acetate/n-heptane mixture to remove any remaining soluble impurities.
-
Follow with a wash of cold n-heptane to remove the ethyl acetate.
-
-
Drying:
-
Dry the purified crystals under vacuum at a low temperature (30-40 °C) to a constant weight. The final product should be a light-colored crystalline solid.
-
Workflow Diagram:
Caption: Workflow for the crystallization of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The solution is too supersaturated, or the cooling rate is too fast. | Reheat the mixture to dissolve the oil, add a small amount of the primary solvent (ethyl acetate), and allow it to cool more slowly. Seeding with a small crystal can also help. |
| Poor Recovery | Too much primary solvent was used, or the solution was not cooled sufficiently. | Concentrate the filtrate and attempt a second crystallization. Ensure the final crystallization temperature is reached and maintained. |
| Colored Product | Incomplete removal of colored impurities. | Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. |
| No Crystals Form | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Alternatively, add more anti-solvent. Scratching the inside of the flask with a glass rod can also induce nucleation. |
Conclusion
The crystallization protocol detailed in this application note provides a reliable method for the purification of this compound. By understanding the principles behind solvent selection and the rationale for each step, researchers can consistently obtain a high-purity product, which is essential for the successful synthesis of downstream target molecules. This method is scalable and can be adapted for various batch sizes with minor optimizations.
References
-
General Recrystallization Principles: Chemistry LibreTexts. (2022). Recrystallization. [Link]
-
Purification of 1-(phenylsulfonyl)pyrrole: Kakushkin, A. S., et al. (2015). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(5), 1184-1191. [Link]
Sources
Application Notes & Protocols: 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride as a Versatile Precursor for Advanced Functional Materials
Introduction: A Bifunctional Building Block for Materials Innovation
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride is a highly functionalized pyrrole monomer poised for significant applications in materials science. Its unique bifunctional nature, featuring a stabilizing N-phenylsulfonyl group and a reactive C-3 sulfonyl chloride moiety, offers a sophisticated platform for designing and synthesizing novel polymers and functional surfaces. The N-phenylsulfonyl group, a strong electron-withdrawing substituent, modulates the electronic properties of the pyrrole ring, influencing its polymerization potential and the resulting polymer's conductivity and stability.[1] Concurrently, the sulfonyl chloride at the 3-position serves as a versatile anchor for post-synthesis modification, enabling the covalent attachment of a wide array of functional groups through the formation of stable sulfonamide or sulfonate ester linkages.[2]
This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. We will delve into detailed protocols, from the synthesis of the monomer itself to its subsequent use in creating functional polymeric materials for applications ranging from organic electronics to biomedical devices.
Physicochemical Properties & Synthesis Data
A thorough understanding of the precursor's properties is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 881406-26-4 | [3][4] |
| Molecular Formula | C₁₀H₈ClNO₄S₂ | [3][5] |
| Molecular Weight | 305.76 g/mol | [3][5] |
| Appearance | Dark brown solid | [3] |
| Boiling Point | 492.5°C at 760 mmHg | [5] |
| Density | 1.54 g/cm³ | [5] |
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from its precursor, 1-(Phenylsulfonyl)pyrrole, via electrophilic sulfonation.
Causality and Experimental Rationale:
The synthesis is a two-stage, one-pot process. Initially, 1-(Phenylsulfonyl)pyrrole is treated with chlorosulfonic acid. The N-phenylsulfonyl group deactivates the pyrrole ring towards electrophilic substitution but directs the incoming electrophile primarily to the C-3 position. Chlorosulfonic acid is a powerful sulfonating agent. The second stage involves the addition of thionyl chloride, which ensures the complete conversion of any sulfonic acid intermediates to the desired sulfonyl chloride. The reaction is quenched on ice to precipitate the product, which is then isolated by filtration.
Workflow Diagram:
Caption: Electrochemical synthesis of a functionalized copolymer.
Materials and Reagents:
-
This compound (PSP-SC)
-
3,4-Ethylenedioxythiophene (EDOT)
-
Lithium perchlorate (LiClO₄) as the supporting electrolyte
-
Acetonitrile (anhydrous)
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or platinum)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Step-by-Step Procedure:
-
Electrolyte Preparation: Prepare an electrolyte solution in anhydrous acetonitrile containing 0.1 M LiClO₄. Add the monomers to this solution. A starting point for investigation could be a total monomer concentration of 50 mM, with a molar ratio of EDOT to PSP-SC of 9:1.
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.
-
Deoxygenation: Purge the solution with dry nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Electropolymerization: Perform electropolymerization using cyclic voltammetry (CV). Scan the potential, for example, from -0.5 V to +1.6 V (vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. A colored film should deposit on the working electrode.
-
Post-Polymerization Cleaning: After polymerization, remove the working electrode from the cell and rinse it thoroughly with fresh acetonitrile to remove any unreacted monomers and electrolyte.
-
Drying: Dry the copolymer-coated electrode under a stream of nitrogen.
-
Characterization: The resulting film can be characterized by techniques such as SEM for morphology, FTIR or XPS to confirm the presence of both monomer units and the sulfonyl chloride group, and electrochemical methods (CV, EIS) to assess its redox activity and conductivity.
Application Area 2: Development of pH-Responsive or Bio-functionalized Materials
The reactive sulfonyl chloride group is an ideal gateway for creating materials with tailored surface properties. By reacting the copolymer film from Protocol 2 with primary or secondary amines, a stable sulfonamide linkage is formed. This allows for the covalent immobilization of a vast range of molecules, including pH-responsive moieties, fluorescent dyes, or biomolecules like peptides and enzymes. Sulfonamide-containing polymers are known to exhibit pH-sensitivity, which can be exploited for creating smart materials for drug delivery or sensor applications. [3]
Protocol 3: Post-Polymerization Modification to Create a Sulfonamide-Functionalized Surface
This protocol describes the surface functionalization of the Poly(EDOT-co-PSP-SC) film.
Causality and Experimental Rationale:
This protocol leverages the classic reaction between a sulfonyl chloride and an amine to form a sulfonamide. The reaction is typically carried out in a non-protic solvent with a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct. This post-modification strategy allows for the creation of a functional surface without interfering with the initial polymerization process. The choice of amine dictates the final functionality of the material. For example, using an amino-functionalized pH indicator would create a colorimetric pH sensor, while using a peptide could create a surface for specific protein binding.
Workflow Diagram:
Caption: Surface functionalization via sulfonamide bond formation.
Materials and Reagents:
-
Poly(EDOT-co-PSP-SC) coated electrode (from Protocol 2)
-
Amine of choice (e.g., propargylamine, amino-fluorescein, a specific peptide)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Pyridine or Triethylamine (as a non-nucleophilic base)
-
Inert atmosphere chamber or glovebox (recommended)
Step-by-Step Procedure:
-
Solution Preparation: In an inert atmosphere, prepare a solution of the desired amine (e.g., 10-50 mM) and a slight excess of pyridine (e.g., 1.2 equivalents relative to the estimated sulfonyl chloride groups) in an anhydrous solvent like THF.
-
Immersion: Immerse the Poly(EDOT-co-PSP-SC) coated electrode into this solution.
-
Reaction: Allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours. The reaction time may need optimization depending on the steric hindrance and nucleophilicity of the amine.
-
Washing: After the reaction, remove the electrode and wash it sequentially with THF (to remove unreacted reagents) and then with a solvent that is good for the newly attached functional group (e.g., ethanol, water) to remove any non-covalently bound species.
-
Drying: Dry the functionalized electrode under a stream of nitrogen.
-
Confirmation of Functionalization: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the formation of the sulfonamide bond (by observing the change in the S 2p and N 1s binding energies) and the presence of new elements from the attached molecule. Attenuated Total Reflectance-FTIR (ATR-FTIR) can also be used to detect new characteristic vibrational modes.
Conclusion and Future Outlook
This compound is a precursor molecule with substantial, albeit largely untapped, potential in materials science. Its true value lies in its capacity to act as a modifiable monomer. The protocols outlined here provide a foundational framework for researchers to explore its use in creating a new generation of functional materials. By copolymerizing this monomer and subsequently modifying the sulfonyl chloride group, scientists can design materials with precise control over their electronic, chemical, and biological properties. Future research could explore its use in creating porous organic polymers for catalysis or separation, [6]or in developing novel ion-conductive polymers for battery applications by converting the sulfonyl chloride to a sulfonate salt. [7]The strategic use of this bifunctional building block opens a promising avenue for innovation across diverse scientific and technological fields.
References
- Berdejane, Z., Rueda, D., & Baltá-Calleja, F. (1994). Synthesis and characterization of conductive polypyrrole grown on the sulfonated surface of polyethylene films. Polymers for Advanced Technologies.
- Ghosh, S., & Kalita, H. (n.d.). Chemical Synthesis and Morphology of β–Naphthalene Sulfonic Acid‐Doped Polypyrrole Micro/Nanotubes.
- Tüken, T., Yazıcı, B., Erbil, M., & Gençten, M. (2010). Electrochemical Copolymerization of 3,4-Ethylenedioxythiophene and N-Phenylsulfonyl Pyrrole: Morphologic, Spectroscopic, Electrochemical Characterizations. Journal of The Electrochemical Society.
- Tüken, T., Yazıcı, B., & Erbil, M. (2011). Electrochemical synthesis of Poly[3, 4-Propylenedioxythiophene-co-N-Phenylsulfonyl Pyrrole]. Express Polymer Letters.
- Grieb, J. G., & Ketcha, D. M. (1995). Synthesis of 2-Aryl-1-(Phenylsulfonyl)Pyrroles.
- Ge, H., & Zhang, W. (2021). Polypyrrole Nanomaterials: Structure, Preparation and Application.
- Lee, J., Jo, S., & Kim, Y. (2001). Sulfonamide-containing polymers: a new class of pH-sensitive polymers and gels. Macromolecular Research.
- Li, Y., Wang, Y., & Liu, Y. (2023).
- Rieger, J., et al. (2024). Synthesis of a sulfonamide functionalized poly(styrene oxide)
- S. P., A., & C. S., S. (2015). Synthesis and Characterization of Polypyrrole (PPy) by In-situ Polymerization Technique. International Journal of Engineering Research & Technology.
- Trovati, G., et al. (2022).
- Omara, T., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
- Trovati, G., et al. (2022). Pyrrole compounds. General chemical structure (a);...
- Unknown. (2019). Sulfonated polymer kills drug-resistant microbes in minutes. Chemistry World.
- Park, K. H., et al. (2001). Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride.
- Unknown. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
- Feng, S., et al. (2021).
- Schied, M., et al. (2009). Synthesis of new pyrrole-containing biomolecules as building blocks for functionalized polypyrroles in nanobiotechnology.
- Unknown. (n.d.). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution.
- Wang, Y., et al. (2023).
- Wang, Z., et al. (2022).
- Unknown. (n.d.). The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Unknown. (n.d.).
- Papakyriakou, A., et al. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank.
- A., A. A., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. Polymers.
- Ko, Y., et al. (2022). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes.
- Grzeszczuk, M., & Zassowski, P. (2021). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers.
- Ko, Y., et al. (2022). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes.
Sources
- 1. Express Polymer Letters [expresspolymlett.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation [frontiersin.org]
- 6. Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00460D [pubs.rsc.org]
Application Note & Protocol: A Practical Guide to the Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their prevalence in biologically active compounds. The pyrrolin-2-one core is one such structure, found in numerous natural products and pharmaceutical agents.[1][2] This heterocyclic motif is recognized for its high bioavailability and serves as a cornerstone for a wide array of therapeutic applications.[2] Similarly, the sulfonyl group (–SO₂–) is a critical pharmacophore, prized for its ability to form strong hydrogen bonds and impart favorable metabolic stability to drug candidates.[3] The strategic incorporation of sulfonyl moieties into complex molecules is a validated approach in the design of novel therapeutics for conditions ranging from diabetes to cancer.[3][4]
The synthesis of molecules combining these two valuable motifs—sulfonylated pyrrolin-2-ones—presents a compelling objective for synthetic chemists. Traditional methods for constructing such compounds often rely on harsh conditions or multi-step sequences. However, the advent of visible-light photoredox catalysis has revolutionized the field, offering a milder, more efficient, and sustainable pathway to these high-value structures.[1][5]
This application note provides a detailed, field-proven guide to the photoredox-catalyzed synthesis of 3-sulfonylated pyrrolin-2-ones via a regioselective tandem sulfonylation-cyclization of 1,5-dienes. We will delve into the underlying mechanism, provide a step-by-step experimental protocol, and offer insights grounded in practical laboratory experience.
Scientific Rationale: The Photoredox Catalytic Cycle
The core of this transformation is a visible-light-induced radical cascade reaction. The process is initiated by a photocatalyst that, upon excitation by low-energy visible light, can engage in single-electron transfer (SET) events to generate reactive radical intermediates. This method avoids the need for harsh reagents or high temperatures, proceeding efficiently at ambient temperature.[1][5][6]
The proposed mechanism for the tandem sulfonylation-cyclization of a 1,5-diene with a sulfonyl chloride is illustrated below.
Caption: Proposed photoredox catalytic cycle for the synthesis of sulfonylated pyrrolin-2-ones.
Causality of the Mechanism:
-
Excitation: A photocatalyst (PC), such as fac-Ir(ppy)₃, absorbs a photon of visible light to reach an excited state (PC*). This excited state is both a more potent oxidant and reductant than the ground state.
-
Reductive Quenching: The excited photocatalyst (PC*) engages in a single-electron transfer (SET) with the sulfonyl chloride (R-SO₂Cl). The photocatalyst is oxidized (PC⁺), and the sulfonyl chloride is reduced, leading to the cleavage of the S-Cl bond to generate a sulfonyl radical (R-SO₂•) and a chloride anion.
-
Radical Addition: The newly formed sulfonyl radical adds regioselectively to one of the double bonds of the 1,5-diene substrate.
-
Intramolecular Cyclization: The resulting radical adduct undergoes a highly favored 5-exo-trig intramolecular cyclization onto the second double bond, forming a five-membered ring, which is the core of the pyrrolinone structure. This step generates a new carbon-centered radical.
-
Oxidation and Regeneration: The cyclized radical is then oxidized by the oxidized photocatalyst (PC⁺) via a second SET event. This step forms the final product (after deprotonation and tautomerization) and regenerates the ground-state photocatalyst (PC), allowing it to re-enter the catalytic cycle.
This catalytic cycle is highly efficient, as one photon of light can theoretically lead to the formation of one molecule of the product, with the photocatalyst being continuously recycled.
Experimental Protocol: A Self-Validating System
This protocol is based on the general procedure reported by Ding, R., et al. in Molecules (2023).[5] Adherence to these steps is critical for reproducibility and success.
Materials and Equipment
-
Reagents:
-
1,5-Diene substrate (e.g., N-acetyl-N-(1-phenylallyl)methacrylamide) (1.0 equiv)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.5 equiv)
-
Photocatalyst: fac-Ir(ppy)₃ (1 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Inert gas: Nitrogen (N₂) or Argon (Ar)
-
-
Equipment:
-
Schlenk tube or similar reaction vessel with a screw cap and septum
-
Magnetic stirrer and stir bars
-
Visible light source (e.g., 30 W blue LED lamp, 455 nm)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the photoredox synthesis of sulfonylated pyrrolin-2-ones.
Step-by-Step Methodology
-
Reaction Setup (Under Inert Atmosphere):
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 1,5-diene (0.2 mmol, 1.0 equiv), the corresponding sulfonyl chloride (0.3 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%).
-
Expertise Insight: The use of a slight excess of the sulfonyl chloride ensures complete consumption of the limiting 1,5-diene substrate. The photocatalyst loading is kept low to maintain catalytic efficiency and minimize cost.
-
-
Solvent Addition and Degassing:
-
Seal the Schlenk tube with a septum and add anhydrous DCM (2.0 mL) via a syringe.
-
Degas the reaction mixture thoroughly by performing three freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.
-
After the final thaw, backfill the tube with an inert gas (N₂ or Ar).
-
-
Irradiation and Reaction:
-
Place the sealed reaction tube approximately 5-10 cm from a 30 W blue LED lamp. A small fan can be used to maintain the reaction at room temperature.
-
Stir the reaction vigorously for the prescribed time (typically 24 hours).
-
Trustworthiness Check: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 1,5-diene is fully consumed. This provides a real-time check on reaction completion and prevents unnecessary irradiation time.
-
-
Workup and Purification:
-
Once the reaction is complete, turn off the light source and remove the reaction vessel.
-
Concentrate the reaction mixture directly under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then purified by silica gel column chromatography. The eluent system will vary depending on the specific product but is typically a mixture of petroleum ether and ethyl acetate.
-
-
Characterization:
-
The structure and purity of the isolated product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, the product 1-acetyl-3-methyl-5-phenyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one (3a) exhibits characteristic proton and carbon signals as reported.[1]
-
Data Presentation: Substrate Scope and Yields
The photoredox methodology demonstrates a broad substrate scope, tolerating a variety of functional groups on both the 1,5-diene and the sulfonyl chloride. Below is a summary of representative results.
| Entry | 1,5-Diene Substituent (R¹) | Sulfonyl Chloride (R²) | Product | Yield (%) |
| 1 | Phenyl | p-Tolyl | 1-Acetyl-3-methyl-5-phenyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one | 86% |
| 2 | 4-Fluorophenyl | p-Tolyl | 1-Acetyl-5-(4-fluorophenyl)-3-methyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one | 83% |
| 3 | 4-Chlorophenyl | p-Tolyl | 1-Acetyl-5-(4-chlorophenyl)-3-methyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one | 81% |
| 4 | 4-Bromophenyl | p-Tolyl | 1-Acetyl-5-(4-bromophenyl)-3-methyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one | 79% |
| 5 | 4-Methylphenyl | p-Tolyl | 1-Acetyl-3-methyl-5-p-tolyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one | 85% |
| 6 | 3-Bromophenyl | p-Tolyl | 1-Acetyl-5-(3-bromophenyl)-3-methyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one | 75% |
| 7 | Phenyl | m-Tolyl | 1-Acetyl-3-methyl-5-phenyl-3-((m-tolylsulfonyl)methyl)-1,3-dihydro-2H-pyrrol-2-one | 80% |
Data synthesized from Ding, R., et al. Molecules 2023, 28(14), 5473.[1][5]
Conclusion and Outlook
This photoredox-catalyzed approach provides a robust and efficient method for synthesizing 3-sulfonylated pyrrolin-2-ones.[1] The mild reaction conditions, operational simplicity, and broad functional group tolerance make it a highly attractive tool for researchers in organic synthesis and drug discovery. By understanding the underlying mechanistic principles and adhering to the detailed protocol, scientists can reliably access these valuable molecular scaffolds for further investigation and application.
References
-
Ding, R., Li, L., Yu, Y.-T., Zhang, B., & Wang, P.-L. (2023). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Molecules, 28(14), 5473. [Link]
-
Ding, R., Li, L., Yu, Y.-T., Zhang, B., & Wang, P.-L. (2023). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. PubMed, 37513345. [Link]
-
ResearchGate. (n.d.). Examples of compounds containing pyrrolin-2-ones. [Link]
-
Ding, R., et al. (2023). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. National Institutes of Health. [Link]
-
Li, G., et al. (2022). Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). (PDF) Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. [Link]
-
Wang, C., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. [Link]
-
Al-Matarneh, C. M., et al. (2025). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors... Journal of Medicinal Chemistry. [Link]
-
Pampana, V. K. K., et al. (2021). Oxy-sulfonylation of terminal alkynes via C–S coupling enabled by copper photoredox catalysis. Green Chemistry. [Link]
-
Wang, C., et al. (2022). Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis. New Journal of Chemistry. [Link]
-
Wang, X., et al. (2025). Organic Photoredox Catalytic Sulfonylation of Enaminones to Access 3-Sulfonyl Chromones. Wiley Online Library. [Link]
-
Wang, X., et al. (2025). Organic Photoredox Catalytic Sulfonylation of Enaminones to Access 3‐Sulfonyl Chromones. ChemistrySelect. [Link]
-
Basran, J., et al. (2021). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology. [Link]
-
Tan, J., et al. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Bentham Science. [Link]
-
Gadge, D. D., & Kulkarni, P. S. (2024). Natural and synthetic biologically active pyrrolin-2-one compounds. ResearchGate. [Link]
-
Green, N. J., et al. (2021). Photoredox chemistry in the synthesis of 2-aminoazoles implicated in prebiotic nucleic acid synthesis. Chemical Communications. [Link]
-
Xu, M., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
Welcome to the technical support center for the synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions related to this synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yield and purity.
Overview of the Synthesis
The synthesis of this compound is a crucial step in the development of various sulfonamide derivatives and other pharmaceutically relevant compounds. The reaction proceeds via an electrophilic aromatic substitution, specifically a chlorosulfonation, on the N-protected pyrrole ring. The N-phenylsulfonyl group serves a dual purpose: it protects the reactive nitrogen atom and acts as an electron-withdrawing group, which deactivates the pyrrole ring and directs the incoming electrophile (the chlorosulfonyl group) primarily to the C3 position.[1][2][3] This regioselectivity is key to obtaining the desired product over the kinetically favored C2 isomer often seen with unprotected pyrroles.[3]
The most common and effective method involves the treatment of 1-(Phenylsulfonyl)pyrrole with chlorosulfonic acid in a suitable solvent like acetonitrile.[4][5] Subsequent treatment with thionyl chloride can be employed to convert any intermediate sulfonic acid into the desired sulfonyl chloride, thereby improving the overall yield.[6]
Visualizing the Core Reaction
Below is a diagram outlining the synthetic pathway from the starting material, 1-(Phenylsulfonyl)pyrrole, to the final product.
Sources
- 1. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bkcs.kchem.org [bkcs.kchem.org]
- 4. Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride. As a key intermediate in various synthetic pathways, ensuring a high yield and purity of this compound is critical. This document provides in-depth troubleshooting for common side reactions encountered during its synthesis, grounded in mechanistic principles and supported by established literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired Product with a Significant Amount of a Water-Soluble Impurity.
Question: After quenching the reaction with ice water, I observe a significantly lower yield of my desired this compound than expected. My aqueous layer shows a high concentration of an organic compound. What is likely happening and how can I prevent it?
Answer: This issue is most likely due to the hydrolysis of the target sulfonyl chloride to the corresponding sulfonic acid. The sulfonyl chloride group is highly reactive towards nucleophiles, including water.[1][2][3] The quenching step, while necessary, introduces a large excess of water, which can lead to this unwanted side reaction.
Mechanism of Hydrolysis:
The hydrolysis of a sulfonyl chloride can proceed through a nucleophilic attack of water on the electrophilic sulfur atom. The reaction is often exothermic and can be accelerated by the acidic environment generated during the reaction.[4]
Troubleshooting and Prevention:
| Parameter | Problem | Solution |
| Quenching Temperature | High temperature during quenching accelerates hydrolysis. | Ensure the ice bath is substantial and the reaction mixture is added slowly to maintain a temperature close to 0 °C. |
| Quenching Method | Slow quenching or localized heating can promote hydrolysis. | Add the reaction mixture dropwise to a vigorously stirred slurry of ice and water. This ensures rapid cooling and dispersion. |
| Work-up Time | Prolonged contact with the aqueous phase increases the extent of hydrolysis. | Minimize the time the product is in contact with the aqueous phase. Filter the precipitated solid as quickly as possible after quenching. |
| Washing | Excessive washing with water can lead to product loss through hydrolysis. | Wash the filtered solid with ice-cold water sparingly, followed by a non-polar organic solvent like cold hexanes to remove residual water. |
Experimental Protocol: Optimized Quenching Procedure
-
Prepare a beaker with a large volume of crushed ice and a minimal amount of water to create a thick slurry.
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously add the reaction mixture dropwise to the vigorously stirred ice slurry. A dropping funnel is recommended for controlled addition.
-
Monitor the temperature of the slurry, ensuring it remains at or below 5 °C.
-
Once the addition is complete, immediately filter the precipitated solid under vacuum.
-
Wash the solid sequentially with a small volume of ice-cold deionized water and then with cold hexanes.
-
Dry the product thoroughly under vacuum.
Issue 2: Formation of a Dark, Insoluble, Tar-Like Substance in the Reaction Mixture.
Question: During the addition of chlorosulfonic acid, my reaction mixture turned dark, and I isolated a significant amount of an insoluble, tarry material. What is causing this, and how can I avoid it?
Answer: The formation of a dark, insoluble material is a classic indicator of acid-catalyzed polymerization of the pyrrole ring .[5][6] While the N-phenylsulfonyl group is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic attack, this protection may not be absolute under the harsh, acidic conditions of chlorosulfonation.[7][8]
Mechanism of Acid-Catalyzed Polymerization:
Under strongly acidic conditions, the pyrrole ring can be protonated. This protonation disrupts the aromaticity and makes the ring highly electrophilic. A neutral pyrrole molecule can then act as a nucleophile, attacking the protonated pyrrole and initiating a chain reaction that leads to the formation of polypyrrole, an insoluble polymer.[5][9][10]
Caption: Competing pathways in the synthesis.
Troubleshooting and Prevention:
| Parameter | Problem | Solution |
| Reaction Temperature | High temperatures can promote polymerization. | Maintain a low temperature (0 °C or below) during the addition of chlorosulfonic acid.[11] |
| Rate of Addition | A rapid addition of chlorosulfonic acid can create localized areas of high acid concentration and temperature. | Add the chlorosulfonic acid dropwise and slowly to a well-stirred solution of the starting material. |
| Purity of Starting Material | The presence of any unprotected pyrrole will readily polymerize. | Ensure the starting 1-(Phenylsulfonyl)pyrrole is of high purity and free from residual pyrrole. |
| Solvent | A solvent that does not effectively dissipate heat can contribute to polymerization. | Acetonitrile is a suitable solvent as it helps to maintain a homogeneous solution and control the temperature.[11] |
Issue 3: Presence of an Isomeric Impurity in the Final Product.
Question: My NMR analysis of the final product shows a minor set of peaks, suggesting the presence of an isomer. What is this likely impurity and how can I improve the regioselectivity?
Answer: The likely impurity is the 1-(Phenylsulfonyl)pyrrole-2-sulfonyl chloride isomer. Electrophilic substitution on the N-protected pyrrole ring can occur at either the C2 or C3 position. The N-phenylsulfonyl group acts as a directing group, favoring substitution at the C3 position.[7][8] However, under certain conditions, a small amount of the C2 isomer can be formed.
Factors Influencing Regioselectivity:
The regioselectivity of the sulfonation is influenced by both steric and electronic factors. The bulky phenylsulfonyl group on the nitrogen sterically hinders attack at the adjacent C2 and C5 positions, favoring attack at the C3 and C4 positions. Electronically, the electron-withdrawing nature of the sulfonyl group deactivates the entire ring, but the effect is most pronounced at the C2 position, further favoring C3 substitution.
Caption: Regioselectivity of the chlorosulfonation.
Troubleshooting and Prevention:
| Parameter | Problem | Solution |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in regioselectivity. | Maintaining a consistently low reaction temperature (0 °C) throughout the addition of chlorosulfonic acid is crucial. |
| Solvent Choice | The solvent can influence the transition state energies for attack at C2 versus C3. | Acetonitrile has been shown to be an effective solvent for achieving good C3 selectivity.[7] |
| Purification | The isomeric impurity may co-precipitate with the desired product. | If the level of the isomeric impurity is unacceptably high, purification by recrystallization or column chromatography may be necessary. |
References
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Filo. Mechanism: Protonation and Polymerization of Pyrrole in Acid. [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
-
ResearchGate. Mechanism of the dimerisation of pyrroles (10) by their treatment with Brœnstedt acids HX and the product (17) formed by their treatment with arene diazonium salts (16). [Link]
-
PubMed. Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole. [Link]
-
American Chemical Society. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. [Link]
-
ResearchGate. Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. [Link]
-
ResearchGate. Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. [Link]
-
Alchemist-chem. 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China. [Link]
-
ResearchGate. Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. [Link]
-
National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
kchem.org. Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. [Link]
-
ResearchGate. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. Mechanism: Protonation and Polymerization of Pyrrole in Acid Show with i.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing the Reactivity of Sulfonyl Chlorides in Synthesis
Welcome to the Technical Support Center for managing the reactivity of sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these versatile but highly reactive reagents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of sulfonyl chloride chemistry and optimize your synthetic outcomes.
I. Understanding the Core Reactivity of Sulfonyl Chlorides
The synthetic utility of sulfonyl chlorides stems from the electrophilic nature of the sulfur atom, which is activated by two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion.[1][2] This makes the sulfonyl group highly susceptible to attack by a wide range of nucleophiles. The primary reactions include:
-
Sulfonamide Formation: Reaction with primary or secondary amines to form sulfonamides, a common motif in pharmaceuticals.[1][2]
-
Sulfonate Ester Formation: Reaction with alcohols to yield sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions.[3][4]
While this reactivity is advantageous, it also presents challenges such as instability, side reactions, and difficulties in workup and purification.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving sulfonyl chlorides, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction
-
Symptoms: Significant amount of starting material (alcohol or amine) remains unreacted, or the desired product is isolated in low yield.[5]
-
Potential Causes:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under the reaction conditions.[5][6] This is a common issue, especially with aged or improperly stored sulfonyl chlorides.[7]
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient amines and alcohols may react sluggishly.[8]
-
Inadequate Base: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction.[9] Insufficient base can lead to the protonation of the amine nucleophile, rendering it unreactive.[10]
-
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Fresh or Purified Sulfonyl Chloride: If the sulfonyl chloride is old or discolored, consider purifying it by recrystallization or distillation, or use a fresh bottle.[7]
-
Increase Reactivity: For poorly nucleophilic substrates, consider using a more reactive sulfonylating agent or adding a catalyst like 4-dimethylaminopyridine (DMAP).[8]
-
Optimize Base Selection: For sulfonamide synthesis, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[9] For tosylation of alcohols, pyridine is often the base of choice.[3] Ensure at least one equivalent of base is used.
-
Issue 2: Formation of Undesired Byproducts
-
Symptoms: The presence of unexpected spots on TLC or peaks in LC-MS corresponding to side products.
-
Potential Causes:
-
Diaryl Sulfone Formation: In chlorosulfonation reactions, the formation of diaryl sulfone can occur, particularly if an insufficient excess of the chlorosulfonating agent is used.[5]
-
Alkyl Chloride Formation during Tosylation: When tosylating alcohols, especially benzyl alcohols with electron-withdrawing groups, the initially formed tosylate can undergo nucleophilic attack by chloride ions to form an alkyl chloride byproduct.[11][12] This is more prevalent at elevated temperatures and with prolonged reaction times.[11]
-
Double Sulfonylation of Primary Amines: Primary amines can undergo double sulfonylation, particularly if an excess of sulfonyl chloride is used.
-
-
Solutions:
-
Control Stoichiometry: Use the appropriate stoichiometry of reagents. For chlorosulfonation, a sufficient excess of chlorosulfonic acid can minimize diaryl sulfone formation.[5]
-
Optimize Reaction Conditions for Tosylation: To minimize alkyl chloride formation, run the reaction at a lower temperature (e.g., 0 °C) and monitor the reaction closely to stop it once the starting alcohol is consumed.[11] Using a non-nucleophilic, sterically hindered base like 2,6-lutidine can also be beneficial.[11]
-
Protecting Groups: For complex molecules with multiple nucleophilic sites, consider using protecting groups to ensure selectivity.[4][8][13]
-
Issue 3: Difficult Workup and Purification
-
Symptoms: Emulsion formation during aqueous workup, or co-elution of the product with unreacted sulfonyl chloride or sulfonic acid byproduct during chromatography.
-
Potential Causes:
-
Hydrolysis during Workup: Unreacted sulfonyl chloride hydrolyzes to sulfonic acid during aqueous workup, which can sometimes be difficult to separate from the desired product.[14]
-
Poor Solubility: The sulfonyl chloride may have poor solubility in the aqueous phase, hindering its hydrolysis and removal.[14]
-
-
Solutions:
-
Nucleophilic Quench: Before the main aqueous workup, add a small amount of a simple nucleophile like methanol or aqueous ammonia to convert the excess sulfonyl chloride into a more easily separable sulfonate ester or sulfonamide.[14]
-
Basic Wash: A wash with a mild base like sodium bicarbonate solution will help to remove the acidic sulfonic acid byproduct by converting it to its more water-soluble salt.[14]
-
Scavenger Resins: For challenging separations, scavenger resins with amine functionalities can be very effective at removing excess sulfonyl chloride.[14]
-
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store sulfonyl chlorides? A1: Sulfonyl chlorides should be stored in a cool, dry place, away from moisture.[15] The container should be tightly sealed. For long-term storage, consider storing under an inert atmosphere. Some aliphatic sulfonyl chlorides can be stabilized against discoloration by the addition of small amounts of bicyclic terpenes like α-pinene.[16]
Q2: My sulfonyl chloride has discolored over time. Can I still use it? A2: Discoloration, often yellowing or darkening, can indicate decomposition, which may be accelerated by heat.[15] While slight discoloration might not significantly affect all reactions, significant darkening suggests a lower purity and could lead to lower yields and the formation of byproducts.[15] It is advisable to purify the reagent or use a fresh supply if possible.[7]
Q3: Are there any alternatives to sulfonyl chlorides that are more stable? A3: Yes, sulfonyl fluorides are often more stable than their chloride counterparts and can be a good alternative, especially for the synthesis of aliphatic sulfonamides.[17] While less reactive, their increased stability can be advantageous in certain applications.[18] Another approach is the in situ generation of sulfonyl chlorides from thiols or disulfides, which avoids the need to handle and store the reactive sulfonyl chloride.[19][20] Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can also serve as a stable source of SO2 for sulfonamide synthesis.[21][22]
Q4: What is the role of pyridine in the reaction of alcohols with sulfonyl chlorides? A4: Pyridine serves as a base to neutralize the HCl that is formed during the reaction.[3][23] This prevents the buildup of acid, which could lead to side reactions. Additionally, pyridine can act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt.
Q5: How can I monitor the progress of a reaction involving a sulfonyl chloride? A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material (alcohol or amine) and the formation of the product.[11] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of a sulfonyl chloride with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Addition of Base: Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the sulfonyl chloride (1.05 equivalents) in the same dry solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 95 |
| Methanesulfonyl chloride | Morpholine | Pyridine | Tetrahydrofuran | 92 |
| Benzenesulfonyl chloride | Aniline | 2,6-Lutidine | Acetonitrile | 88 |
Data is representative and yields may vary depending on the specific substrates and reaction scale.
V. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Mechanism for Sulfonamide Formation
This diagram illustrates the nucleophilic attack of an amine on a sulfonyl chloride, a key step in sulfonamide synthesis.
Caption: Mechanism of Sulfonamide Formation.
Diagram 2: Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose and resolve low-yield reactions.
Caption: Troubleshooting Low Reaction Yields.
VI. References
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
ACS Publications. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
-
Benchchem. Technical Support Center: Sulfonyl Chloride Work-up.
-
Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
-
NIH. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
-
YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
-
Chem-Station Int. Ed. Sulfonyl Protective Groups.
-
Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates.
-
ChemistryViews. Better Synthesis of Sulfonyl Chloride Mimics.
-
YouTube. 26.04 Protecting Groups for Amines: Sulfonamides.
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
-
Google Patents. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides.
-
Benchchem. Technical Support Center: Minimizing Chloride Byproduct in Tosylation Reactions.
-
YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
-
Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
Reddit. Alkyl and aryl sulfonyl chlorides have decent hydrolytic stability and any sulfonic acids generated are removed with base wash.
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.
-
The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.
-
Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
-
ChemicalBook. What is Tosyl chloride?.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation.
-
Reddit. Tosylation problem. Any thoughts?.
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
-
MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Tosyl chloride?_Chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 20. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 23. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure your protocols are self-validating systems.
Troubleshooting Guide
This section addresses specific problems that can arise during sulfonamide synthesis, offering potential causes and actionable solutions.
Problem 1: My reaction yield is consistently low.
Low yields are a frequent frustration in sulfonamide synthesis, but they can often be traced back to a few key factors.[1][2][3]
Possible Causes and Solutions:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive sulfonic acid.[1][3][4][5]
-
Expert Insight: Even brief exposure to atmospheric moisture can significantly degrade your sulfonyl chloride.
-
Solution:
-
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is critical. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines react more slowly.[2][3][7]
-
Expert Insight: The nucleophilicity of the amine is a key kinetic parameter. If it's too low, the reaction may not proceed to completion under standard conditions.
-
Solution:
-
For less reactive amines, consider increasing the reaction temperature.[2][3]
-
Prolong the reaction time and monitor progress carefully using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
For particularly challenging couplings, transition-metal-catalyzed methods may be necessary.[2]
-
-
-
Inappropriate Base Selection: The base plays the crucial role of neutralizing the HCl generated during the reaction.[3][9] If the base is not effective, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[3][9]
Problem 2: I'm observing significant side product formation.
The appearance of unexpected spots on your TLC plate can be disheartening. Understanding the common side reactions is the first step to mitigating them.
Possible Causes and Solutions:
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride, leading to the formation of a bis-sulfonated product.[1]
-
Expert Insight: This is a common issue when the stoichiometry is not carefully controlled or when the primary amine is particularly reactive.
-
Solution:
-
-
Polymerization: When synthesizing sulfonamides from starting materials containing both an amine and a sulfonyl chloride precursor, polymerization can occur.[10]
-
Expert Insight: This is particularly problematic in reactions like the sulfonation of aniline where the newly formed sulfonyl chloride on one molecule can react with the amine of another.[10]
-
Solution:
-
Problem 3: I'm struggling with the purification of my sulfonamide.
Sulfonamides are often crystalline solids, but their purification can be challenging due to their polarity and potential for co-precipitation with byproducts.[2]
Possible Causes and Solutions:
-
Difficulty in Removing the Base: Pyridine, if used as a base and/or solvent, can be difficult to remove completely.
-
Expert Insight: Residual pyridine can interfere with crystallization and subsequent reactions.
-
Solution:
-
During the aqueous workup, wash the organic layer multiple times with an acidic solution like 1M HCl to protonate and extract the pyridine into the aqueous phase.[11]
-
-
-
Product is too Soluble for Recrystallization: The choice of recrystallization solvent is critical.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles and practices of sulfonamide synthesis.
Q1: What is the general mechanism of sulfonamide synthesis?
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is required to neutralize the hydrogen chloride (HCl) byproduct.[11]
Diagram of the General Reaction Mechanism:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Prevention of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the prevention of hydrolysis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride, a critical reagent in modern synthetic chemistry. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
I. Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides
This compound is a highly reactive molecule due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This reactivity is essential for its function in sulfonamide synthesis and other coupling reactions. However, it also makes the compound highly susceptible to hydrolysis, a reaction with water that leads to the formation of the corresponding sulfonic acid. This degradation compromises the purity of the reagent, reduces reaction yields, and can introduce unwanted byproducts into your synthetic pathways.
The mechanism of hydrolysis for sulfonyl chlorides, including our target compound, typically proceeds via a nucleophilic attack by water on the sulfur atom.[1][2] This process leads to the displacement of the chloride ion and the formation of 1-(phenylsulfonyl)pyrrole-3-sulfonic acid and hydrochloric acid.[1] The presence of ambient moisture, residual water in solvents, or contaminated glassware can all initiate this undesirable reaction.[1]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the handling and use of this compound.
Q1: My freshly opened bottle of this compound has a strong, pungent odor. Is this normal?
A1: A slight, sharp odor is characteristic of sulfonyl chlorides. However, a very strong or acrid smell, often accompanied by fuming, is a strong indicator of ongoing hydrolysis.[2] This occurs as the compound reacts with atmospheric moisture to produce hydrogen chloride (HCl) gas.[1] If you observe significant fuming or a particularly noxious odor, it is highly probable that the reagent has started to decompose.
Q2: I noticed some discoloration in my solid this compound. Can I still use it?
A2: Discoloration, such as a shift from a white or off-white solid to a yellow or brownish hue, is a visual sign of decomposition.[3] While minor color changes may not always significantly impact the outcome of robust reactions, for sensitive applications or to ensure high purity of your final product, it is strongly recommended to use fresh, colorless material.[4] The discoloration is often due to the formation of various degradation byproducts.
Q3: How can I confirm if my this compound has undergone significant hydrolysis?
A3: Several analytical techniques can be employed to assess the purity of your sulfonyl chloride.
-
Thin-Layer Chromatography (TLC): The corresponding sulfonic acid will have a different retention factor (Rf) than the sulfonyl chloride. The appearance of a new, more polar spot can indicate hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of the sulfonic acid byproduct, which will have distinct chemical shifts compared to the starting material.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is a quantitative way to determine the purity of your reagent and identify degradation products.[5][6]
Q4: What is the single most important factor in preventing hydrolysis?
A4: The rigorous exclusion of water is paramount. This includes atmospheric moisture, water in solvents and reagents, and moisture on glassware and equipment surfaces.
III. Troubleshooting Guide: Proactive Prevention and Corrective Actions
This section provides a systematic approach to troubleshooting common issues related to the hydrolysis of this compound.
Issue 1: Rapid Degradation of Solid Reagent During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage Conditions | Store the reagent in a tightly sealed container, preferably in a desiccator with a functioning desiccant.[1][2] For long-term storage, consider placing the sealed container inside a secondary, sealed bag with additional desiccant. | Minimized exposure to atmospheric moisture, preserving the integrity of the solid reagent. |
| High Humidity Environment | If your lab has high ambient humidity, handle the reagent in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).[1] | Creation of a controlled, anhydrous environment for handling, preventing moisture contact. |
| Frequent Bottle Opening | Aliquot the reagent into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere each time it is needed.[1] | The bulk of the reagent remains pristine, while only small aliquots are exposed to potential moisture. |
Issue 2: Low Yields and Impurity Formation in Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Wet Solvents or Reagents | Use anhydrous solvents with low water content (typically <50 ppm). Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Ensure all other reagents are also anhydrous. | A reaction environment free of water, preventing the hydrolysis of the sulfonyl chloride and maximizing its availability for the desired reaction. |
| Contaminated Glassware | Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator before use. Assemble your reaction apparatus while it is still warm and purge with an inert gas. | Removal of adsorbed water from glassware surfaces, preventing it from initiating hydrolysis. |
| Atmospheric Moisture During Reaction | Set up the reaction under an inert atmosphere (nitrogen or argon). Use a manifold or balloon filled with the inert gas to maintain a positive pressure throughout the experiment. | Exclusion of atmospheric moisture from the reaction vessel, ensuring an anhydrous reaction environment. |
Issue 3: Aqueous Workup Leading to Product Hydrolysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Prolonged Contact with Water | If an aqueous workup is unavoidable, perform it as quickly as possible and at a low temperature (e.g., using an ice bath).[3] The low solubility of some aryl sulfonyl chlorides in water can offer some protection against hydrolysis during precipitation.[7] | Minimized contact time and reduced reaction rate of hydrolysis, preserving the desired product. |
| Acidic Conditions from Hydrolysis | If the reaction mixture is quenched with water, the hydrolysis of unreacted sulfonyl chloride will generate HCl, creating acidic conditions that can affect other functional groups. Consider quenching with a cold, dilute basic solution (e.g., sodium bicarbonate) to neutralize the generated acid. | Neutralization of acidic byproducts, protecting acid-sensitive functionalities in your product. |
Workflow for Handling this compound
Caption: A recommended workflow for minimizing hydrolysis of this compound.
IV. Analytical Methods for Detecting Hydrolysis
A crucial aspect of troubleshooting is the ability to reliably detect and quantify the extent of hydrolysis.
| Analytical Technique | Principle | Key Observations for Hydrolysis |
| TLC | Separation based on polarity. | Appearance of a more polar spot (lower Rf) corresponding to the sulfonic acid. |
| ¹H NMR | Characterization of proton environments. | Emergence of new peaks corresponding to the sulfonic acid, with potential shifts in the aromatic and pyrrole protons. |
| FT-IR Spectroscopy | Detection of functional groups. | Appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and potential shifts in the S=O stretching frequencies. |
| HPLC | High-resolution separation and quantification. | A new peak with a different retention time, allowing for the quantification of the sulfonic acid impurity.[5][6] |
| Mass Spectrometry | Determination of molecular weight. | Detection of the molecular ion corresponding to the sulfonic acid.[6] |
Mechanism of Hydrolysis
Caption: The hydrolysis of this compound proceeds via nucleophilic attack by water.
By implementing these best practices and utilizing the troubleshooting guide, researchers can significantly mitigate the risk of hydrolysis, ensuring the quality of their starting materials and the success of their synthetic endeavors.
V. References
-
King, J. F., & Rathore, R. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743–1749.
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
-
Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Acme-Hardesty.
-
King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583-1593.
-
Preventing decomposition of sulfonyl chloride during reaction. (2025). BenchChem.
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.
-
Moody, A. G., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(3), 353–357.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4).
-
sulphuryl chloride. (n.d.). Sdfine.
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.
-
Sulfuryl chloride. (2023). Sciencemadness Wiki.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–864.
-
Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). BenchChem.
-
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (2025). BenchChem.
-
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
characterization of impurities in 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
Introduction
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride is a key heterocyclic building block used extensively in medicinal chemistry and drug development. Its utility stems from the reactive sulfonyl chloride group, which allows for the straightforward synthesis of a diverse range of sulfonamide derivatives[1][2]. The N-phenylsulfonyl group serves not only as a protecting group but also as a directing group, favoring electrophilic substitution at the C-3 position of the pyrrole ring[3][4].
However, the inherent reactivity of the sulfonyl chloride moiety presents significant challenges during synthesis, purification, and storage. The compound is particularly sensitive to moisture and can undergo various side reactions, leading to a complex impurity profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting common impurities encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to find in my sample of this compound?
The impurity profile is typically derived from three main sources: incomplete reaction, side reactions during synthesis, and degradation.
-
Unreacted Starting Material: The most common process-related impurity is the starting material, 1-(Phenylsulfonyl)pyrrole . Its presence indicates an incomplete chlorosulfonation reaction.
-
Hydrolysis Product: Due to the high reactivity of the sulfonyl chloride group with water, the most prevalent degradation impurity is 1-(Phenylsulfonyl)pyrrole-3-sulfonic acid . This can form during the reaction workup if quenching is not performed carefully or during storage in non-anhydrous conditions[5][6][7]. The low solubility of some sulfonyl chlorides in water can offer a degree of protection against hydrolysis, allowing them to precipitate from aqueous reaction mixtures[8][9].
-
Isomeric Impurities: Although the N-phenylsulfonyl group strongly directs chlorosulfonation to the 3-position, small amounts of the isomeric impurity, 1-(Phenylsulfonyl)pyrrole-2-sulfonyl chloride , may be formed[10][11]. The ratio of these isomers can be influenced by the specific reaction conditions and Lewis acids used[3].
-
Di-substituted Byproducts: Over-reaction can lead to the formation of di-chlorosulfonated pyrroles, though this is less common under controlled conditions.
-
Residual Reagents and Solvents: Traces of chlorosulfonic acid, thionyl chloride, or reaction solvents like acetonitrile may be present[12].
Q2: My product is a dark brown solid, but the literature suggests a lighter color. Does this indicate significant impurities?
Yes, a dark coloration often suggests the presence of impurities. While the reported synthesis can yield a dark brown solid[12], purer forms are typically lighter. The color can arise from trace amounts of polymeric or oxidized byproducts formed during the strongly acidic and heating steps of the synthesis. While a dark color doesn't automatically mean the sample is unusable, it warrants a thorough purity assessment by HPLC and NMR to quantify the level of the desired product versus impurities.
Q3: How can I distinguish between the desired 3-sulfonyl chloride isomer and the 2-sulfonyl chloride byproduct using ¹H NMR?
The substitution pattern on the pyrrole ring creates a unique set of proton signals and coupling constants that are highly diagnostic.
-
For the desired 3-substituted isomer: You will observe three distinct signals for the pyrrole protons, typically as doublet of doublets (dd). Based on reported data, the signals appear around 7.26 ppm (H5), 7.17 ppm (H2), and 6.31 ppm (H4) in DMSO-d6[12]. The coupling constants (J-values) between these protons are key to confirming their relative positions.
-
For the potential 2-substituted isomer: The symmetry would be different, leading to a different splitting pattern. You would expect to see signals corresponding to the H3, H4, and H5 protons with a different set of coupling constants.
Comparing the obtained ¹H NMR spectrum with the published data for the 3-substituted product is the most reliable method for isomer identification[12].
Q4: What are the best practices for handling and storing this compound to prevent degradation?
Given its high moisture sensitivity, stringent handling and storage protocols are critical.
-
Atmosphere: Always handle the solid and its solutions under an inert atmosphere, such as dry nitrogen or argon.
-
Glassware and Solvents: Use oven-dried or flame-dried glassware. All solvents must be anhydrous. Aprotic solvents like deuterated chloroform (CDCl₃), acetone-d₆, or DMSO-d₆ are recommended for analytical sample preparation[13].
-
Storage: Store the solid in a tightly sealed container within a desiccator, preferably at a low temperature (-20°C is recommended for long-term storage) to minimize hydrolysis and other potential degradation pathways[14].
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action(s) |
| Unexpected peaks in ¹H NMR spectrum | 1. Unreacted 1-(Phenylsulfonyl)pyrrole. 2. Hydrolysis to the sulfonic acid. 3. Residual solvents (acetonitrile, thionyl chloride). | 1. Compare with the spectrum of the starting material. 2. Look for a broad peak (indicative of the acidic -SO₃H proton) and shifts in the pyrrole proton signals. Spiking the sample with D₂O will cause the acidic proton peak to disappear. 3. Compare observed singlet peaks with known chemical shifts for common lab solvents. |
| Mass spectrum shows a peak at m/z 288/290 instead of 304/306 | The observed peak likely corresponds to the hydrolysis product, 1-(Phenylsulfonyl)pyrrole-3-sulfonic acid ([M-H]⁻). The sulfonyl chloride is highly prone to hydrolysis in the presence of trace water, which can occur in the LC mobile phase or MS source. | 1. Confirm the presence of the sulfonic acid by HPLC-UV, expecting a more polar (earlier eluting) peak. 2. Re-prepare the sample using strictly anhydrous solvents and analyze promptly. |
| HPLC analysis shows a new, early-eluting peak that grows over time | This is a classic sign of on-column hydrolysis. The sulfonyl chloride is reacting with the aqueous component of the mobile phase to form the more polar sulfonic acid. | 1. Minimize the run time. 2. Use a lower column temperature. 3. Prepare the sample in a non-aqueous, aprotic solvent (like acetonitrile) immediately before injection. |
| IR spectrum lacks a peak in the S-Cl region and shows a broad absorption band >3000 cm⁻¹ | The sulfonyl chloride group has likely been fully or partially hydrolyzed to the sulfonic acid. The S-Cl stretch is absent, and the broad band corresponds to the O-H stretch of the sulfonic acid group. | Confirm the diagnosis with NMR and/or MS analysis. If the bulk material is hydrolyzed, it may need to be re-synthesized or re-purified. |
Analytical Characterization Protocols
A multi-technique approach is essential for the robust characterization of this compound and its impurities[13].
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC is the primary method for determining the purity of the final product and quantifying impurities.
Protocol:
-
Column: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to resolve non-polar impurities from the polar hydrolysis product.
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of anhydrous acetonitrile immediately before injection.
Interpretation: The main peak corresponds to the product. Earlier eluting peaks are typically more polar (e.g., the sulfonic acid hydrolysis product). Later eluting peaks are less polar (e.g., unreacted starting material).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is indispensable for confirming the chemical structure and identifying process-related impurities.
Protocol:
-
Solvent: Use an anhydrous deuterated solvent such as DMSO-d₆ or CDCl₃[13]. DMSO-d₆ was used to acquire reference data[12].
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent in an NMR tube. If the sample is not fully soluble, gentle warming or sonication may be required.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full structural assignment.
-
Reference Data (¹H NMR, 500 MHz, DMSO-d₆): δ 8.0-8.0 (m, 2H), 7.7-7.8 (m, 1H), 7.6-7.7 (m, 2H), 7.26 (dd, J=2.4, 3.3 Hz, 1H), 7.17 (dd, J=1.6, 2.5 Hz, 1H), 6.31 (dd, J=1.6, 3.2 Hz, 1H)[12].
Mass Spectrometry (MS) for Molecular Weight Confirmation
LC-MS is used to confirm the molecular weight of the product and identify the mass of any impurities.
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective, as shown by the detection of the [M-H]⁻ ion[12].
-
Expected Mass: The compound has a molecular weight of 305.76 g/mol [12]. The mass spectrum should show a characteristic isotopic pattern for one chlorine atom, with peaks at approximately m/z 304.1 and 306.1 (in a ~3:1 ratio).
-
Impurity Masses:
-
Hydrolysis Product: [M-H]⁻ at m/z ~286.
-
Starting Material (1-(Phenylsulfonyl)pyrrole): [M+H]⁺ at m/z ~208.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a quick and effective method to confirm the presence of key functional groups.
Protocol:
-
Sample Preparation: Due to moisture sensitivity, prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory in a dry environment[13].
-
Characteristic Absorptions:
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem Technical Support.
-
King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation). [Link]
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development. [Link]
-
Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. (2002). ResearchGate. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]
-
Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Korean Chemical Society. [Link]
-
1-Phenylsulfonylpyrrole Chemical Properties, Uses, Safety Data. Alchemist-chem. [Link]
-
Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? (2012). ResearchGate. [Link]
-
1-Phenyl-3-tosyl-1H-pyrrole. (2022). MDPI. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed. [Link]
- Debrominative chlorination of pyrroles.
- Method for detecting content of pyridine-3-sulfonyl chloride. (2022).
-
1-(Phenylsulfonyl)pyrrole. Georganics. [Link]
-
Chlorosulfonic Acid. (2010). ResearchGate. [Link]
-
Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. [Link]
Sources
- 1. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 1-(Phenylsulfonyl)pyrrole 98 16851-82-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Unexpected Products in Pyrrole Sulfonylation
Welcome to the technical support center for pyrrole sulfonylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Pyrrole sulfonylation is a cornerstone reaction for introducing the versatile sulfonyl group, a common motif in pharmaceuticals and functional materials. However, the electron-rich and acid-sensitive nature of the pyrrole ring often leads to a variety of unexpected and undesired products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrrole sulfonylation is yielding a mixture of C- and N-sulfonylated products. How can I improve the selectivity?
A1: The competition between C- and N-sulfonylation is a classic challenge governed by both kinetic and thermodynamic factors, as well as the nature of your starting materials and reaction conditions.
Underlying Causality:
The pyrrole nitrogen is acidic (pKa ≈ 17.5), and under basic conditions, it can be deprotonated to form the pyrrolide anion.[1] This anion is nucleophilic at both the nitrogen and the carbon atoms (C2 and C3). The N-sulfonylated product is often the kinetic product, formed rapidly, especially with more ionic metal counter-ions (like Na+ or K+) which favor N-alkylation.[1] C-sulfonylation, an electrophilic aromatic substitution, is favored under conditions that promote the reactivity of the pyrrole ring carbons.
Troubleshooting Protocol:
-
Choice of Base and Metal Counter-ion:
-
To Favor N-Sulfonylation: Use strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF. These bases generate the pyrrolide anion, and the resulting sodium or potassium salt will preferentially react at the nitrogen.
-
To Favor C-Sulfonylation: Avoid strong bases. Often, a milder base like pyridine or even no base is sufficient, particularly when using a reactive sulfonylating agent like a sulfur trioxide-pyridine complex (Py·SO3).[1][2] The reaction then proceeds via a classical electrophilic aromatic substitution mechanism on the neutral pyrrole.
-
-
Solvent Effects:
-
Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the pyrrolide anion and may favor N-sulfonylation.
-
Nonpolar solvents (e.g., dichloromethane, dichloroethane) are often preferred for electrophilic C-sulfonylation.[3]
-
-
Protecting Groups: If exclusive C-sulfonylation is required, consider protecting the nitrogen with a removable group like triisopropylsilyl (TIPS).[4] The bulky TIPS group sterically hinders N-attack and directs the sulfonyl group to the carbon positions.
Q2: I am observing unexpected regioselectivity in my C-sulfonylation, with the sulfonyl group at the C3 position instead of the expected C2 position. Why is this happening?
A2: While electrophilic substitution on pyrrole typically favors the C2 (α) position due to better stabilization of the cationic intermediate (σ-complex), sulfonation is a notable exception where the C3 (β) product is often observed.[3]
Underlying Causality:
The regioselectivity of pyrrole sulfonation is a complex interplay of kinetic and thermodynamic control, heavily influenced by the sulfonylating agent and solvent.[3][5]
-
Kinetic vs. Thermodynamic Control: Attack at C2 is generally faster (kinetically favored). However, the C3-sulfonylated product can be thermodynamically more stable.[3][6] The reversibility of the sulfonation reaction can allow for isomerization to the more stable C3 product under certain conditions.
-
Role of the Sulfonylating Agent: The use of the bulky sulfur trioxide-pyridine complex (Py·SO3) has been shown to favor the formation of 3-sulfonylated pyrroles.[3] This is thought to be due to the steric bulk of the electrophile and the involvement of pyridine in the transformation of the intermediate σ-complex.[3]
-
Solvent Polarity: Computational studies have highlighted that solvent effects play a crucial role.[3][5][6] In polar solvents, the formation of the β-pyrrolesulfonic acid (C3-sulfonated) is both thermodynamically more favorable and kinetically less hindered.[5][6]
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting workflow for controlling C2 vs. C3 sulfonylation.
Q3: My reaction is producing di- and poly-sulfonylated pyrroles, and I only want the mono-substituted product. What can I do?
A3: The high reactivity of the pyrrole ring makes it susceptible to multiple substitutions, especially when an electron-withdrawing sulfonyl group is introduced, which can further activate the ring for subsequent reactions under certain conditions.
Underlying Causality:
-
Pyrrole Reactivity: Pyrrole is significantly more reactive than benzene towards electrophilic substitution.
-
Reaction Stoichiometry and Conditions: Using an excess of the sulfonylating agent, prolonged reaction times, or elevated temperatures can promote multiple substitutions.
-
Substituent Effects: Electron-donating groups on the pyrrole ring (e.g., alkyl groups) can increase its nucleophilicity, making it even more prone to multiple substitutions.[7]
Strategies to Promote Mono-sulfonylation:
| Strategy | Rationale | Experimental Protocol |
| Control Stoichiometry | Limit the availability of the electrophile. | Use 1.0 to 1.1 equivalents of the sulfonylating agent relative to the pyrrole. A slow, dropwise addition of the sulfonylating agent to the pyrrole solution can help maintain a low instantaneous concentration of the electrophile. |
| Lower Reaction Temperature | Reduce the reaction rate to disfavor the higher activation energy pathway of a second substitution. | Conduct the reaction at 0 °C or even -78 °C. Monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed. |
| Use a Milder Reagent | Less reactive sulfonylating agents are inherently more selective. | The pyridine-SO3 complex is generally milder and less prone to causing polysubstitution compared to reagents like chlorosulfonic acid.[2] |
| N-Protection | An N-sulfonyl group deactivates the ring towards further electrophilic attack. | If N-sulfonylation is acceptable as an initial step, reacting pyrrole with one equivalent of a sulfonyl chloride in the presence of a base will yield the N-sulfonylpyrrole. This product is less reactive towards C-sulfonylation.[7] This N-sulfonyl group can then direct subsequent functionalization or be removed later. |
Q4: I'm observing significant amounts of a dark, insoluble material (polymerization) in my reaction flask. How can I prevent this?
A4: Pyrrole is notoriously prone to polymerization under acidic conditions.[2] Many sulfonylating agents are either strong acids themselves (e.g., chlorosulfonic acid) or can generate strong acids as byproducts (e.g., HCl from sulfonyl chlorides).
Underlying Causality:
The mechanism of acid-catalyzed polymerization involves the protonation of the pyrrole ring, which generates a reactive species that can attack a neutral pyrrole molecule, initiating a chain reaction.
Experimental Workflow to Mitigate Polymerization:
Caption: Decision-making workflow to prevent pyrrole polymerization.
Key Protocols:
-
Reagent Choice: The pyridine-SO3 complex is the reagent of choice for sulfonating acid-sensitive pyrroles because it is a neutral, milder electrophile.[1][2]
-
Acid Scavengers: When using sulfonyl chlorides (R-SO2Cl), which generate HCl, include a base like pyridine in the reaction mixture to neutralize the acid as it forms.
-
Temperature Control: Keep the reaction temperature low (0 °C or below) to minimize the rate of polymerization.
References
-
OSTI.GOV . (1996, October 1). The development of conductive surfaces by a diffusion-limited in situ polymerization of pyrrole in solfonated polystyrene ionomers. Retrieved from [Link]
-
Petrini, M., et al. (2011). Regioselective Synthesis of 3-Substituted Pyrroles by Nucleophilic Addition of 3-(1-Arylsulfonylalkyl) Pyrroles Activated under Basic or Acid Conditions. IRIS. Retrieved from [Link]
-
ResearchGate . (n.d.). Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? Request PDF. Retrieved from [Link]
-
Química Organica.org . (n.d.). Halogenation and sulfonation of pyrrole. Retrieved from [Link]
-
MDPI . (n.d.). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2021, April 12). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. PMC. Retrieved from [Link]
-
Wikipedia . (n.d.). Pyrrole. Retrieved from [Link]
-
American Chemical Society . (n.d.). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. Retrieved from [Link]
-
ResearchGate . (n.d.). Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Retrieved from [Link]
-
Semantic Scholar . (2007, August 1). The sulfonation of pyrrole: Choice of relevant computational procedure for quantum chemical analysis of positional orientation. Retrieved from [Link]
-
ResearchGate . (n.d.). Late-stage sulfonic acid/sulfonate formation from sulfonamides via sulfonyl pyrroles. Retrieved from [Link]
- [No Valid Source Found for this specific protocol detail]
-
ResearchGate . (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Retrieved from [Link]
-
Journal of Scientific and Innovative Research . (2015, January 23). Chemical synthesis of polypyrrole doped with dodecyl benzene sulfonic acid. Retrieved from [Link]
-
ResearchGate . (n.d.). Influence of base and solvent on the regioselective sulfonyation of pyridine. Retrieved from [Link]
-
MDPI . (2022, October 9). In-Situ Oxidative Polymerization of Pyrrole Composited with Cellulose Nanocrystal by Reactive Ink-Jet Printing on Fiber Substrates. Retrieved from [Link]
-
ResearchGate . (n.d.). Hydrolysis of both pyrrole acids at pH 2.0. Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate . (n.d.). The sulfonation of pyrrole: Choice of relevant computational procedure for quantum chemical analysis of positional orientation. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal . (n.d.). Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH) . (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Retrieved from [Link]
-
Organic Chemistry Portal . (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry . (n.d.). Pyrrolyl-radical-based di-/tri-functionalization of alkenes using sulfonyl pyrroles via radical/radical cross-coupling. Organic Chemistry Frontiers. Retrieved from [Link]
-
MDPI . (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from [Link]
-
Organic Chemistry Portal . (n.d.). Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate . (n.d.). Sulphonation of pyrrole & derivatives. Download Table. Retrieved from [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of 3-Substituted Pyrroles by Nucleophilic Addition of 3-(1-Arylsulfonylalkyl) Pyrroles Activated under Basic or Acid Conditions [pubblicazioni.unicam.it]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control Regioselectivity in Friedel-Crafts Reactions of 1-(Phenylsulfonyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Friedel-Crafts reactions with 1-(phenylsulfonyl)pyrrole. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and control the regioselectivity of these critical reactions.
Understanding the Challenge: C2 vs. C3 Selectivity
The Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole is a powerful tool for introducing acyl groups onto the pyrrole ring, a common scaffold in pharmaceuticals and natural products.[1][2] However, the reaction can yield two different constitutional isomers: the C2-acylated product and the C3-acylated product. The inherent electronic properties of the pyrrole ring favor electrophilic attack at the C2 position. Still, the presence of the bulky and electron-withdrawing phenylsulfonyl group on the nitrogen atom introduces a complex interplay of steric and electronic factors that can be manipulated to favor one isomer over the other.[3] This guide will equip you with the strategies to selectively synthesize your desired isomer.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C3 acylated products?
A mixture of isomers is a common outcome when the reaction conditions are not optimized to strongly favor one pathway over the other. The regioselectivity is highly dependent on the Lewis acid used, the solvent, the reaction temperature, and the nature of the acylating agent.[3] Weaker Lewis acids or higher temperatures can often lead to a loss of selectivity.
Q2: How does the choice of Lewis acid influence the regioselectivity?
The Lewis acid plays a pivotal role in determining the regiochemical outcome. Strong Lewis acids like aluminum chloride (AlCl₃) tend to favor the formation of the C3-acylated product.[3][4] Weaker Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄), predominantly yield the C2-acylated isomer.[3][4]
Q3: What is the mechanistic basis for the Lewis acid-dependent regioselectivity?
The prevailing hypothesis for the C3-selectivity with strong Lewis acids like AlCl₃ involves the formation of an organoaluminum intermediate.[3][5] In this proposed mechanism, the AlCl₃ coordinates not only to the acyl halide but also interacts with the pyrrole ring, leading to a complex that directs the electrophilic attack to the C3 position. Conversely, weaker Lewis acids are thought to facilitate a more classical electrophilic aromatic substitution mechanism where the inherent electronic preference for C2 attack dominates.[3]
Q4: Can the solvent affect the C2/C3 ratio?
Yes, the solvent can have a noticeable impact on the regioselectivity. For AlCl₃-catalyzed acylations, solvents like dichloromethane and 1,2-dichloroethane generally provide high C3 selectivity.[3] However, using a solvent like chloroform can increase the proportion of the C2 isomer.[3]
Q5: I need to synthesize the C2-acylated product. What conditions should I use?
To favor the formation of the 2-acyl derivative, you should employ a weaker Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is an excellent choice for this purpose.[4] Performing the reaction at a low temperature, such as 0 °C, can further enhance the selectivity.
Q6: My primary target is the C3-acylated pyrrole. What is the best protocol?
For selective C3-acylation, aluminum chloride (AlCl₃) is the catalyst of choice.[3][4] Using a non-coordinating solvent like dichloromethane and maintaining a low reaction temperature are crucial for maximizing the yield of the desired C3 isomer.
Troubleshooting Guide: Optimizing Regioselectivity
This table summarizes the key experimental variables and their expected impact on the regioselectivity of the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole.
| Parameter | Condition for C2-Selectivity | Rationale | Condition for C3-Selectivity | Rationale |
| Lewis Acid | BF₃·OEt₂, SnCl₄[4] | Weaker Lewis acids favor the electronically preferred C2 attack. | AlCl₃[3][4] | A strong Lewis acid is proposed to form an organoaluminum intermediate that directs acylation to the C3 position.[3][5] |
| Solvent | Dichloromethane, 1,2-Dichloroethane | These are standard non-coordinating solvents suitable for Friedel-Crafts reactions. | Dichloromethane, 1,2-Dichloroethane[3] | These solvents are optimal for the AlCl₃-catalyzed reaction, minimizing side reactions. |
| Temperature | 0 °C to room temperature | Lower temperatures generally improve selectivity in electrophilic aromatic substitutions. | 0 °C[3] | Low temperature is critical to control the reaction and prevent the formation of byproducts. |
| Acylating Agent | Aroyl chlorides, Aliphatic acyl chlorides | The nature of the acylating agent generally has a smaller effect on regioselectivity compared to the Lewis acid. | Aroyl chlorides, Aliphatic acyl chlorides[4] | The choice of acylating agent is typically dictated by the desired final product. |
Visualizing the Mechanistic Pathways
The following diagrams illustrate the proposed mechanistic pathways leading to either C2 or C3 acylation, highlighting the crucial role of the Lewis acid.
Caption: Proposed mechanism for C2-acylation using a weak Lewis acid.
Caption: Proposed mechanism for C3-acylation via an organoaluminum intermediate.
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Acyl-1-(phenylsulfonyl)pyrrole
This protocol is optimized for the synthesis of the C2-acylated product using boron trifluoride etherate.
Materials:
-
1-(Phenylsulfonyl)pyrrole
-
Acyl chloride (e.g., benzoyl chloride)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1-(phenylsulfonyl)pyrrole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the stirred solution.
-
Add boron trifluoride etherate (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-acyl-1-(phenylsulfonyl)pyrrole.
Protocol 2: Selective Synthesis of 3-Acyl-1-(phenylsulfonyl)pyrrole
This protocol is designed for the selective synthesis of the C3-acylated product using aluminum chloride.
Materials:
-
1-(Phenylsulfonyl)pyrrole
-
Acyl chloride (e.g., benzoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the acyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve 1-(phenylsulfonyl)pyrrole (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the solution of 1-(phenylsulfonyl)pyrrole to the acylium ion complex suspension at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a flask containing ice-cold dilute hydrochloric acid.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure 3-acyl-1-(phenylsulfonyl)pyrrole.[4]
Note on Hydrolysis: The phenylsulfonyl protecting group can be removed under mild alkaline hydrolysis conditions to yield the corresponding acyl-1H-pyrroles.[4]
References
-
ACS Publications. (2020-05-11). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water | ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (2020-05-11). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Retrieved from [Link]
-
PubMed. (2025-01-10). Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C-H Arylation of Nonsubstituted 1 H-Pyrrole. Retrieved from [Link]
-
ChemAnalyst. (n.d.). 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
-
ResearchGate. (2025-08-09). A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles | Request PDF. Retrieved from [Link]
-
ChemBK. (2024-04-10). 1-(Phenylsulfonyl)Pyrrole. Retrieved from [Link]
-
YouTube. (2020-09-25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective Friedel–Crafts Alkylation of Pyrrole with Chalcones Catalyzed by a Dinuclear Zinc Catalyst | The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019-09-01). Friedel-Crafts Alkylation of Pyrrole [duplicate]. Retrieved from [Link]
-
Georganics. (n.d.). 1-(Phenylsulfonyl)pyrrole - High purity | EN. Retrieved from [Link]
-
ResearchGate. (n.d.). C3- versus C2-arylation of N-phenyl substituted pyrrole 58a in the.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC. Retrieved from [Link]
-
PubMed. (2018-09-04). C-H Alkenylation of Pyrroles by Electronically Matching Ligand Control. Retrieved from [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2020-05-16). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Retrieved from [Link]
-
ResearchGate. (2025-08-06). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
PubMed. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Retrieved from [Link]
-
Scielo. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Phenylsulfonylpyrrole | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl Chloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the precise characterization of intermediates is paramount to ensuring the success of multi-step syntheses and the unambiguous identification of novel chemical entities. Among the vast array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(phenylsulfonyl)pyrrole-3-sulfonyl chloride, a key building block in medicinal chemistry. Furthermore, it offers a comparative perspective against viable alternatives, supported by experimental data and field-proven insights to aid researchers in their synthetic endeavors.
The Significance of Sulfonylated Pyrroles
The pyrrole nucleus is a ubiquitous scaffold in a multitude of natural products and pharmaceuticals. The introduction of sulfonyl groups onto this heterocyclic core can significantly modulate its physicochemical and biological properties. The phenylsulfonyl group on the pyrrole nitrogen serves as both a protecting group and an activating group, influencing the regioselectivity of subsequent electrophilic substitution reactions. The additional sulfonyl chloride functionality at the 3-position provides a reactive handle for the introduction of diverse functionalities, such as sulfonamides, which are prevalent in a wide range of therapeutic agents.
¹H NMR Spectral Analysis of this compound
The structural confirmation of this compound heavily relies on a detailed interpretation of its ¹H NMR spectrum. The electron-withdrawing nature of the two sulfonyl groups significantly influences the chemical shifts of the pyrrole ring protons, causing them to resonate at lower fields compared to unsubstituted pyrrole.
A typical experimental ¹H NMR spectrum of this compound in DMSO-d₆ at 500 MHz displays the following key signals[1]:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.00 | m | - | 2H, Phenyl |
| 7.75 | m | - | 1H, Phenyl |
| 7.65 | m | - | 2H, Phenyl |
| 7.26 | dd | 2.4, 3.3 | 1H, Pyrrole H5 |
| 7.17 | dd | 1.6, 2.5 | 1H, Pyrrole H2 |
| 6.31 | dd | 1.6, 3.2 | 1H, Pyrrole H4 |
Expert Interpretation:
The downfield chemical shifts of the pyrrole protons are a direct consequence of the strong electron-withdrawing effects of both the N-phenylsulfonyl and the 3-sulfonyl chloride groups. The protons on the phenyl ring of the N-phenylsulfonyl group appear as complex multiplets in the aromatic region. The distinct doublet of doublets for each of the three pyrrole protons allows for unambiguous assignment. The H2 and H5 protons are deshielded due to their proximity to the electronegative nitrogen and the sulfonyl groups. The H4 proton, situated between the two sulfonyl functionalities, experiences a significant downfield shift. The coupling constants are characteristic of a 1,3-disubstituted pyrrole ring system.
Comparative Analysis with Alternative Sulfonylating Agents
The choice of a sulfonylating agent for pyrrole can be dictated by factors such as desired regioselectivity, reactivity, and the stability of the resulting product. Here, we compare the ¹H NMR characteristics of this compound with those of key alternatives.
1-(p-Tolylsulfonyl)pyrrole
A common alternative protecting group for the pyrrole nitrogen is the p-tolylsulfonyl (tosyl) group. 1-(p-Tolylsulfonyl)pyrrole is a precursor for subsequent functionalization and its ¹H NMR spectrum provides a valuable comparison.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.73 | dt | 8.4, 2.0 | 2H, Tolyl |
| 7.27 | dt | 8.4, 2.0 | 2H, Tolyl |
| 7.15 | dd | 2.2, 2.4 | 2H, Pyrrole H2/H5 |
| 6.28 | dd | 2.2, 2.4 | 2H, Pyrrole H3/H4 |
| 2.40 | s | - | 3H, Methyl |
Comparative Insights:
-
Symmetry: The ¹H NMR spectrum of 1-(p-tolylsulfonyl)pyrrole is simpler than that of the 3-sulfonyl chloride derivative due to its C₂ᵥ symmetry. This results in only two signals for the four pyrrole protons.
-
Chemical Shifts: The pyrrole protons in 1-(p-tolylsulfonyl)pyrrole are significantly more shielded (further upfield) compared to this compound. This is because there is only one electron-withdrawing sulfonyl group directly attached to the pyrrole ring system.
-
Methyl Signal: The presence of a sharp singlet at approximately 2.40 ppm is a characteristic diagnostic peak for the methyl group of the tosyl moiety.
Pyrrole-2-sulfonyl Chloride and 1-Methyl-1H-pyrrole-3-sulfonyl Chloride
Other important alternatives include the positional isomer, pyrrole-2-sulfonyl chloride, and the N-alkylated analogue, 1-methyl-1H-pyrrole-3-sulfonyl chloride. While detailed experimental spectra from peer-reviewed publications are less consistently available for direct tabular comparison, their expected ¹H NMR features can be predicted based on established principles.
-
Pyrrole-2-sulfonyl Chloride: The sulfonyl chloride group at the 2-position would lead to a different splitting pattern for the pyrrole protons compared to the 3-substituted isomer. The H5 proton would likely be the most downfield signal due to the influence of both the adjacent sulfonyl chloride and the nitrogen atom. The H3 and H4 protons would exhibit characteristic vicinal and allylic couplings.
-
1-Methyl-1H-pyrrole-3-sulfonyl Chloride: Replacing the N-phenylsulfonyl group with a methyl group would result in a significant upfield shift of all pyrrole protons due to the reduced electron-withdrawing effect of the methyl group compared to the phenylsulfonyl group. A characteristic singlet for the N-methyl protons would be observed around 3.5-4.0 ppm.
Experimental Protocols
Synthesis of this compound [1]
A solution of 1-(benzenesulfonyl)pyrrole (10 g, 48.3 mmol) in acetonitrile (100 mL) is cooled to 0°C. Chlorosulfonic acid (6.43 mL, 96.5 mmol) is added dropwise, and the resulting solution is allowed to warm to room temperature and stirred overnight. Thionyl chloride (3.87 mL, 53.1 mmol) is then added dropwise, followed by heating to reflux for 2 hours. Additional thionyl chloride (704 μL, 9.65 mmol) is added, and the mixture is refluxed for a further 1 hour. After cooling, the reaction mixture is cautiously added to ice (500 g). The precipitated solid is isolated by vacuum filtration, washed with water, and dried under vacuum to yield the desired product.
¹H NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
The choice of solvent is critical to avoid signal overlap with the analyte.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis and ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR analysis of this compound provides a clear and detailed fingerprint for its structural verification. The distinct chemical shifts and coupling patterns of the pyrrole protons, heavily influenced by the two electron-withdrawing sulfonyl groups, allow for its unambiguous identification. A comparative analysis with alternative sulfonylated pyrroles, such as 1-(p-tolylsulfonyl)pyrrole, highlights the significant impact of substituents on the electronic environment of the pyrrole ring, which is directly reflected in their respective ¹H NMR spectra. This guide serves as a valuable resource for researchers, providing the necessary experimental and theoretical framework for the confident analysis and utilization of these important synthetic intermediates in drug discovery and development.
References
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Sulfonylated Pyrrole Derivatives
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatization with sulfonyl groups can significantly modulate physicochemical and pharmacological properties, leading to compounds with enhanced potency and selectivity.[3] As researchers and drug development professionals, the ability to accurately characterize and quantify these sulfonylated pyrrole derivatives is paramount. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[4][5]
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of sulfonylated pyrrole derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, from ionization to fragmentation and quantification, to empower you with the expertise to develop robust and reliable analytical methods.
Part 1: Ionization Techniques - A Comparative Analysis
The initial challenge in MS analysis is the efficient generation of gas-phase ions from the analyte. The choice of ionization technique is critical and is dictated by the physicochemical properties of the sulfonylated pyrrole derivative , primarily its polarity, volatility, and thermal stability.[4]
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the preeminent technique for most sulfonylated pyrrole derivatives. As a soft ionization method, it is ideal for the polar, non-volatile, and often thermally labile molecules typical in drug discovery pipelines.[4][6] ESI generates ions from a solution, making it seamlessly compatible with liquid chromatography (LC).[4]
-
Mechanism & Causality: ESI creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. This gentle process minimizes in-source fragmentation, typically yielding intact protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For sulfonylated pyrroles, the acidic nature of the N-H proton or the potential for deprotonation at other sites makes negative ion mode particularly effective, while the basic nitrogen of the pyrrole ring allows for efficient protonation in positive ion mode.
-
Recommendation: ESI is the recommended starting point for any unknown sulfonylated pyrrole derivative, especially within an LC-MS workflow. Its high sensitivity and compatibility with a broad range of polar compounds make it the most versatile option.[7][8]
Atmospheric Pressure Chemical Ionization (APCI)
APCI serves as a valuable alternative to ESI, particularly for less polar or more volatile sulfonylated pyrrole derivatives that may not ionize efficiently by ESI.[6]
-
Mechanism & Causality: In APCI, the sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent and gas molecules, which in turn ionize the analyte molecules through proton transfer or charge exchange reactions. Because it involves a vaporization step, APCI is suitable for compounds with moderate thermal stability and volatility.
-
Recommendation: Consider APCI for sulfonylated pyrroles with nonpolar substituents that decrease their solubility in typical ESI solvents or for compounds that are part of a mixture containing other less polar analytes.
Electron Ionization (EI)
Electron Ionization (EI) is a classic, hard ionization technique typically coupled with Gas Chromatography (GC-MS).[4]
-
Mechanism & Causality: In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[9] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[10] The resulting "fingerprint" mass spectrum is highly valuable for structural elucidation and can be matched against spectral libraries like NIST.[4]
-
Recommendation: EI is generally unsuitable for non-volatile sulfonylated pyrrole derivatives. However, for smaller, more volatile, or thermally stable analogues, or if derivatization is performed to increase volatility (e.g., silylation), GC-EI-MS can provide rich structural information not always available from softer ionization methods.
Comparative Summary of Ionization Techniques
| Technique | Principle | Typical Analytes | Pros | Cons |
| ESI | Ion ejection from charged droplets | Polar, non-volatile, thermally labile | Soft ionization, high sensitivity, LC-compatible | Susceptible to matrix effects, poor for nonpolar compounds |
| APCI | Gas-phase chemical ionization | Moderately polar, thermally stable | Handles higher flow rates, less matrix suppression than ESI | Requires analyte volatility, potential for thermal degradation |
| EI | High-energy electron bombardment | Volatile, thermally stable | Extensive, reproducible fragmentation (structural detail), library searchable | Hard ionization (molecular ion may be absent), requires GC compatibility |
Part 2: Fragmentation Behavior and Structural Elucidation
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of novel sulfonylated pyrroles. By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a spectrum of product ions that reveals the molecule's underlying framework.[9]
Proposed Fragmentation Pathways of Sulfonylated Pyrroles
The fragmentation of sulfonylated pyrroles is predictably governed by the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments. The primary fragmentation routes involve the sulfonyl group and cleavage of substituents from the pyrrole ring.[11][12][13]
-
Cleavage of the C-S or N-S Bond: The bond between the pyrrole ring and the sulfur atom is a common point of initial cleavage.
-
For C-sulfonylated pyrroles: This can lead to the formation of a pyrrolyl cation and a sulfonyl radical, or vice-versa, depending on substituent effects.
-
For N-sulfonylated pyrroles: Cleavage of the N-S bond is often observed, resulting in a protonated pyrrole fragment and the loss of the sulfonyl moiety.
-
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation pathway for many sulfonated compounds is the neutral loss of SO₂ (64 Da).[13] This rearrangement reaction often results in a stable fragment ion corresponding to the direct linkage of the sulfonyl group's organic substituent to the pyrrole ring.
-
Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, although this often requires higher collision energy. Fragmentation patterns are highly dependent on the position and nature of substituents on the ring.[11][12]
-
Side-Chain Cleavage: As with other substituted pyrroles, the loss of alkyl or aryl groups attached to the ring or the sulfonyl moiety is a common pathway.[4]
Caption: Common fragmentation pathways for C- and N-sulfonylated pyrroles.
The Role of High-Resolution Mass Spectrometry (HRMS)
For definitive structural confirmation, particularly for novel compounds, high-resolution mass spectrometry (HRMS) is essential. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide mass measurements with high accuracy (typically <5 ppm error). This allows for the unambiguous determination of the elemental composition of the precursor and fragment ions, a critical step in validating a proposed structure.[14]
Part 3: Quantitative Analysis Workflow using LC-MS/MS
For drug development professionals, quantifying sulfonylated pyrroles in complex matrices (e.g., plasma, tissue homogenates, reaction mixtures) is a common requirement. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this task due to its exceptional selectivity and sensitivity.[15][16]
Caption: Standard workflow for quantitative LC-MS/MS analysis.
Experimental Protocol: Quantitative Analysis of a Sulfonylated Pyrrole in Plasma
This protocol provides a self-validating framework for establishing a quantitative assay. The causality for each step is explained to facilitate adaptation to different analytes and matrices.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove high-abundance proteins that interfere with analysis and can damage the LC-MS system.
-
Protocol:
-
Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and helps focus the analyte band at the head of the column.
-
Vortex briefly and centrifuge to pellet any remaining particulates before injection.
-
2. LC-MS/MS Method Development
-
Objective: To achieve chromatographic separation from matrix components and establish sensitive and selective detection.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a standard choice for compounds of moderate polarity.
-
Mobile Phase A: Water with 0.1% Formic Acid (aids in protonation for positive mode ESI).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 5-10 minutes. This should be optimized to ensure the analyte elutes as a sharp peak, well-separated from any interferences.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MRM):
-
Tune the Analyte: Infuse a standard solution of the sulfonylated pyrrole directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and identify the precursor ion (e.g., [M+H]⁺).
-
Identify Product Ions: Perform a product ion scan on the precursor ion to identify the most intense and stable fragment ions.
-
Select MRM Transitions: Choose at least two specific and intense MRM transitions (precursor ion → product ion) for the analyte and one for the internal standard. Using a "quantifier" (most intense) and "qualifier" (second most intense) transition provides an ion ratio that confirms the identity of the analyte in unknown samples, adding a layer of trust to the data.[15]
-
3. Method Validation
-
Objective: To demonstrate that the analytical method is reliable, reproducible, and fit for purpose. Key parameters to assess include:
-
Linearity: Analyze a set of calibration standards to establish the concentration range over which the response is proportional to the concentration.
-
Accuracy & Precision: Analyze quality control (QC) samples at multiple concentrations (low, mid, high) on different days to ensure the measured values are close to the true values and that the results are repeatable. Inter-assay precision (%CV) should typically be <15%.[15]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.[16][17]
-
Matrix Effect: Assess whether components in the plasma enhance or suppress the analyte's signal.
-
Recovery: Determine the efficiency of the extraction process.
-
Example Performance Data for a Validated LC-ESI-MS/MS Method
The following table presents typical performance metrics that can be expected from a well-optimized quantitative method for a sulfonylated pyrrole derivative in a biological matrix.
| Parameter | Typical Performance | Rationale |
| Linearity Range | 0.1 - 1000 ng/mL | Covers a wide dynamic range for applications from toxicology to pharmacology. |
| Correlation Coefficient (r²) | > 0.995 | Indicates a strong linear relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | High sensitivity suitable for detecting low levels of drug or metabolites.[17] |
| Intra- and Inter-Assay Precision (%CV) | < 15% | Demonstrates method reproducibility and reliability.[15] |
| Accuracy (% Bias) | Within ±15% | Shows the closeness of measured values to the nominal concentration. |
| Extraction Recovery | > 85% | Indicates an efficient and consistent sample preparation process. |
Conclusion
The mass spectrometric analysis of sulfonylated pyrrole derivatives is a multi-faceted task that requires a deep understanding of the interplay between analyte chemistry and instrument technology. Electrospray ionization coupled with tandem mass spectrometry is the premier platform for both structural elucidation and sensitive quantification. By systematically optimizing sample preparation, liquid chromatography, and MS/MS parameters, researchers can develop robust, reliable, and self-validating methods. This guide provides the foundational principles and practical protocols to confidently tackle the analytical challenges presented by this important class of molecules, ultimately accelerating research and drug development programs.
References
-
Iqbal, M. A., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of drugs containing pyrrole moieties approved by the FDA. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Ionization Techniques for Mass Spectral Analysis. Retrieved from [Link]
-
Wang, L., et al. (2020). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Molecules, 25(23), 5473. [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Retrieved from [Link]
-
Xiong, C., et al. (2023). Recent developments in ionization techniques for single-cell mass spectrometry. Frontiers in Chemistry, 11, 1323382. [Link]
-
Liu, Y., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B, 826(1-2), 31-40. [Link]
-
Chen, Y., et al. (2013). Electrospray Ionization on Porous Spraying Tips for Direct Sample Analysis by Mass Spectrometry: Enhanced Detection Sensitivity and Selectivity Using hydrophobic/hydrophilic Materials as Spraying Tips. Rapid Communications in Mass Spectrometry, 27(6), 713-721. [Link]
-
Xiong, C., et al. (2023). Recent developments in ionization techniques for single-cell mass spectrometry. Semantic Scholar. Retrieved from [Link]
-
Sorensen, J. V., & Mortensen, P. B. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]
-
Barreca, M. L., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 198, 112349. [Link]
-
Heindl, C., et al. (2006). Nonaqueous Capillary Electrophoresis-Electrospray Ionization-Ion Trap-Mass Spectrometry Analysis of Pyrrolo- And pyrido[1,2-a]azepine Alkaloids in Stemona. Electrophoresis, 27(24), 5046-5058. [Link]
-
David, W. M., Brodbelt, J. S., & Kerwin, S. M. (2005). ESI-MS Characterization of a Novel Pyrrole-Inosine Nucleoside that Interacts with Guanine Bases. Journal of the American Society for Mass Spectrometry, 16(5), 726-736. [Link]
-
Vasile, F., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10732. [Link]
-
Chen, Y., et al. (2024). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods, 13(10), 1489. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
El-Metwaly, A. M., et al. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports, 14(1), 11048. [Link]
-
Liu, K., et al. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 57(19), 7497-7507. [Link]
-
Schmidt, J., & Oehlmann, J. (2004). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(21), 2623-2630. [Link]
-
Wang, J., et al. (2014). Separation and fragmentation study of isocoproporphyrin derivatives by UHPLC-ESI-exact mass MS/MS and identification of a new isocoproporphyrin sulfonic acid metabolite. Rapid Communications in Mass Spectrometry, 28(20), 2217-2226. [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
Klein, L. M., et al. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(28), 8107-8124. [Link]
-
Putz, M., et al. (2024). Characterization and quantitation of a sulfoconjugated metabolite for detection of methyltestosterone misuse and direct identification by LC-MS. Analytical and Bioanalytical Chemistry. [Link]
-
Brox, S., et al. (2016). Quantitative investigation of the decomposition of organic lithium ion battery electrolytes with LC-MS/MS. RSC Advances, 6(96), 93901-93909. [Link]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ESI-MS Characterization of a Novel Pyrrole-Inosine Nucleoside that Interacts with Guanine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in ionization techniques for single-cell mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization on porous spraying tips for direct sample analysis by mass spectrometry: enhanced detection sensitivity and selectivity using hydrophobic/hydrophilic materials as spraying tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. aaqr.org [aaqr.org]
- 14. mdpi.com [mdpi.com]
- 15. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative investigation of the decomposition of organic lithium ion battery electrolytes with LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 1-(Phenylsulfonyl)pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data of 1-(phenylsulfonyl)pyrrole derivatives. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of novel materials. The phenylsulfonyl moiety, a common functional group in medicinal chemistry, can significantly influence the conformation and electronic properties of the pyrrole ring, thereby affecting biological activity. Here, we delve into the subtle yet crucial structural variations induced by substitution on the pyrrole ring, offering valuable insights for researchers in the field.
Introduction: The Significance of Structural Insight
1-(Phenylsulfonyl)pyrrole and its derivatives are a class of heterocyclic compounds with a wide range of applications, from organic synthesis intermediates to scaffolds for biologically active molecules.[1] The sulfonyl group acts as a potent electron-withdrawing group, modifying the reactivity of the pyrrole ring and influencing its intermolecular interactions. X-ray crystallography provides the most definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule, offering a static snapshot of its preferred conformation in the solid state. This structural information is invaluable for understanding structure-activity relationships (SAR), designing new compounds with improved properties, and predicting their interactions with biological targets.
This guide will focus on a comparative analysis of the crystal structures of two substituted 1-(phenylsulfonyl)pyrrole derivatives to highlight the impact of substitution on their molecular geometry. While the crystal structure of the parent 1-(phenylsulfonyl)pyrrole is not publicly available, the analysis of these derivatives provides crucial insights into the conformational flexibility and packing arrangements within this class of compounds.
Comparative Analysis of Crystal Structures
To illustrate the structural diversity within this family of compounds, we will compare the crystal structures of two derivatives: 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde (1) and 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole (2) .
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for the two derivatives, providing a clear comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R-factor |
| 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde (1) | C₁₄H₁₃NO₄S | Monoclinic | P2₁/n | 9.0257(3) | 12.6240(5) | 11.9914(5) | 97.700(2) | 4 | 0.048 |
| 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole (2) | C₁₂H₁₁Br₂NO₂S | Orthorhombic | Pbca | 6.6248(4) | 9.7172(6) | 21.2083(11) | 90 | 8 | 0.034 |
Molecular Geometry and Conformational Analysis
A detailed examination of the bond lengths, bond angles, and torsion angles reveals the impact of the different substituents on the molecular conformation.
Dihedral Angle between Pyrrole and Phenyl Rings:
A key conformational feature of 1-(phenylsulfonyl)pyrrole derivatives is the relative orientation of the pyrrole and phenyl rings. This is defined by the C-N-S-C torsion angle.
-
In 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde (1) , the mean planes of the pyrrole and phenyl rings form a dihedral angle of 88.7(1)°.
-
Similarly, in 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole (2) , the dihedral angle between the two rings is 78.79(12)°.
This near-orthogonal arrangement in both derivatives suggests that there is minimal π-stacking interaction between the two aromatic rings. The steric bulk of the substituents on the pyrrole ring likely influences this orientation.
Bond Lengths and Angles:
The bond lengths and angles within the pyrrole and phenylsulfonyl moieties provide insights into the electronic effects of the substituents. For instance, the S-N bond length and the O-S-O bond angle can be indicative of the electron-withdrawing strength of the pyrrole ring. A comprehensive list of selected bond lengths and angles for both compounds is provided in the supplementary information of their respective publications.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of 1-(phenylsulfonyl)pyrrole derivatives follows a standardized experimental workflow.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is through slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically. Typical solvents for these types of compounds include methanol, ethanol, or dichloromethane.
Data Collection
A suitable single crystal is carefully selected and mounted on a goniometer head. The data collection is performed on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector. To minimize thermal vibrations of the atoms and improve the quality of the diffraction data, the crystal is usually maintained at a low temperature (e.g., 100 K or 173 K) using a cryosystem. The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensity of the diffracted X-ray beams is measured.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This model is then refined against the experimental data using least-squares methods. During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.
Visualizing the Workflow and Molecular Structures
To better illustrate the experimental process and the resulting molecular structures, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystal structure determination of 1-(phenylsulfonyl)pyrrole derivatives.
Caption: Molecular structures of 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde (1) and 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole (2).
Conclusion and Future Directions
This comparative guide has highlighted the key structural features of two substituted 1-(phenylsulfonyl)pyrrole derivatives as determined by single-crystal X-ray diffraction. The near-orthogonal orientation of the pyrrole and phenylsulfonyl rings appears to be a common conformational preference in these systems, likely influenced by the steric demands of the substituents.
The lack of a publicly available crystal structure for the parent 1-(phenylsulfonyl)pyrrole remains a knowledge gap. Future work should prioritize the crystallization and structure determination of this fundamental compound to provide a crucial baseline for understanding the electronic and steric effects of various substituents. Furthermore, a systematic crystallographic study of a wider range of mono- and di-substituted derivatives would enable a more comprehensive understanding of the structure-property relationships within this important class of molecules, ultimately aiding in the design of new therapeutic agents and functional materials.
References
-
Seshadri, P. R., Balakrishnan, B., Ilangovan, K., Sureshbabu, R., & Mohanakrishnan, A. K. (2009). 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(3), o531. [Link]
-
Kanchanadevi, J., Anbalagan, G., Sureshbabu, R., Mohanakrishnan, A. K., & Manivannan, V. (2011). 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2224. [Link]
-
Georganics. (n.d.). 1-(Phenylsulfonyl)pyrrole. Retrieved January 20, 2026, from [Link]
Sources
A Researcher's Guide to Sulfonylating Agents: A Comparative Analysis of Reactivity and Performance
For researchers, scientists, and professionals in drug development, the strategic selection of a sulfonylating agent is a pivotal decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic pathway. The introduction of a sulfonyl group (-SO₂R) can dramatically alter a molecule's physicochemical properties, including solubility, stability, and biological activity, making sulfonamides and sulfonate esters ubiquitous scaffolds in medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of common sulfonylating agents, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.
The Bedrock of Reactivity: Understanding the Sulfonyl Group
The reactivity of a sulfonylating agent, typically a sulfonyl chloride (R-SO₂Cl), is fundamentally dictated by the electrophilicity of the sulfur atom. This electrophilicity is modulated by a combination of electronic and steric factors inherent to the "R" group. Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, rendering it more susceptible to nucleophilic attack, thereby increasing reactivity.[2][3] Conversely, electron-donating groups diminish this electrophilicity, leading to a decrease in reactivity.[3] Alkanesulfonyl chlorides, such as methanesulfonyl chloride (mesyl chloride), are generally more reactive than arylsulfonyl chlorides due to reduced steric hindrance and the absence of resonance stabilization that can occur in the aromatic ring.[2]
A Quantitative Look at Reactivity: Solvolysis Rate Constants
To provide a quantitative comparison, we can examine the specific rates of solvolysis for various sulfonyl chlorides. Solvolysis, the reaction of the sulfonyl chloride with the solvent (e.g., water, alcohols), serves as an excellent proxy for comparing their intrinsic reactivity towards nucleophiles. The following table summarizes key kinetic data for the solvolysis of several common sulfonylating agents.
| Sulfonylating Agent | Abbreviation | Structure | Relative Solvolysis Rate (k/k₀) in 80% Acetone (aq) at 35.0 °C[4] |
| Benzenesulfonyl chloride | BsCl | C₆H₅SO₂Cl | 1.00 |
| p-Toluenesulfonyl chloride | TsCl | CH₃C₆H₄SO₂Cl | ~0.6[4] |
| p-Nitrobenzenesulfonyl chloride | NsCl | NO₂C₆H₄SO₂Cl | ~31.6[4] |
| Methanesulfonyl chloride | MsCl | CH₃SO₂Cl | Generally higher than arylsulfonyl chlorides[2] |
Note: The relative rate for TsCl is an estimation based on data presented in the reference. The higher reactivity of MsCl is a well-established qualitative trend, though direct quantitative comparison under these exact conditions was not available in the cited literature.
This data clearly illustrates the impact of substituents on the aryl ring. The electron-donating methyl group in tosyl chloride reduces its reactivity compared to the parent benzenesulfonyl chloride. In stark contrast, the powerfully electron-withdrawing nitro group in nosyl chloride dramatically increases its reactivity.
The Main Players: A Head-to-Head Comparison
p-Toluenesulfonyl Chloride (TsCl)
A stalwart in organic synthesis, tosyl chloride is widely used due to its stability, ease of handling, and the crystalline nature of its derivatives, which facilitates purification.[5] The tosylate group is an excellent leaving group, making it a workhorse for the conversion of alcohols to other functional groups.[6] However, its moderate reactivity can sometimes necessitate harsher reaction conditions or longer reaction times.
Methanesulfonyl Chloride (MsCl)
Mesyl chloride is a more reactive and less sterically hindered alternative to tosyl chloride.[2][7] This heightened reactivity makes it particularly useful for sulfonating less nucleophilic substrates or for reactions where milder conditions are preferred.[2] A key mechanistic consideration with MsCl is its potential to form a highly reactive sulfene intermediate (CH₂=SO₂) in the presence of a strong, non-nucleophilic base like triethylamine.[6] This pathway can sometimes lead to different selectivity compared to the direct nucleophilic substitution mechanism.
p-Nitrobenzenesulfonyl Chloride (NsCl) and Other Activated Arylsulfonyl Chlorides
For challenging sulfonylation reactions, highly activated agents like nosyl chloride are employed. The strong electron-withdrawing nitro group makes the sulfur atom exceptionally electrophilic, leading to rapid reactions. This high reactivity is advantageous for sulfonating sterically hindered or electronically deactivated nucleophiles. Other examples of activated arylsulfonyl chlorides include those bearing multiple electron-withdrawing groups, such as 2,4-dichlorobenzenesulfonyl chloride.[2]
Experimental Protocols: A Guide to Practice
Reproducibility is the cornerstone of scientific advancement. The following protocols provide detailed methodologies for a typical sulfonylation of an amine and an alcohol.
Protocol 1: General Procedure for the Sulfonylation of an Amine
Objective: To synthesize a sulfonamide from a primary or secondary amine and a sulfonyl chloride.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (e.g., TsCl, MsCl) (1.1 eq)
-
Base (e.g., triethylamine or pyridine) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[2]
Protocol 2: General Procedure for the Conversion of an Alcohol to a Sulfonate Ester
Objective: To synthesize a sulfonate ester from an alcohol and a sulfonyl chloride.
Materials:
-
Alcohol (1.0 eq)
-
Sulfonyl chloride (e.g., TsCl, MsCl) (1.2 eq)
-
Pyridine (as both base and solvent, or in conjunction with another solvent like DCM)
-
Anhydrous conditions
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine (or anhydrous DCM with pyridine as a base) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C or room temperature until completion (monitor by TLC).
-
Carefully pour the reaction mixture into ice-water to precipitate the product and quench any unreacted sulfonyl chloride.
-
Collect the solid product by filtration and wash with cold water. If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product can then be purified by recrystallization or column chromatography.[6]
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate the key factors influencing sulfonylating agent reactivity and a typical experimental workflow.
Caption: Key factors governing the reactivity of sulfonylating agents.
Caption: A typical experimental workflow for a sulfonylation reaction.
Conclusion: Making the Right Choice
The selection of an appropriate sulfonylating agent is a nuanced decision that hinges on the specific demands of the synthetic target. While tosyl chloride remains a reliable and versatile reagent, more reactive alternatives like mesyl chloride and nosyl chloride offer significant advantages for less reactive substrates or when milder reaction conditions are paramount.[2] A thorough understanding of the electronic and steric factors governing their reactivity, supported by the quantitative data presented, will enable researchers to optimize their synthetic strategies, leading to improved yields, shorter reaction times, and ultimately, accelerated progress in their research and development endeavors.
References
-
Fei, N., et al. (2019). Application of Sulfonyl in Drug Design. Request PDF. [Link]
-
Kevill, D. N., & Koyoshi, F. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
-
Asaad, F. M., & Robertson, R. E. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Wang, Z., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. [Link]
-
HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. [Link]
Sources
A Comparative Guide to Sulfonyl Chlorides: Profiling 1-(Phenylsulfonyl)pyrrole-3-sulfonyl Chloride Against Industry Standards
Introduction: The Enduring Utility of Sulfonyl Chlorides in Synthesis
In the architectonics of modern organic synthesis, sulfonyl chlorides (R-SO₂Cl) represent a cornerstone class of reagents. Their utility is primarily centered on two critical applications: the conversion of alcohols into excellent leaving groups (sulfonates) to facilitate substitution and elimination reactions, and the protection of amines as stable sulfonamides.[1][2] The exceptional stability of the sulfonyl group across a wide pH range allows for complex molecular manipulations on other parts of a scaffold while the protected functionality remains inert.[2][3]
While workhorse reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are ubiquitous, the demand for greater control over reaction selectivity and deprotection orthogonality has driven the development of more specialized sulfonylating agents.[2] This guide provides an in-depth comparison of a unique heteroaromatic reagent, 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride , against three established benchmarks: p-toluenesulfonyl chloride (TsCl) , methanesulfonyl chloride (MsCl) , and nitrobenzenesulfonyl chloride (NsCl) .
We will dissect their structural nuances, compare their reactivity profiles, and provide field-proven experimental protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
I. Structural and Physicochemical Properties: A Foundation for Reactivity
The inherent reactivity and physical handling characteristics of a sulfonyl chloride are dictated by its structure. The electronic and steric nature of the 'R' group attached to the sulfonyl moiety is the primary determinant of its performance.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl) |
| Structure | A pyrrole ring with a phenylsulfonyl group on the nitrogen and a sulfonyl chloride at the 3-position. | A toluene ring with a sulfonyl chloride group at the 4-position. | A methyl group attached to the sulfonyl chloride. | A nitrobenzene ring with a sulfonyl chloride at the 4-position. |
| Molecular Wt. | 322.78 g/mol | 190.65 g/mol [4] | 114.54 g/mol [5] | 221.62 g/mol [6] |
| Appearance | Dark brown solid[7] | White to gray solid[8][9][10] | Colorless liquid[5][11][12] | Yellow solid[6][13] |
| Melting Point | Not widely reported | 65-69 °C[4][14] | -32 °C[5][12] | 75 °C[6] |
| Boiling Point | Not widely reported | 134 °C @ 10 mmHg[4] | 161 °C @ 730 mmHg[5][11] | 143-144 °C @ 1.5 mmHg[6] |
| Solubility | Soluble in acetonitrile[7] | Soluble in alcohol, ether, benzene; Insoluble in water[8][10][15] | Soluble in polar organic solvents; Reacts with water[5][11] | Soluble in toluene, THF, CH₂Cl₂; Insoluble in water[13] |
| Key Hazard | Corrosive, moisture sensitive | Irritant, moisture sensitive[8][10][14] | Highly toxic, lachrymator, corrosive[5] | Corrosive, moisture sensitive[13] |
Expert Analysis:
The most striking feature of this compound is its bifunctional nature. The N-phenylsulfonyl group serves as a powerful electron-withdrawing group, which is expected to significantly increase the electrophilicity of the C-3 sulfonyl sulfur.[16] This activation is analogous to the effect of the nitro group in NsCl. Furthermore, its larger, more complex, and rigid structure suggests it may exhibit unique steric effects and solubility profiles compared to the smaller, more conventional reagents. The stability of heteroaromatic sulfonyl chlorides can be a concern, as some are prone to decomposition via SO₂ extrusion, particularly when the sulfonyl group is adjacent to the heteroatom.[17][18] However, with the sulfonyl group at the 3-position of the pyrrole, this specific reagent is expected to have reasonable stability.
II. Comparative Performance and Mechanistic Insights
The choice of a sulfonylating agent hinges on a balance between reactivity for group installation and the conditions required for its eventual removal.
A. Reactivity and Electrophilicity
The reactivity of a sulfonyl chloride towards a nucleophile (like an alcohol or amine) is governed by the electrophilicity of the sulfur atom.[19]
Caption: Increasing electrophilicity of common sulfonyl chlorides.
-
MsCl & TsCl: These are the baseline reagents. The methyl group in MsCl is electron-donating, while the tolyl group in TsCl is weakly electron-withdrawing. They are moderately reactive and require a base, such as pyridine or triethylamine, to neutralize the HCl byproduct and catalyze the reaction.[15]
-
NsCl: The powerful electron-withdrawing nature of the p-nitro group makes the sulfonyl sulfur highly electrophilic.[13] This heightened reactivity allows for faster reactions, often under milder conditions than those required for TsCl or MsCl.
-
This compound: The N-phenylsulfonyl group significantly reduces the electron density of the pyrrole ring, making the C-3 sulfonyl group highly electrophilic.[16] Its reactivity is anticipated to be comparable to or greater than that of TsCl, and likely approaching that of NsCl, making it a potent reagent for sulfonating even hindered or less nucleophilic substrates.
B. Application in Alcohol Protection & Leaving Group Formation
Converting an alcohol's hydroxyl group—a notoriously poor leaving group—into a sulfonate ester is a foundational transformation in organic chemistry.[1][20]
-
Reactivity: All four reagents efficiently convert primary and secondary alcohols to their corresponding sulfonates.[1][21][22] TsCl, due to its greater steric bulk compared to MsCl, can sometimes show modest selectivity for primary over secondary alcohols.[1][23] The even larger this compound may offer enhanced selectivity in competitive environments.
-
Leaving Group Ability: The resulting sulfonate esters (tosylates, mesylates, nosylates) are all excellent leaving groups for Sₙ2 and E2 reactions. Their efficacy is roughly proportional to the acidity of the parent sulfonic acid, meaning nosylates are slightly better leaving groups than tosylates and mesylates.
C. Application in Amine Protection & Deprotection Strategies
The formation of a sulfonamide is the most common method for protecting amines. The true differentiation between these reagents lies not in the formation of the sulfonamide, but in its cleavage.
Caption: Comparison of deprotection pathways for various sulfonamides.
-
Tosyl (Ts) and Mesyl (Ms) Groups: These form exceptionally robust sulfonamides.[5] This stability is an advantage when the subsequent chemistry is harsh, but it becomes a liability during deprotection. Cleavage typically requires forcing conditions such as dissolving metal reductions (e.g., sodium in liquid ammonia), strong acids at high temperatures (HBr/AcOH), or reductive cleavage with reagents like sodium naphthalenide.[24] Such conditions lack functional group tolerance, limiting their use in the late stages of complex syntheses.
-
Nosyl (Ns) Group: This is the key advantage of NsCl. The nosyl group is designed for facile cleavage. The strong electron-withdrawing nitro group renders the sulfonamide protons more acidic and activates the sulfur atom towards nucleophilic attack.[13] Consequently, nosylamides can be cleaved under very mild, orthogonal conditions, most commonly using a thiol nucleophile (like thiophenol or 2-mercaptoethanol) and a mild base (like K₂CO₃).[25] This strategy is famously employed in the Fukuyama Amine Synthesis.[25]
-
1-(Phenylsulfonyl)pyrrole-3-sulfonyl (Pps) Group: The cleavage of Pps-sulfonamides is not yet widely documented in the literature. However, we can make an expert prediction based on its structure. The electron-withdrawing N-phenylsulfonyl group will increase the acidity of the resulting sulfonamide N-H proton (for primary amine adducts) and activate the sulfonyl group, similar to the nosyl group. This suggests that Pps-sulfonamides should be significantly more labile than their tosyl or mesyl counterparts and may be cleavable under nucleophilic or reductive conditions that are milder than those required for Ts/Ms groups. This presents an exciting area for methodology development, potentially offering a novel balance of stability and reactivity.
III. Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following methods are representative of standard laboratory practice for the use of these reagents.
A. General Workflow for Sulfonylation
Sources
- 1. svkm-iop.ac.in [svkm-iop.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. p-Toluenesulfonyl Chloride [commonorganicchemistry.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. What is Tosyl chloride?_Chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. guidechem.com [guidechem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. Tosyl chloride | 98-59-9 [amp.chemicalbook.com]
- 15. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 16. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
- 24. researchwithrutgers.com [researchwithrutgers.com]
- 25. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
A Comparative Guide to the Biological Activity Screening of Novel 1-(Phenylsulfonyl)pyrrole-3-sulfonamides
A.I. ASSISTANT
Introduction: The Rationale for Targeting the 1-(Phenylsulfonyl)pyrrole-3-sulfonamide Scaffold
The sulfonamide moiety (-SO₂NH₂) is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents including antibacterial, diuretic, and anticancer drugs.[1][2][3] Its enduring relevance stems from its ability to act as a bioisostere for other functional groups and, most notably, its capacity to bind with high affinity to the zinc ion in the active site of metalloenzymes.[4][5] This guide focuses on a novel class of sulfonamides derived from a 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride scaffold. The rationale for investigating this specific chemical architecture is twofold:
-
The Pyrrole Core: Five-membered heterocyclic rings, such as pyrrole, are prevalent in biologically active molecules. Their incorporation into sulfonamide structures can enhance binding to target enzymes and modulate pharmacokinetic properties.[6][7][8]
-
The Phenylsulfonyl Group: The addition of a second sulfonyl group introduces distinct electronic and steric properties, potentially leading to novel interactions within enzyme active sites and offering vectors for further chemical modification to improve selectivity and potency.
This guide provides a comprehensive framework for the initial biological activity screening of this novel compound series. It is designed for researchers in drug discovery and outlines a logical, tiered approach to compare the performance of these new chemical entities (NCEs) against established drugs, supported by detailed experimental protocols and illustrative data.
Comparative Screening Strategy: A Multi-Tiered Approach
A successful screening campaign must be both efficient and informative, progressing from broad primary assays to more specific secondary and cell-based evaluations. This strategy allows for the rapid identification of promising "hits" while systematically building a profile of their potency, selectivity, and cellular effects.
Diagram: High-Level Experimental Workflow
The following diagram illustrates the proposed screening cascade, designed to efficiently triage compounds from initial library screening to preliminary lead characterization.
Caption: A tiered workflow for screening novel sulfonamides.
Tier 1 & 2: Enzyme Inhibition and Selectivity Profiling
Primary Target Rationale: Carbonic Anhydrase
Carbonic anhydrases (CAs) are a logical and well-established primary target for sulfonamide screening.[4][9] These zinc-containing metalloenzymes catalyze the reversible hydration of CO₂, playing a crucial role in pH regulation.[10] Several CA isoforms are validated drug targets; for instance, CA II is targeted for glaucoma, while the tumor-associated isoforms CA IX and CA XII are overexpressed in hypoxic cancers and are targets for anticancer therapies.[5][10]
Comparator Compounds:
-
Acetazolamide (AZA): A non-selective, clinically used CA inhibitor. AZA serves as a benchmark for potency across multiple isoforms.
-
Sulfamethoxazole: A classic antibacterial sulfonamide. It is expected to have weak CA inhibitory activity and serves as a negative control for this target class while being a positive control for antimicrobial assays.
-
Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) with a sulfonamide moiety, known to inhibit CA II and IX.
Illustrative Data: Carbonic Anhydrase Inhibition (IC₅₀, nM)
The following table presents hypothetical data from an in vitro CA inhibition assay. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
| Compound ID | Target: hCA II (Glaucoma) | Selectivity: hCA I (Off-target) | Selectivity: hCA IX (Anticancer) | Selectivity: hCA XII (Anticancer) |
| Novel Pyrrole-SO₂NH₂ (PS-1) | 15.5 | 250.8 | 8.2 | 12.4 |
| Novel Pyrrole-SO₂NH₂ (PS-2) | 120.3 | >10,000 | 850.1 | 912.5 |
| Acetazolamide (Control) | 12.1 | 250.0 | 25.8 | 5.7 |
| Celecoxib (Control) | 45.0 | >10,000 | 30.0 | 450.0 |
| Sulfamethoxazole (Control) | >10,000 | >10,000 | >10,000 | >10,000 |
Data Interpretation: In this hypothetical dataset, compound PS-1 emerges as a promising hit. It shows potent inhibition of the anticancer targets hCA IX and hCA XII, with activity comparable or superior to the control, Acetazolamide.[7] Importantly, it displays good selectivity over the ubiquitous off-target isoform hCA I, suggesting a lower potential for side effects. PS-2, in contrast, shows weak activity and would be deprioritized.
Tier 3: Cell-Based Functional Assays
Moving from an isolated enzyme to a cellular environment is a critical step to assess if potent enzyme inhibition translates into a desired physiological outcome, such as killing cancer cells or bacteria.
A. Anticancer Activity: Cytotoxicity Screening
Rationale: Based on the potent inhibition of tumor-associated CAs (hCA IX/XII), lead compounds should be evaluated for their ability to kill cancer cells. The MTT assay is a robust and widely used colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12][13][14]
Comparator Compounds:
-
Doxorubicin: A standard chemotherapeutic agent used as a positive control for cytotoxicity.
-
Acetazolamide: To determine if CA inhibition alone is sufficient to induce cytotoxicity in the chosen cell line.
Illustrative Data: Anticancer Cytotoxicity (IC₅₀, µM)
| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HEK293 (Non-cancerous control) |
| Novel Pyrrole-SO₂NH₂ (PS-1) | 7.5 | 9.2 | >100 |
| Doxorubicin (Control) | 8.0 | 6.5 | 15.0 |
| Acetazolamide (Control) | >100 | >100 | >100 |
Data Interpretation: The data for PS-1 is highly encouraging. It demonstrates cytotoxicity against cancer cell lines (MCF-7, HeLa) at concentrations comparable to the potent chemotherapy drug Doxorubicin.[7] Critically, its high IC₅₀ value against the non-cancerous HEK293 cell line indicates a favorable therapeutic window, suggesting it is selectively toxic to cancer cells.
Diagram: Role of Carbonic Anhydrase IX in Tumor Progression
This diagram shows how inhibiting CA IX can disrupt the tumor microenvironment, providing the mechanistic basis for the anticancer assay.
Caption: Inhibition of CA IX by sulfonamides disrupts pH regulation in tumors.
B. Antimicrobial Activity Screening
Rationale: The sulfonamide class originated with antibacterial drugs that inhibit dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[15][16][17] Therefore, any new sulfonamide library should be screened for antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the standard metric, representing the lowest concentration of a drug that prevents visible bacterial growth.[18]
Comparator Compounds:
-
Sulfamethoxazole: A widely used sulfonamide antibiotic, serving as the primary positive control.
-
Ciprofloxacin: A broad-spectrum antibiotic with a different mechanism of action (DNA gyrase inhibitor).
Illustrative Data: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Novel Pyrrole-SO₂NH₂ (PS-1) | >256 | >256 |
| Novel Pyrrole-SO₂NH₂ (PS-2) | 16 | 32 |
| Sulfamethoxazole (Control) | 8 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Data Interpretation: Interestingly, the compound that performed poorly in the CA assays, PS-2 , shows promising antimicrobial activity. Its MIC values are comparable to the established antibiotic Sulfamethoxazole, suggesting it may operate through the classic DHPS inhibition pathway.[15] Compound PS-1 shows no antimicrobial effect, indicating its biological activity is likely specific to the CA enzyme family. This highlights the importance of parallel screening against different target classes.
Detailed Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is adapted from standard methods for measuring CA activity.[5] It relies on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate, which can be measured spectrophotometrically.
Materials:
-
Recombinant human CA isoforms (hCA I, II, IX, XII)
-
Tris-SO₄ buffer (50 mM, pH 7.6)
-
4-Nitrophenyl acetate (NPA) substrate
-
Test compounds and controls dissolved in DMSO
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 96-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Enzyme Preparation: Dilute the CA enzyme stock in Tris-SO₄ buffer to the desired working concentration (e.g., 10 nM).
-
Incubation: Add 100 µL of the enzyme solution to each well containing the test compounds. Mix gently and incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Prepare a solution of NPA in acetonitrile. Add 100 µL of the NPA solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition against compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cytotoxicity.[11][14][19] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7) and non-cancerous control cells (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[13][19]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot percent viability against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This guide presents a systematic and comparative framework for the initial biological evaluation of novel sulfonamides derived from this compound. The illustrative data demonstrates how this tiered approach can efficiently identify compounds with distinct biological profiles.
-
Compound PS-1 was identified as a potent and selective inhibitor of tumor-associated carbonic anhydrases with promising, selective anticancer activity in a cell-based model.
-
Compound PS-2 was inactive against CAs but showed significant antibacterial activity, warranting further investigation against a panel of bacterial strains and the DHPS enzyme.
The next logical steps for a promising compound like PS-1 would include secondary validation through orthogonal assays (e.g., thermal shift assays to confirm direct target engagement), in vivo pharmacokinetic studies to assess drug-like properties, and efficacy studies in animal models of cancer. For a compound like PS-2, synergy testing with other antibiotics (e.g., trimethoprim) would be a valuable next step. This structured screening approach ensures that resources are focused on compounds with the highest potential for further development.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Current Medicinal Chemistry. (2002, March 1). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents.
- ScienceDirect. Sulfonamides and sulfonylated derivatives as anticancer agents.
- PubMed. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
- Bentham Science Publisher. Anticancer and Antiviral Sulfonamides.
- Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation.
- PubMed. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis.
- Abcam. MTT assay protocol.
- AACR Journals. Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Taylor & Francis Online. A class of sulfonamides as carbonic anhydrase I and II inhibitors.
- MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
- Benchchem. Protocol for Assessing the Antibacterial Activity of Sulfonamides.
- NIH. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.
- Ingenta Connect. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents.
- PubMed. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling.
- NIH. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- NIH. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- International Journal of Pharmaceutical Sciences Review and Research. Anti-microbial activities of sulfonamides using disc diffusion method.
- PubMed Central. (2008, August 20). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus.
- Taylor & Francis Online. Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
- ACS Applied Materials & Interfaces. Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor.
- PubMed. Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties.
- Veterinary World. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
An Objective Comparison of Analytical Techniques for Researchers and Drug Development Professionals
The purity of reactive intermediates is a cornerstone of modern pharmaceutical development, directly influencing process robustness, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride is a key heterocyclic building block used in the synthesis of complex molecules, often leading to sulfonamide derivatives.[1] Its bifunctional nature, containing two reactive sulfonyl groups, makes it highly valuable but also presents significant analytical challenges. The inherent reactivity of the sulfonyl chloride moiety, particularly its susceptibility to hydrolysis, demands a sophisticated, multi-technique approach to accurately and reliably determine its purity.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into method selection, optimization, and data interpretation.
Chromatographic Purity: The Power of Separation with HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UPLC) are indispensable for purity assessment, offering the high-resolution separation needed to quantify the target compound and resolve it from process-related impurities and degradation products.[4]
Principle and Applicability
Reversed-phase HPLC (RP-HPLC) is the method of choice for a moderately polar compound like this compound. The technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. This allows for the effective separation of the main compound from potential impurities, such as the more polar hydrolyzed product (1-(phenylsulfonyl)pyrrole-3-sulfonic acid) and less polar starting materials.
Causality in Method Design
The primary challenge in analyzing sulfonyl chlorides via HPLC is their reactivity with aqueous mobile phases.[5] Therefore, method development must focus on minimizing on-column degradation. This is achieved by:
-
Using a Buffered Mobile Phase: Maintaining a slightly acidic pH (e.g., pH 3-4.5) can suppress the hydrolysis of the sulfonyl chloride during its transit through the column.[5]
-
Rapid Analysis: Employing shorter columns, smaller particle sizes (UPLC), and faster flow rates reduces the residence time of the analyte on the column, limiting its exposure to water.
-
Aprotic Sample Diluent: Samples should always be dissolved in a dry, aprotic solvent like acetonitrile immediately before injection.
Experimental Protocol: A Validated RP-HPLC Method
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.[4]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A gradient is crucial to separate compounds with a range of polarities.
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 230 nm, where the phenyl and pyrrole chromophores exhibit strong absorbance.[5]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile.
Data Presentation: Hypothetical Purity Analysis
| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 2.5 | 15,200 | 0.3 | 1-(Phenylsulfonyl)pyrrole-3-sulfonic acid (Hydrolysis product) |
| 2 | 5.8 | 45,600 | 0.9 | 1-(Phenylsulfonyl)pyrrole (Starting material) |
| 3 | 7.9 | 4,925,000 | 98.5 | This compound |
| 4 | 9.2 | 14,200 | 0.3 | Unknown Impurity |
Spectroscopic Techniques: Confirming Identity and Structure
While chromatography quantifies purity, spectroscopy provides the definitive confirmation of molecular structure and identity. A combination of NMR, Mass Spectrometry, and FTIR should be employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structural elucidation.[4] For purity assessment, it can identify and quantify impurities if they are present at sufficient levels (>0.1%) and have unique signals.
-
¹H NMR: Provides information on the chemical environment of protons. For this compound, the spectrum would show characteristic multiplets for the protons on the phenyl and pyrrole rings.[6] The integration of these signals should correspond to the expected proton count.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, qNMR can provide a highly accurate, direct measure of the absolute purity of the target compound without relying on a reference standard of the analyte itself.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a dry NMR tube.
-
Solvent: Add ~0.6 mL of a dry, aprotic deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. Aprotic solvents are critical to prevent hydrolysis.[4][7]
-
Data Acquisition: Acquire the spectrum on a spectrometer (e.g., 500 MHz).
-
Data Interpretation: A published ¹H NMR spectrum for this compound in DMSO-d₆ shows signals at δ 8.0-8.0 (m, 2H), 7.7-7.8 (m, 1H), 7.6-7.7 (m, 2H), 7.26 (dd, 1H), 7.17 (dd, 1H), and 6.31 (dd, 1H).[6] The presence of unexpected signals would indicate impurities.
Mass Spectrometry (MS)
MS is a highly sensitive technique that confirms molecular weight and can help identify impurities, especially when coupled with HPLC (LC-MS).[8]
-
Molecular Ion Peak (M+): The presence of chlorine results in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[4] For this compound (C₁₀H₈ClNO₄S₂), the expected mass is ~305.76 g/mol .
-
Fragmentation: Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[4][8]
-
LC-MS: Coupling HPLC with MS allows for the acquisition of a mass spectrum for each peak separated by the HPLC, enabling the identification of unknown impurities observed in the chromatogram. A reported LC-MS analysis shows an [M-H]⁻ ion at m/z = 304.1/306.1.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups. It serves as an excellent initial identity check.[9]
-
Characteristic Absorptions: The sulfonyl chloride group has strong, characteristic stretching vibrations.
-
Purity Indication: While not quantitative, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region can indicate the absence of significant amounts of the hydrolyzed sulfonic acid (O-H stretch).
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic strong bands for the S=O stretches to confirm the sulfonyl group's presence.
Thermal Analysis: Assessing Stability and Non-Volatile Impurities
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability, melting point, and overall purity of a substance.[11][12]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, DSC will show a single, sharp endothermic peak at its melting point. Impurities will typically cause a broadening of the peak and a depression of the melting temperature, which can be used to estimate purity.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition temperature of the compound.[13] It can also quantify the content of volatile impurities or residual solvents.
-
Instrumentation: A simultaneous thermal analyzer (STA) can perform both TGA and DSC measurements on the same sample under identical conditions.[11]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic crucible.
-
Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 25 °C to 600 °C) at a controlled rate (e.g., 10 °C/min).[13]
-
Data Analysis: Analyze the DSC curve for melting endotherms and the TGA curve for mass loss events.
Comparative Guide and Recommended Workflow
No single technique can provide a complete picture of the purity of this compound. An orthogonal approach, leveraging the strengths of multiple methods, is essential for a comprehensive and reliable assessment.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Quantitative Capability | Key Advantages | Key Limitations |
| RP-HPLC/UPLC | Purity, Impurity Profiling | Excellent | High resolution, sensitive, well-established for purity.[4] | Potential for on-column degradation, requires reference standards. |
| NMR Spectroscopy | Structure Elucidation, Identity | Excellent (with qNMR) | Unambiguous structural info, non-destructive, primary method for quantification.[4] | Lower sensitivity than MS, requires more sample, expensive instrumentation. |
| Mass Spectrometry | Identity, Impurity ID | Semi-quantitative | High sensitivity, provides molecular weight, powerful when coupled with LC.[4] | Ionization suppression effects, not inherently quantitative. |
| FTIR Spectroscopy | Functional Group ID | No | Fast, simple, non-destructive, good for identity screening.[9] | Not suitable for quantifying impurities in a mixture, low specificity. |
| DSC/TGA | Thermal Stability, Melting Point | Good (DSC Purity Analysis) | Provides data on thermal behavior, can detect non-volatile/inorganic impurities.[11] | Not suitable for thermally labile compounds, DSC purity requires eutectic system. |
Recommended Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a new batch of this compound.
Caption: Recommended workflow for purity assessment.
Conclusion
The analysis of a reactive intermediate like this compound requires a carefully selected suite of orthogonal analytical techniques. While RP-HPLC is the workhorse for quantitative purity determination, its results must be contextualized and validated by spectroscopic methods (NMR, MS, FTIR) that confirm identity and characterize impurities. Thermal analysis provides complementary data on physical properties and stability. By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the quality and consistency of this critical building block, mitigating risks in downstream synthetic operations and contributing to the development of safe and effective medicines.
References
-
Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]
-
Methanesulfonyl chloride - SpectraBase. Wiley-VCH. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Institutes of Health. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available at: [Link]
-
Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. ResearchGate. Available at: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available at: [Link]
- US5136043A - Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
-
Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH-Gerätebau GmbH. Available at: [Link]
- CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
-
Thermal Analysis | Materials Research Institute. Penn State. Available at: [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
-
Thermal Analysis in Practice Tips and Hints. Mettler-Toledo. Available at: [Link]
- Mass Spectrometry of Heterocyclic Compounds. Google Books.
-
CCCV1.-Aromatic Sulphonyl Chlorides. Zenodo. Available at: [Link]
Sources
- 1. 1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 13. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating 2- and 3-Substituted 1-(Phenylsulfonyl)pyrroles
For Researchers, Scientists, and Drug Development Professionals
The 1-(phenylsulfonyl)pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecules with diverse biological activities and material properties. The regioselectivity of substitution on the pyrrole ring—at either the C-2 or C-3 position—profoundly influences the molecule's steric and electronic properties, and consequently, its function. Accurate and unambiguous structural elucidation is therefore paramount. This guide provides an in-depth spectroscopic comparison of 2- and 3-substituted 1-(phenylsulfonyl)pyrroles, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to offer a clear framework for their differentiation.
The Decisive Role of the Phenylsulfonyl Group in Regioselective Synthesis
The choice of synthetic strategy is intrinsically linked to the desired substitution pattern. The electron-withdrawing nature of the N-phenylsulfonyl group plays a pivotal role in directing electrophilic substitution reactions. Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole, for instance, can be selectively directed to either the C-2 or C-3 position by the choice of Lewis acid catalyst. Boron trifluoride etherate (BF₃·OEt₂) typically directs acylation to the 2-position, while stronger Lewis acids like aluminum chloride (AlCl₃) favor substitution at the 3-position[1]. This deliberate control over regiochemistry is fundamental to accessing specific isomers for drug development and materials research, underscoring the importance of robust analytical methods to verify the resulting structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Identification
NMR spectroscopy is the most powerful technique for distinguishing between 2- and 3-substituted 1-(phenylsulfonyl)pyrroles. The chemical shifts and coupling patterns of the pyrrole ring protons and carbons provide a detailed fingerprint of the substitution pattern.
¹H NMR Spectroscopy: A Tale of Two Isomers
The ¹H NMR spectra of 2- and 3-substituted 1-(phenylsulfonyl)pyrroles exhibit distinct differences in the chemical shifts and coupling constants of the remaining pyrrole ring protons.
-
2-Substituted 1-(Phenylsulfonyl)pyrroles: In these isomers, the protons at the 3, 4, and 5-positions give rise to three distinct signals. The H-5 proton, being adjacent to the nitrogen and the phenylsulfonyl group, is typically the most deshielded. The coupling pattern is also characteristic, with J-coupling observed between H-3 and H-4, and between H-4 and H-5.
-
3-Substituted 1-(Phenylsulfonyl)pyrroles: For these isomers, the protons at the 2, 4, and 5-positions are observed. The H-2 and H-5 protons, being in the alpha positions relative to the nitrogen, are generally more deshielded than the H-4 proton. A key distinguishing feature is the coupling between the adjacent H-4 and H-5 protons, and often a smaller long-range coupling between H-2 and H-4 or H-2 and H-5 can be observed.
The electron-withdrawing or donating nature of the substituent will further influence the precise chemical shifts of the pyrrole protons[2].
Table 1: Comparative ¹H NMR Data for Representative 2- and 3-Substituted 1-(Phenylsulfonyl)pyrroles
| Compound | Position | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Phenyl (ppm) | Other (ppm) |
| 2-Acetyl-1-(phenylsulfonyl)pyrrole | 2 | - | ~7.0 | ~6.3 | ~7.4 | ~7.5-8.0 | 2.4 (s, 3H, COCH₃) |
| 3-Acetyl-1-(phenylsulfonyl)pyrrole | 3 | ~7.3 | - | ~6.7 | ~7.2 | ~7.4-7.9 | 2.4 (s, 3H, COCH₃) |
Note: The chemical shifts are approximate and can vary based on the solvent and the specific substituent.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides complementary and often more definitive evidence for the substitution pattern. The chemical shifts of the pyrrole ring carbons are highly sensitive to the position of the substituent.
-
2-Substituted 1-(Phenylsulfonyl)pyrroles: The carbon bearing the substituent (C-2) will not show a signal in a standard ¹³C NMR spectrum but can be identified in a DEPT experiment. The remaining carbons (C-3, C-4, and C-5) will exhibit distinct chemical shifts. The C-5 carbon is typically the most deshielded of the CH carbons.
-
3-Substituted 1-(Phenylsulfonyl)pyrroles: Similarly, the C-3 carbon signal will be absent. The C-2 and C-5 carbons, being in the alpha positions, are generally found at lower field (more deshielded) compared to the C-4 carbon[2].
The phenylsulfonyl group itself gives rise to characteristic signals in the aromatic region of the ¹³C NMR spectrum.
Table 2: Comparative ¹³C NMR Data for Representative 2- and 3-Substituted 1-(Phenylsulfonyl)pyrroles
| Compound | Position | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Phenyl (ppm) | Other (ppm) |
| 2-Acetyl-1-(phenylsulfonyl)pyrrole | 2 | ~135 (quat) | ~115 | ~112 | ~125 | ~127-139 | ~192 (C=O), ~27 (CH₃) |
| 3-Acetyl-1-(phenylsulfonyl)pyrrole | 3 | ~125 | ~130 (quat) | ~110 | ~122 | ~127-140 | ~193 (C=O), ~27 (CH₃) |
Note: The chemical shifts are approximate and can vary based on the solvent and the specific substituent.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and valuable tool for confirming the presence of key functional groups and gaining insights into the overall molecular structure. The phenylsulfonyl group exhibits strong, characteristic absorption bands for the S=O stretching vibrations.
-
S=O Stretching: Two strong absorption bands are typically observed for the asymmetric and symmetric stretching of the sulfonyl group, usually in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively[3]. The precise position of these bands can be subtly influenced by the substitution pattern on the pyrrole ring.
-
C=C and C-N Stretching of the Pyrrole Ring: The aromatic C=C and C-N stretching vibrations of the pyrrole ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern can lead to slight shifts in the positions and changes in the relative intensities of these bands.
-
Substituent Vibrations: The IR spectrum will also show characteristic bands for the substituent itself, for example, a strong C=O stretching band for an acetyl group, typically around 1670-1690 cm⁻¹.
While IR spectroscopy may not always be sufficient on its own to definitively distinguish between 2- and 3-isomers, it provides crucial confirmatory data, especially when combined with NMR and MS.
Mass Spectrometry (MS): Elucidating Fragmentation Pathways
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can offer clues about the substitution position. Under electron ionization (EI), 1-(phenylsulfonyl)pyrrole derivatives will undergo characteristic fragmentation.
A common fragmentation pathway involves the cleavage of the N-S bond, leading to the formation of a phenylsulfonyl cation (m/z 141) and a substituted pyrrolyl radical, or a substituted pyrrolyl cation and a phenylsulfonyl radical. The subsequent fragmentation of the substituted pyrrolyl cation can be informative.
-
2-Substituted Pyrroles: Fragmentation may involve the loss of the substituent or ring cleavage.
-
3-Substituted Pyrroles: The fragmentation pattern will differ due to the different position of the substituent, potentially leading to the formation of unique fragment ions.
The relative abundance of the fragment ions can provide further evidence for the isomer's identity.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified 1-(phenylsulfonyl)pyrrole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
General IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands for the phenylsulfonyl group, the pyrrole ring, and the substituent.
General Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled with a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at 70 eV to generate fragment ions.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation pathways based on the observed fragment ions.
Visualizing the Spectroscopic Workflow
Caption: Workflow for the synthesis and spectroscopic identification of substituted 1-(phenylsulfonyl)pyrroles.
Conclusion
The differentiation of 2- and 3-substituted 1-(phenylsulfonyl)pyrroles is a critical step in the development of new pharmaceuticals and materials. While each spectroscopic technique provides valuable information, a combined approach is essential for unambiguous structure determination. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, offering a wealth of information in the form of chemical shifts and coupling constants that are uniquely characteristic of each isomer. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups, and mass spectrometry provides crucial information on molecular weight and fragmentation patterns that can further support structural assignments. By understanding the principles and applying the experimental protocols outlined in this guide, researchers can confidently and accurately characterize these important classes of molecules.
References
- Kakkar, S., & Kumar, V. (2019). An overview on the recent developments of pyrrole and its analogues in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 19(18), 1474-1491.
- Perjessy, A., Fabian, W. M. F., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213–222.
Sources
A Comparative Guide to the Efficacy of Catalysts for Pyrrole Sulfonylation
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of pyrrole scaffolds is a cornerstone of molecular design. Among the myriad of transformations, sulfonylation stands out for its ability to introduce the versatile sulfonyl group, a key pharmacophore in numerous therapeutic agents. The choice of catalyst is paramount in dictating the efficiency, regioselectivity, and environmental impact of this crucial reaction. This guide provides an in-depth, objective comparison of various catalytic systems for pyrrole sulfonylation, grounded in experimental data and mechanistic insights to empower informed decision-making in your synthetic endeavors.
Introduction: The Significance of Pyrrole Sulfonylation
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a sulfonyl or sulfonamide moiety can profoundly influence a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. Consequently, the development of efficient and selective methods for pyrrole sulfonylation is of paramount importance. This guide will navigate the landscape of catalytic options, from classical approaches to modern, sustainable alternatives.
The Spectrum of Catalysts: A Head-to-Head Comparison
The efficacy of a catalyst in pyrrole sulfonylation is a multifactorial equation involving yield, reaction conditions, substrate scope, and practical considerations such as cost and reusability. Here, we dissect the performance of four major classes of catalysts.
Traditional Stoichiometric Reagents: The Baseline
The historical workhorse for pyrrole sulfonylation is the sulfur trioxide-pyridine complex (SO₃·py) . While technically a reagent rather than a catalyst, its performance serves as a crucial benchmark. This method relies on the electrophilic aromatic substitution of the electron-rich pyrrole ring.
Experimental Insights: The reaction is typically conducted in pyridine, which acts as both a solvent and a base to neutralize the sulfonic acid product.[1] Heating is often required to drive the reaction to completion. A notable challenge with this method is controlling the regioselectivity, with both 2- and 3-sulfonated pyrroles being potential products, the ratio of which can be influenced by reaction conditions and the substitution pattern of the pyrrole.[1]
Causality Behind Experimental Choices: The use of pyridine as a solvent and base is critical to temper the high reactivity of sulfur trioxide and to prevent polymerization of the pyrrole starting material. The elevated temperatures are necessary to overcome the activation energy for the electrophilic attack.
| Catalyst/Reagent | Sulfonylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Stoichiometric) | SO₃·pyridine complex | Pyridine | 100 | 4 | 75 | [1] |
| None (Stoichiometric) | Chlorosulfonic acid | Acetonitrile | RT | 2 | 85 | [1] |
Modern Transition-Metal Catalysis: The Rise of Copper
Copper catalysis has emerged as a powerful tool for C-S bond formation, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. For pyrrole sulfonylation, copper catalysts can facilitate the coupling of pyrroles with sulfonyl chlorides.
Experimental Insights: Copper(I) and Copper(II) salts, often in combination with a ligand, are effective for this transformation. The choice of ligand can be crucial for achieving high yields. These reactions can often be performed at or near room temperature.
Causality Behind Experimental Choices: Copper catalysts are believed to operate through a radical or a Cu(I)/Cu(III) catalytic cycle. The ligand serves to stabilize the copper center and modulate its reactivity, preventing catalyst deactivation and promoting the desired bond formation.
| Catalyst | Ligand | Sulfonylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(acac)₂ | BINAP | Sulfonyl chloride | 1,4-Dioxane | 100 | 12 | up to 85 | [2] |
| CuI | None | Sulfonyl chloride | DMSO | 110 | 12 | up to 90 | [3] |
Photoredox Catalysis: A Light-Driven Revolution
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive intermediates under exceptionally mild conditions. For pyrrole sulfonylation, this approach typically involves the formation of a sulfonyl radical from a suitable precursor, which then reacts with the pyrrole.
Experimental Insights: A photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer process to generate the sulfonyl radical from a sulfonyl chloride or another precursor.[4][5][6] These reactions are often performed at room temperature and are tolerant of a wide range of functional groups.
Causality Behind Experimental Choices: The choice of photocatalyst is determined by its redox potential, which must be sufficient to reduce the sulfonyl precursor. The use of a light source is essential to excite the photocatalyst and initiate the catalytic cycle. The mild, room-temperature conditions are a direct benefit of using light energy to drive the reaction.
| Photocatalyst | Sulfonylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | fac-[Ir(ppy)₃] | Sulfonyl chloride | CH₂Cl₂ | RT | 16 | up to 95 |[4][6][7] | | Acridinium dye | Sulfonamide | MeCN/H₂O | RT | 6-16 | up to 99 |[4][8] |
Green and Sustainable Catalysts: The Future of Synthesis
In an era of increasing environmental awareness, the development of green and sustainable catalytic systems is a major focus. For pyrrole sulfonylation, ionic liquids and solid acid catalysts represent promising alternatives that offer advantages in terms of reusability and reduced waste generation.
Experimental Insights: Ionic liquids can act as both the solvent and the catalyst, facilitating the reaction and allowing for easy separation and recycling of the catalytic medium.[9][10] Acidic ionic liquids have shown particular promise in promoting electrophilic substitution reactions.[11]
Causality Behind Experimental Choices: The unique properties of ionic liquids, such as their low vapor pressure and high thermal stability, make them attractive green solvents. Their tunable acidity allows them to act as catalysts, while their immiscibility with many organic solvents simplifies product isolation and catalyst recycling.
| Catalyst | Sulfonylating Agent | Temperature (°C) | Time (h) | Yield (%) | Recyclability | Reference |
| [bmim][HSO₄] | SO₃·pyridine complex | 80 | 2 | 88 | Yes (5 cycles) | [11] |
| [PSna][HSO₄] | Sulfonyl chloride | 110 | 2 | up to 96 | Yes (5 cycles) | [11] |
Experimental Insights: Solid acid catalysts, such as sulfonic acid-functionalized silica or polymers, offer the benefits of easy separation from the reaction mixture and the potential for continuous flow processes.[12][13][14][15][16] These catalysts can promote the sulfonylation of pyrroles under heterogeneous conditions, simplifying purification.
Causality Behind Experimental Choices: The solid nature of these catalysts allows for straightforward filtration to separate them from the reaction mixture, enabling their reuse. The acidic sites on the solid support activate the sulfonylating agent, facilitating the electrophilic attack on the pyrrole ring.
| Catalyst | Sulfonylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability | Reference |
| Sulfonated Mesoporous Silica | Sulfonyl chloride | Toluene | 110 | 8 | up to 92 | Yes (8 cycles) | [12] |
| Starbon®-SO₃H | Sulfonyl chloride | Water | 100 | 6 | High | Yes | [16] |
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Electrophilic Aromatic Substitution (Traditional Method)
The classical sulfonylation with the SO₃·pyridine complex proceeds via a standard electrophilic aromatic substitution mechanism. The SO₃ acts as the electrophile, attacking the electron-rich pyrrole ring to form a sigma complex, which then loses a proton to restore aromaticity.
Caption: Copper-Catalyzed Sulfonylation Workflow.
Photoredox Catalytic Cycle
In a typical photoredox cycle for sulfonylation, the photocatalyst (PC) is excited by visible light to an excited state (PC*). This excited state can then reduce the sulfonyl chloride to generate a sulfonyl radical and the oxidized photocatalyst (PC⁺). The sulfonyl radical reacts with the pyrrole, and the resulting radical intermediate is oxidized by PC⁺ to afford the product and regenerate the ground-state photocatalyst.
Caption: Photoredox Catalytic Cycle for Sulfonylation.
Experimental Protocols
To facilitate the practical application of the discussed methods, detailed, step-by-step protocols for representative catalytic systems are provided below.
Protocol: Traditional Sulfonylation using SO₃·pyridine Complex
Materials:
-
Pyrrole (1.0 mmol)
-
Anhydrous pyridine (10 mL)
-
Sulfur trioxide-pyridine complex (1.2 mmol)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole in anhydrous pyridine.
-
Add the sulfur trioxide-pyridine complex portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the pyridine by azeotropic distillation with toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonylated pyrrole.
Protocol: Photoredox-Catalyzed Sulfonylation
Materials:
-
Pyrrole derivative (0.2 mmol)
-
Sulfonyl chloride (0.3 mmol)
-
fac-[Ir(ppy)₃] (1-2 mol%)
-
Anhydrous dichloromethane (DCM) (2 mL)
-
Base (e.g., Na₂CO₃, 0.4 mmol)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrrole derivative, sulfonyl chloride, photocatalyst, and base.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DCM via syringe.
-
Place the reaction vial approximately 5-10 cm from the visible light source and stir at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The sulfonylation of pyrroles has evolved significantly from its reliance on stoichiometric, often harsh, reagents to a diverse array of sophisticated catalytic methods. While the traditional SO₃·pyridine complex remains a viable option, modern copper-catalyzed and photoredox-catalyzed approaches offer milder conditions, broader substrate scope, and improved functional group tolerance. For researchers prioritizing sustainability, ionic liquids and heterogeneous solid acid catalysts present compelling advantages in terms of reusability and reduced environmental impact.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the pyrrole substrate, the desired regioselectivity, and considerations of cost and environmental friendliness. As the field continues to advance, we can anticipate the development of even more efficient, selective, and sustainable catalysts for this important transformation, further empowering the synthesis of novel pyrrole-containing molecules for a wide range of applications.
References
-
Meyer, A. U., Berger, A. L., & König, B. (2016). Metal-free C–H sulfonamidation of pyrroles by visible light photoredox catalysis. Chemical Communications, 52(72), 10918-10921. [Link]
- Ozaki, T., et al. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light.
- Meyer, A. U., et al. (2016). Metal-Free C-H Sulfonamidation of Pyrroles by Visible Light Photoredox Catalysis.
-
Li, W., et al. (2023). Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones. Organic Letters, 25(12), 2073–2077. [Link]
- Das, D., et al. (2022). Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. JACS Au, 2(10), 2266–2277.
- Gómez, M., & Rocamora, M. (2023).
- Maggi, R., et al. (2012). Supported sulfonic acids: reusable catalysts for more sustainable oxidative coupling of xanthene-like compounds with nucleophiles. Semantic Scholar.
- Gil-Gavilán, D. G., et al. (2023). Sulfonated Graphene‐Based Materials as Heterogeneous Acid Catalysts for Solketal Synthesis by Acetalization of Glycerol. Universidad de Granada.
- Balas, F., et al. (2014). Solid acids with SO3H groups and tunable surface properties: versatile catalysts for biomass conversion.
- Starbons. (n.d.).
-
Lv, Y., et al. (2023). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Molecules, 28(14), 5473. [Link]
- Katritzky, A. R., et al. (1987). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives.
- Yoo, E. J., et al. (2007). Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles: controlling selectivity.
- Hassan, H., et al. (2012). Ionic Liquids Recycling for Reuse.
- Lv, Y., et al. (2023).
- Yoo, E. J., et al. (2007). Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles: Controlling selectivity.
- Besset, T., et al. (2024).
- Ali, A., et al. (2022). Practical Copper-catalyzed Synthesis of Pyrroles under Solvent Free Condition.
- Alberola, A., et al. (1987). Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?
- Wang, Y., et al. (2021). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI.
- Dhimba, G., & Bala, M. D. (2022). Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts. South African Journal of Chemistry, 76, 29-38.
- Reddy, R., et al. (2017). Synthesis of Pyrrole-Annulated Heterocycles through Copper-Catalyzed Site-Selective Dehydrogenative Cross-Coupling.
- Zhang, Y., et al. (2023).
- Besset, T., et al. (2024). Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles: controlling selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-free C-H sulfonamidation of pyrroles by visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts [scielo.org.za]
- 11. Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. Solid acids with SO 3 H groups and tunable surface properties: versatile catalysts for biomass conversion - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA02320J [pubs.rsc.org]
- 16. starbons.com [starbons.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
As researchers and drug development professionals, our work with novel reagents is foundational to discovery. Yet, our responsibility extends beyond synthesis and application to the safe management and disposal of these chemicals. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Assessment: Understanding the Reactivity of Sulfonyl Chlorides
This compound is an electrophilic compound characterized by the reactive sulfonyl chloride (-SO₂Cl) functional group. The primary hazard associated with this and other sulfonyl chlorides is their vigorous and exothermic reaction with nucleophiles.[1][2]
Key Hazards Include:
-
High Reactivity with Water: Sulfonyl chlorides react with water, including atmospheric moisture, in a process called hydrolysis. This reaction is often exothermic and produces corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[1][3][4] The generation of HCl can cause rapid pressure buildup in a closed container.
-
Corrosivity: Due to its reactivity and the acidic byproducts of its decomposition, this compound is a corrosive substance. It can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][5]
-
Incompatibility: This compound will react violently with strong bases, alcohols, and amines.[1][6]
The entire disposal protocol is designed around controllably neutralizing this reactivity in a safe and predictable manner.
Essential Preparations: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to establish a safe working environment.
Engineering Controls: All handling and disposal steps must be performed within a certified chemical fume hood to contain and exhaust any corrosive vapors or HCl gas produced.[1][7] An eyewash station and safety shower must be readily accessible.[8]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent any contact with the chemical.[1]
-
Eye and Face Protection: Wear tightly-fitting safety goggles and a full-face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of damage before use and practice proper removal techniques to avoid skin contact.[1][9]
-
Body Protection: A chemical-resistant laboratory coat or apron is required. For larger quantities, impervious clothing should be considered.[1][10]
Step-by-Step Neutralization and Disposal Protocol
This protocol details the quenching (neutralization) of small quantities of this compound. The principle is to slowly add the reactive chemical to a cooled, stirred solution of a weak base, promoting a controlled hydrolysis to benign, water-soluble salts.
Do not add the quenching solution to the sulfonyl chloride , as this can lead to a localized, violent, and uncontrollable reaction.[7]
Step 1: Prepare the Quenching Solution
-
In a beaker of appropriate size (at least 5-10 times the volume of the sulfonyl chloride to be disposed of), prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Place this beaker into a larger container filled with an ice-water bath to pre-cool the solution and manage the reaction exotherm.
-
Add a magnetic stir bar to the beaker and begin moderate stirring.
Step 2: Controlled Addition of the Sulfonyl Chloride
-
Slowly, using a pipette or dropping funnel, add the this compound to the center of the vortex of the cold, stirring sodium bicarbonate solution.
-
The reaction will produce carbon dioxide gas (effervescence) as the generated acids are neutralized.[2] The rate of addition should be slow enough to keep this effervescence under control and prevent foaming over.
-
Monitor the temperature of the quenching solution. If a significant temperature increase is noted, pause the addition until the solution has cooled.
Step 3: Ensure Complete Neutralization
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes as it slowly warms to room temperature.[11] This ensures the complete hydrolysis and neutralization of the sulfonyl chloride.
-
Once the reaction appears complete (e.g., no more gas evolution), check the pH of the solution using a pH strip or meter. The final pH should be between 6.0 and 9.0.
-
If the solution is still acidic, add more sodium bicarbonate solution until the pH is in the neutral range.
Step 4: Final Waste Management
-
The resulting neutralized aqueous solution contains the sodium salt of 1-(phenylsulfonyl)pyrrole-3-sulfonic acid and sodium chloride. Consult your institution's specific waste disposal guidelines. In many cases, this neutralized solution can be disposed of down the drain with copious amounts of water.[7][12]
-
Any materials contaminated with the original sulfonyl chloride, such as gloves, pipette tips, or absorbent pads used for spills, must be collected in a sealed, properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EH&S) department.[7][10][13]
Data Summary for Disposal Protocol
| Parameter | Guideline | Rationale |
| Quenching Agent | 5-10% Aqueous Sodium Bicarbonate (NaHCO₃) | A weak base that effectively neutralizes acidic byproducts (HCl, sulfonic acid) while controlling the reaction rate to prevent excessive heat generation.[2][11] |
| Reaction Temperature | 0 - 10 °C (Ice Bath) | Controls the exothermic nature of the hydrolysis reaction, preventing splashing and rapid gas evolution.[2][11] |
| Order of Addition | Sulfonyl Chloride to Basic Solution | Ensures the reactive chemical is always the limiting reagent, preventing uncontrolled reaction.[7] |
| Post-Reaction Time | 30 - 60 minutes | Allows the reaction to proceed to completion.[11] |
| Final pH Verification | 6.0 - 9.0 | Confirms complete neutralization of all acidic components, ensuring the waste stream is safe for final disposal.[7][12] |
Disposal Workflow Diagram
Caption: Workflow for the safe neutralization and disposal of this compound.
References
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- effective methods for quenching unreacted 3,4- dimethoxybenzenesulfonyl chloride. Benchchem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
- Laboratory Environmental Sample Disposal Inform
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
- Managing Hazardous Chemical Waste in the Lab.
- Regulation of Labor
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
- ICSC 0198 - SULPHURYL CHLORIDE. INCHEM.
- HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMIN
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Safety D
- Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer.
- SULPHURYL CHLORIDE Safety D
- Synthesis of sulfonyl chloride substr
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Sigma-Aldrich.
- Safety Data Sheet - Tosyl chloride. Sigma-Aldrich.
- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. Fisher Scientific.
- SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Protective Measures for Handling 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
A Senior Application Scientist's Guide to Laboratory Safety, Operational Planning, and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride is a key intermediate in synthetic chemistry, yet its handling requires a thorough understanding of its potential hazards. This guide provides a comprehensive framework for its safe use, grounded in established safety protocols for sulfonyl chlorides and corrosive reagents. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and experimental integrity.
Understanding the Hazard: The Reactivity of a Sulfonyl Chloride
This compound possesses a sulfonyl chloride functional group (-SO₂Cl). This group is highly reactive, particularly towards nucleophiles. The primary hazard stems from its rapid and exothermic reaction with water, including ambient moisture or moisture on skin and mucous membranes, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] This reaction is the root cause of its severe corrosive properties.
Therefore, exposure can lead to severe skin burns, serious eye damage, and respiratory tract irritation.[2][3] All handling procedures must be designed to rigorously prevent contact with moisture and all potential routes of bodily exposure.[4]
Mandatory Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a critical, multi-layered system designed to protect against specific, identified hazards. Given the corrosive nature of this compound, the following PPE is mandatory for all handling procedures.
-
Primary Protection: Tight-fitting chemical splash goggles are required at all times. Standard safety glasses do not provide an adequate seal and are insufficient for protecting against splashes or fine particulates.[5]
-
Secondary Shielding: A full-face shield must be worn over the chemical splash goggles.[6] This is particularly critical during procedures with a higher risk of splashes, such as transferring the solid, preparing solutions, or quenching a reaction. The face shield protects the entire face from direct contact.[7]
-
Gloves: Chemical-resistant gloves are the first line of defense for hand safety.
-
Material: Nitrile or neoprene gloves are recommended.[7] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Technique: Double-gloving is a prudent practice. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
-
Body Protection: A chemical-resistant laboratory coat or a rubber apron should be worn over personal clothing.[7][8] This garment must be fully buttoned to provide maximum coverage. Ensure clothing is made of materials that resist penetration by the chemical.[9]
-
Primary Control: All handling of this compound, including weighing and transfers, must be performed inside a properly functioning and certified chemical fume hood.[6][10] The fume hood provides essential physical shielding and captures chemical vapors or dust.[6]
-
Secondary Protection: In the rare event of a large spill outside of a fume hood or a failure of engineering controls, respiratory protection would be necessary. A NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used by trained emergency response personnel.[7][11]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Certified Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat/Apron | Certified Chemical Fume Hood |
| Reaction Quenching | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat/Apron | Certified Chemical Fume Hood |
| Spill Cleanup (in Hood) | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | Certified Chemical Fume Hood |
Operational and Disposal Plans: Ensuring a Safe Workflow
A safe experiment is a well-planned experiment. This includes not only the reaction itself but also the setup, emergency preparedness, and waste disposal.
-
Preparation: Before handling the chemical, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[5][9] Have spill cleanup materials readily available.
-
Work Area: Designate a specific area within a chemical fume hood for the procedure.[6]
-
Transfer: When transferring the solid, use spark-proof tools and avoid creating dust.[12] Keep the container tightly closed when not in use.[13]
-
Reaction Setup: When adding the compound to a reaction, do so slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to manage the temperature.[10]
-
Moisture Avoidance: Never add water directly to a sulfonyl chloride.[4] This can cause a violent, exothermic reaction and the release of corrosive HCl gas.[14]
In the event of an accidental release or exposure, a swift and correct response is critical to minimizing harm.
-
Minor Spill (inside a fume hood):
-
Alert nearby personnel.
-
Contain the spill with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[4][10] Do NOT use combustible materials like sawdust.[10]
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solution, followed by a thorough cleaning.
-
-
Major Spill (outside a fume hood):
-
Personnel Exposure:
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.
-
Eye Contact: Immediately proceed to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.
-
Below is a workflow for responding to an exposure event.
Caption: Workflow for emergency response to skin or eye exposure.
-
Quenching: Unused or excess this compound must be neutralized before disposal. This can be achieved by slowly and carefully adding it to a stirred, cold, basic solution, such as sodium bicarbonate.[10] This procedure must be performed in a fume hood due to the release of gas.
-
Collection: All contaminated materials (gloves, absorbent pads, etc.) and the neutralized chemical waste must be collected in a clearly labeled, sealed container for hazardous waste.[10][11]
-
Disposal: The sealed waste container must be disposed of through your institution's approved hazardous waste management program.[4][12] Do not dispose of this material down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for groundbreaking scientific work.
References
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. [Link]
-
Safe Handling of Corrosive Chemicals. (2024). The Chemistry Blog. [Link]
-
Safety Precautions for Corrosive Substances. (2022). Total Environmental Compliance. [Link]
-
10 Tips Working Safely with corrosives. (2025). Chemsafe. [Link]
-
Benzene Sulfonyl Chloride Hazard Summary. (n.d.). New Jersey Department of Health. [Link]
-
Ethanesulfonyl Chloride, 2-Chloro- Hazard Summary. (n.d.). New Jersey Department of Health. [Link]
-
Sulfuryl chloride Information. (2023). Sciencemadness Wiki. [Link]
-
1-Phenylsulfonylpyrrole Chemical Properties. (n.d.). LookChem. [Link]
-
Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. (2025). ResearchGate. [Link]
-
Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (2025). ResearchGate. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. safeti.com [safeti.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. chemsafe.ie [chemsafe.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
